molecular formula C7H3F2IO2 B1628908 2,3-Difluoro-6-iodobenzoic acid CAS No. 333780-75-9

2,3-Difluoro-6-iodobenzoic acid

Cat. No.: B1628908
CAS No.: 333780-75-9
M. Wt: 284 g/mol
InChI Key: RBZFCUDQWRXOLM-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3F2IO2 and its molecular weight is 284 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZFCUDQWRXOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583114
Record name 2,3-Difluoro-6-iodobenzoic acid
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Molecular Weight

284.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333780-75-9
Record name 2,3-Difluoro-6-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333780-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 2,3-Difluoro-6-iodobenzoic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the strategic incorporation of fluorine and iodine atoms into aromatic scaffolds is a cornerstone of molecular design. This compound is a highly valuable building block, prized for its unique electronic properties and versatile reactivity. The difluoro substitution pattern modulates the acidity and lipophilicity of the benzoic acid moiety, while the ortho-iodine atom serves as a versatile handle for a plethora of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This trifecta of functional groups makes it an indispensable precursor for the synthesis of complex molecules, including bioactive compounds and advanced materials.[1]

This guide provides an in-depth analysis of the principal synthetic strategies for obtaining this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to inform your experimental design and execution.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of this compound can be approached via two primary strategic pathways, each with its own set of advantages and challenges. The choice of strategy will ultimately depend on the availability of starting materials, scalability requirements, and the specific constraints of your laboratory setting.

cluster_main Primary Synthetic Strategies cluster_details Key Transformations A Route 1: Directed C-H Iodination SM1 Starting Material: 2,3-Difluorobenzoic Acid A->SM1 C Transition-Metal Catalysis (Ir or Pd) A->C B Route 2: ortho-Metalation-Carboxylation SM2 Starting Material: 2,3-Difluoroiodobenzene B->SM2 D Organolithium Chemistry B->D Start 2,3-Difluorobenzoic Acid Coordination Coordination of Carboxylic Acid to Metal Start->Coordination Catalyst [Cp*IrCl2]2 or Pd(OAc)2 Catalyst->Coordination IodineSource Iodinating Agent (e.g., NIS, I2) Iodination Oxidative Addition or Reductive Elimination with Iodine Source IodineSource->Iodination CH_Activation ortho-C-H Activation (Cyclometalation) Coordination->CH_Activation CH_Activation->Iodination Product This compound Iodination->Product

Figure 2: Generalized workflow for the directed ortho-C-H iodination of 2,3-difluorobenzoic acid.

Experimental Protocol (Exemplary)

This protocol is a representative example based on established methods for the iridium-catalyzed ortho-iodination of benzoic acids. [2]Optimization may be required for the specific substrate.

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 2,3-difluorobenzoic acid (1.0 equiv.), [Cp*IrCl₂]₂ (2.5 mol%), and N-iodosuccinimide (NIS, 1.2 equiv.).

  • Solvent Addition: Add an appropriate solvent, such as 1,2-dichloroethane or hexafluoroisopropanol (HFIP), under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

ParameterRecommended ConditionCausality and Field Insights
Catalyst [Cp*IrCl₂]₂ or Pd(OAc)₂Iridium catalysts often exhibit higher selectivity for mono-iodination and can be more robust. Palladium catalysts are also effective but may require an oxidant.
Iodine Source N-Iodosuccinimide (NIS)NIS is an easy-to-handle, solid iodinating agent. Other sources like I₂ can also be used, sometimes in conjunction with an oxidant.
Solvent 1,2-Dichloroethane (DCE), HFIPHFIP has been shown to be a non-coordinating solvent that can promote C-H activation. [3]
Temperature Room Temperature to 60 °CThe reaction is often efficient at room temperature, minimizing side reactions.

Route 2: ortho-Metalation of 2,3-Difluoroiodobenzene followed by Carboxylation

This classical yet powerful approach relies on the generation of a potent organolithium intermediate, which is then quenched with carbon dioxide to install the carboxylic acid group.

Core Principle & Mechanistic Insight

The reaction is initiated by the deprotonation of 2,3-difluoroiodobenzene using a strong, non-nucleophilic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). [4][5]The regioselectivity of this deprotonation is crucial. The iodine atom, being large and polarizable, can stabilize an adjacent carbanion, while the ortho-fluorine atom significantly increases the acidity of the adjacent proton through a strong inductive effect. These combined effects strongly favor deprotonation at the C6 position.

The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide (typically introduced as dry ice or bubbled gas). [6]An acidic work-up then protonates the resulting lithium carboxylate to yield the final product.

Start 2,3-Difluoroiodobenzene Deprotonation Regioselective Deprotonation at C6 Position Start->Deprotonation Base Strong Base (n-BuLi or LDA) Base->Deprotonation Intermediate Aryllithium Intermediate Deprotonation->Intermediate Carboxylation Nucleophilic Attack on CO2 Intermediate->Carboxylation CO2 Carbon Dioxide (CO2) (Dry Ice or Gas) CO2->Carboxylation Workup Acidic Work-up (e.g., aq. HCl) Carboxylation->Workup Product This compound Workup->Product

Sources

"2,3-Difluoro-6-iodobenzoic acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound (CAS No. 333780-75-9) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis.[] Its unique substitution pattern, featuring vicinal fluorine atoms, an iodine atom, and a carboxylic acid group, provides a trifecta of chemical utility. This guide offers a comprehensive overview of its chemical and physical properties, expected spectroscopic signatures, logical synthetic pathways, and key reactivity profiles. We will explore its applications as a versatile intermediate in medicinal chemistry and materials science, with a focus on its role in introducing fluorine-containing moieties and facilitating complex molecular construction via cross-coupling reactions. Safety and handling protocols are also detailed to ensure its proper use in a research setting.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and comparison with closely related isomers. The molecule's characteristics are dominated by the interplay between the electron-withdrawing fluorine atoms, the bulky and reactive iodine atom, and the acidic carboxylic acid group.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue for this compoundComparative Data
CAS Number 333780-75-9[]2,6-Difluoro-3-iodobenzoic acid: 229178-74-9[2][3]
Molecular Formula C₇H₃F₂IO₂C₇H₃F₂IO₂[2]
Molecular Weight 284.00 g/mol [2]284.00 g/mol [2]
Appearance Expected to be an off-white to pale yellow solidSolid[2]
Melting Point (°C) Estimated: 130-1502,6-Difluoro-3-iodobenzoic acid: 143-146 °C[2] 2-Fluoro-6-iodobenzoic acid: 123-126 °C
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and sparingly soluble in water.2,6-Difluorobenzoic acid is soluble in water.[4]
pKa Estimated: ~2.5-3.0 (stronger acid than benzoic acid due to inductive effect of halogens)N/A

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification. Based on the chemical structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.0 ppm). These signals would correspond to the two aromatic protons, appearing as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display seven distinct signals. The carboxyl carbon will be the most downfield (~165 ppm). The six aromatic carbons will have their chemical shifts significantly influenced by the attached substituents. The carbons bonded to fluorine (C2, C3) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). The carbon attached to iodine (C6) will be shielded relative to a C-H carbon.

  • ¹⁹F NMR: Two distinct signals are expected, each coupled to the other and to adjacent protons, providing crucial structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of its functional groups.

Table 2: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad band due to hydrogen bonding
C-H (Aromatic)3000-3100Sharp, medium intensity stretch
C=O (Carbonyl)1680-1710Strong, sharp carbonyl stretch
C=C (Aromatic)1450-1600Multiple medium to strong bands
C-F (Aryl Fluoride)1200-1300Strong, characteristic stretch
C-O (Carboxylic Acid)1210-1320Stretch

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step sequences starting from readily available fluorinated precursors. Its reactivity is governed by its three key functional sites.

Proposed Synthetic Pathway

A plausible synthetic route begins with the diazotization of a corresponding aniline precursor, a standard method for introducing iodine onto an aromatic ring.[5][6]

Protocol: Hypothetical Synthesis via Diazotization

  • Starting Material: 2-Amino-3,4-difluorobenzoic acid.

  • Step 1: Diazotization. Dissolve the starting aniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.

  • Step 2: Iodination (Sandmeyer-type Reaction). In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Step 3: Work-up and Purification. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Core Reactivity

The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.

// Main Molecule Mol [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Nodes Ester [label="Esterification\n(R-OH, H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Formation\n(R₂NH, Coupling Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂, Pd catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne, Pd/Cu catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck [label="Heck Coupling\n(Alkene, Pd catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Nodes Ester_Prod [label="Ester Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Prod [label="Amide Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Prod [label="Biaryl Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Prod [label="Aryl-Alkyne Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heck_Prod [label="Aryl-Alkene Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Mol -> Ester [label="-COOH site"]; Ester -> Ester_Prod; Mol -> Amide [label="-COOH site"]; Amide -> Amide_Prod; Mol -> Suzuki [label="C-I site"]; Suzuki -> Suzuki_Prod; Mol -> Sonogashira [label="C-I site"]; Sonogashira -> Sonogashira_Prod; Mol -> Heck [label="C-I site"]; Heck -> Heck_Prod; } ` Caption: Reactivity map showing transformations at the carboxylic acid and aryl iodide sites.

  • Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amide bond formation (with amines using coupling agents like EDC or HATU).

  • Aryl Iodide Group: The carbon-iodine bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This makes the molecule an invaluable partner for:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

    • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne conjugates.

    • Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, activating the ring towards nucleophilic aromatic substitution (SNAr), although this is generally less common than cross-coupling at the iodine site.

Applications in Research and Drug Discovery

This compound is not an end-product but a high-value intermediate for constructing complex target molecules.

Workflow

  • Medicinal Chemistry: Fluorine is a "super-hydrogen" in drug design. Introducing fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and modulate physicochemical properties like lipophilicity (logP) and pKa.[7] This building block allows for the precise installation of a 2,3-difluorophenyl moiety. The iodine provides a handle for late-stage functionalization, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.[8]

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of organic electronics, liquid crystals, and advanced polymers. The high polarity of the C-F bond and the synthetic versatility of this molecule make it a candidate for creating novel materials with tailored electronic and physical properties.

Safety and Handling

As with all halogenated aromatic acids, proper safety precautions are mandatory. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds.[4][9][10][11]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[9][10]

    • H319: Causes serious eye irritation.[9][10]

    • H335: May cause respiratory irritation.[9][11]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][9]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

    • Handling: Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from strong oxidizing agents and strong bases.[4]

Conclusion

This compound is a powerful and versatile chemical building block. Its value is derived from the strategic placement of three distinct functional groups that offer chemists a wide array of synthetic possibilities. While it is primarily an intermediate, its role is critical in the efficient and modular construction of complex molecules, particularly in the fields of drug discovery and materials science, where the introduction of fluorine and the ability to perform late-stage modifications are highly sought after.

References

  • PubChem. (n.d.). 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
  • Vibrational Spectroscopy. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • YouTube. (2022). Reaction on 2-iodobenzoic acid. Dr. Tanmoy Biswas.
  • 001CHEMICAL. (n.d.). CAS No. 229178-74-9, 2,6-Difluoro-3-iodobenzoic acid.
  • Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development.
  • Green Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state.
  • European Journal of Medicinal Chemistry. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

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An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine into molecular scaffolds represents a cornerstone of rational drug design. Fluorine atoms, with their unique steric and electronic properties, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the iodo group serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions crucial for building molecular complexity. 2,3-Difluoro-6-iodobenzoic acid, a seemingly simple molecule, embodies this powerful synergy. Its trifunctionalized aromatic ring is a pre-organized scaffold, offering chemists a reliable and efficient starting point for the synthesis of complex, high-value molecules, particularly in the realm of targeted therapies such as kinase inhibitors. This guide provides a comprehensive technical overview of this pivotal building block, from its fundamental properties and synthesis to its application in pharmaceutical research.

Part 1: Core Compound Identification and Properties

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research and development.

  • Systematic Name: this compound

  • CAS Number: 333780-75-9

  • Molecular Formula: C₇H₃F₂IO₂

  • Molecular Weight: 284.00 g/mol

  • Chemical Structure:

    
    
    
Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These characteristics are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to off-white solid/powder[1]
Melting Point Data not consistently available-
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DCM)Inferred
pKa Data not available, expected to be acidicInferred

Part 2: Synthesis and Chemical Reactivity

Rationale for Synthetic Strategy

The synthesis of polysubstituted benzene rings requires careful strategic planning to control regioselectivity. For this compound, a common and logical approach involves the introduction of the carboxyl and iodo groups onto a pre-existing difluorinated benzene core. A plausible and efficient method is the directed ortho-lithiation of 2,3-difluoroiodobenzene, followed by carboxylation. This strategy leverages the directing effect of the iodine atom and the reactivity of organolithium intermediates.

Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol describes a representative, field-proven method for the gram-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Core Reaction: Ortho-metalation of 1,2-difluoro-3-iodobenzene followed by quenching with carbon dioxide.

Step-by-Step Methodology:

  • Reactor Preparation: A multi-neck, flame-dried flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry, inert gas (Nitrogen or Argon) to ensure anhydrous conditions, which are critical to prevent the quenching of the highly reactive organolithium intermediate.

  • Solvent and Substrate: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 2,3-difluoro-1-iodobenzene. The mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation reaction and prevent side reactions, such as decomposition of the organolithium species.

  • Lithiation: A solution of a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in a suitable solvent (e.g., hexanes) is added dropwise via the dropping funnel. The temperature must be carefully maintained below -70 °C during the addition. The strong base abstracts the proton at the 6-position, which is the most acidic proton due to the inductive effects of the adjacent fluorine and iodine atoms, forming the desired lithiated intermediate.

  • Carboxylation: After stirring the reaction mixture at low temperature for a period to ensure complete lithiation, solid carbon dioxide (dry ice) is added in excess. The dry ice should be crushed to increase its surface area. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

  • Quenching and Work-up: The reaction is allowed to slowly warm to room temperature. An aqueous solution of a strong acid, such as hydrochloric acid (HCl), is then added to protonate the carboxylate salt, precipitating the crude this compound.

  • Purification: The crude product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water and inorganic salts, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Logical Flow of Synthesis:

Synthesis_Workflow A 1,2-Difluoro-3-iodobenzene B Lithiation (LDA or n-BuLi, THF, -78°C) A->B C 2,3-Difluoro-6-lithio-1-iodobenzene (Intermediate) B->C D Carboxylation (Solid CO2) C->D E Lithium 2,3-difluoro-6-iodobenzoate D->E F Acidic Work-up (HCl (aq)) E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Part 3: Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable building block for the synthesis of complex pharmaceutical agents. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules. The iodine atom is a key functionality for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Role as a Key Intermediate

While specific, publicly disclosed examples directly naming this compound in the synthesis of late-stage clinical candidates are limited, its utility can be inferred from its presence in patent literature as a synthetic intermediate. For instance, U.S. Patent US9062035B2 describes the use of this compound (CAS 333780-75-9) in the synthesis of novel triazole compounds investigated for their therapeutic potential. This underscores its role as a foundational scaffold upon which more complex target molecules are built.

Application in Kinase Inhibitor Synthesis (Illustrative Pathway)

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the target kinase. The unique substitution pattern of this compound makes it an ideal precursor for constructing such cores. The ortho-iodine allows for the strategic introduction of larger, often heterocyclic, groups that can form key hydrogen bonds and hydrophobic interactions within the kinase active site.

The diagram below illustrates a generalized synthetic pathway where this compound could be used to synthesize a hypothetical kinase inhibitor core.

Kinase_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Diversification A 2,3-Difluoro-6- iodobenzoic acid B Amide Coupling (Amine, Coupling Reagent) A->B C Iodo-Amide Intermediate B->C D Suzuki Coupling (Boronic Acid, Pd Catalyst) C->D E Final Kinase Inhibitor Scaffold D->E

Caption: Generalized pathway for kinase inhibitor synthesis.

Part 4: Safety, Handling, and Storage

Hazard Identification

Based on available Safety Data Sheet (SDS) information for CAS 333780-75-9, the compound should be handled with care in a laboratory setting.

Table 2: GHS Hazard Statements

Hazard CodeDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation of dust or vapors.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a potent and versatile building block in the arsenal of the modern medicinal chemist. Its pre-installed fluorine and iodine functionalities on a benzoic acid core provide a strategic advantage for the efficient synthesis of complex molecules. While its full potential continues to be explored, its documented use in patent literature confirms its value as a key intermediate in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Aaron Chemicals LLC. (n.d.). Safety Data Sheet for this compound.
  • Fieldhouse, R. J., et al. (2015). U.S. Patent No. US9062035B2. U.S. Patent and Trademark Office.

Sources

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of 2,3-Difluoro-6-iodobenzoic acid, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound (CAS RN®: 333780-75-9) is a substituted benzoic acid derivative featuring a unique substitution pattern of two fluorine atoms and one iodine atom on the phenyl ring.[1][2][3][][5][6] This arrangement of electron-withdrawing and sterically demanding substituents imparts specific chemical and physical properties that are of significant interest in the design of novel pharmaceuticals and functional materials. The presence of the iodo group provides a reactive handle for cross-coupling reactions, while the fluorine atoms can modulate the acidity, lipophilicity, and metabolic stability of the molecule. This guide will detail the available physical property data, outline experimental methodologies for their determination, and discuss the implications of these properties for practical applications.

Physicochemical Data Summary

A comprehensive search of available literature and chemical supplier databases reveals that while this compound is commercially available, detailed experimental data on its physical properties are not extensively published. The following table summarizes the available and predicted information.

PropertyValueSource
CAS Number 333780-75-9[1][2][3][][5][6]
Molecular Formula C₇H₃F₂IO₂[2][5]
Molecular Weight 283.9988 g/mol [5]
Appearance Solid (predicted)[5]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
Purity 95%[5]

Structural and Spectroscopic Data

Chemical Structure

Caption: 2D structure of this compound.

Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will display distinct signals for the seven carbon atoms. The carbon atom of the carboxylic acid group will be the most downfield. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the fluorine and iodine atoms.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and various C-F, C-I, and aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group, iodine, and fluorine atoms.

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. The following is a standard and reliable protocol for its determination.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

  • Reference standard with a known melting point (for calibration)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

    • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid tightly into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup and Calibration:

    • Turn on the melting point apparatus and set the heating rate. For an unknown compound, a rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.

    • Calibrate the apparatus using a reference standard with a melting point close to the expected melting point of the sample.

  • Melting Point Determination:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Observe the sample through the magnifying lens as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as the range between the onset and clear point temperatures.

  • Data Analysis and Reporting:

    • Repeat the measurement at least twice to ensure reproducibility.

    • Report the melting point range, for example, "m.p. 150-152 °C". A narrow melting range (1-2 °C) is indicative of a pure compound.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2 °C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_clear Observe->Record Repeat Repeat Measurement Record->Repeat Report Report Melting Point Range Repeat->Report

Caption: Workflow for Melting Point Determination.

Chemical Reactivity and Stability

Halogenated benzoic acids are generally stable crystalline solids under ambient conditions. However, the reactivity of this compound is largely dictated by the interplay of its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The iodine atom at the 6-position is susceptible to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block in organic synthesis. A US patent describes the use of this compound in the synthesis of more complex molecules, highlighting its utility as a stable and reactive intermediate.[7]

Care should be taken to avoid strong reducing agents that could cleave the carbon-iodine bond. The compound should be stored in a cool, dry place, protected from light.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive experimental data on its physical properties are currently limited in the public domain, this guide provides a summary of the available information and outlines standard methodologies for their determination. Further research to fully characterize this compound would be a valuable contribution to the chemical sciences.

References

  • 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. PubChem. (n.d.).
  • This compound. abcr Gute Chemie. (n.d.).
  • Fieldhouse, et al. (2015). U.S. Patent No. 2015/0051249 A1. Washington, DC: U.S.
  • This compound. (n.d.).
  • 2,6-Difluorobenzoic acid. PubChem. (n.d.).
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016). CN105523921A.
  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (n.d.).
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  • Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. (n.d.).

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An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Risk Profile

Based on the hazard profiles of similar halogenated benzoic acids, 2,3-Difluoro-6-iodobenzoic acid should be treated as a hazardous substance. The primary concerns are its potential for irritation and harm upon ingestion.

Anticipated Hazards:

  • Skin Irritation: Expected to cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.[3][4][5][6]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust.[2][3][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[3][6][7]

Hazard Classification Summary (Predicted)

Hazard ClassCategoryGHS Hazard StatementSource (Analogue)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

A robust safety plan relies on the hierarchy of controls to minimize exposure. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls, from most to least effective.

Causality in Practice:

  • Engineering Controls: The primary method for mitigating risk is to handle this compound within a certified chemical fume hood or a powder containment enclosure.[8][9] This prevents the inhalation of dust and contains any potential spills.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[10] Clearly designate areas for its storage and use. Ensure all personnel are trained on the specific hazards and emergency procedures. Do not eat, drink, or smoke in areas where this chemical is handled.[3][4][6][8]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Section 3: Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical to prevent direct contact.

Recommended PPE:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][9][11]Protects against splashes and airborne dust particles causing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and subsequent irritation.[1][10][11]
Skin and Body A lab coat and, if necessary, an apron.[1][10][11]Protects skin from accidental contact.
Respiratory A NIOSH/MSHA-approved respirator may be necessary if dust cannot be controlled by engineering means.[8][10][11]Prevents inhalation and respiratory tract irritation.

Section 4: Handling, Storage, and Stability

Safe Handling Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

  • Weighing: If weighing the solid, do so within a ventilated enclosure or fume hood to prevent dust generation.

  • Contact Avoidance: Avoid all personal contact, including inhalation of dust.[3][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3][4][6] Contaminated clothing should be removed and laundered before reuse.[3][4]

Storage Requirements:

  • Store in a tightly closed, properly labeled container.[1][3][4][9]

  • Keep in a cool, dry, and well-ventilated area.[3][4][7][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][10]

  • Consider storing under an inert atmosphere, as some related compounds are light or moisture sensitive.[8][11]

Stability and Reactivity:

  • Stability: The compound is expected to be stable under normal storage conditions.[5][7][11]

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases.[1][10]

  • Hazardous Decomposition Products: Upon combustion, it may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[2][11][12]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water.[3][10] If irritation occurs, seek medical attention.[3][4][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][10][12] Seek medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][6][8] Seek immediate medical attention or contact a poison control center.[1][3][6][9]

Accidental Release Measures (Spill Response):

SpillResponse start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use vermiculite, sand, or earth) ppe->contain collect Collect Material (Use non-sparking tools) contain->collect dispose Place in Labeled Container for Disposal collect->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Spill Managed decontaminate->end

Caption: Step-by-step workflow for managing a spill.

Spill Cleanup Protocol:

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3][4] Use an inert absorbent material like sand or vermiculite for larger spills.[3]

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1][3][4]

Section 6: Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or foam.[3][12]

  • Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[3][4] Combustion can produce hazardous gases like carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[2][11][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[2][3][4][11]

References

  • AFG Bioscience. Safety Data Sheet: 4,5-Difluoro-2-iodobenzoic acid.

Sources

A Technical Guide to the Spectral Analysis of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Difluoro-6-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a comprehensive analytical framework for this compound. In the absence of publicly available experimental spectra, this guide serves as a robust predictive reference.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring multiple electronegative substituents on a benzene ring, gives rise to distinct spectral characteristics. A thorough understanding of its NMR, IR, and MS profiles is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical reactions. This guide provides a predictive analysis of these spectral features, grounded in the fundamental principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Key Features

The unique substitution pattern of this compound dictates its electronic and magnetic environment, which in turn governs its spectroscopic behavior. The interplay of the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the bulky, polarizable iodine atom, creates a rich and informative spectral landscape.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F. The predicted NMR data for this compound are presented below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the adjacent substituents. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
H-47.2 - 7.4
H-57.0 - 7.2
-COOH10.0 - 13.0

Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and iodine atoms, with carbon atoms directly bonded to these halogens showing characteristic shifts. The carbonyl carbon of the carboxylic acid will resonate at a significantly downfield position.[1]

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-1~95 (d)
C-2~155 (dd)
C-3~150 (dd)
C-4~120 (d)
C-5~125 (d)
C-6~135
-COOH165 - 170

Note: Predicted chemical shifts are relative to TMS. The multiplicities and coupling constants arise from coupling with ¹⁹F nuclei.

Predicted ¹⁹F NMR Data

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds.[2][3] Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling between the two fluorine nuclei (⁴JFF) will be characteristic.

Predicted ¹⁹F NMR Data
Fluorine Predicted Chemical Shift (ppm)
F-2-110 to -130
F-3-135 to -155

Note: Predicted chemical shifts are relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Predicted IR Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic acid)3300 - 2500
C-H (Aromatic)3100 - 3000
C=O (Carboxylic acid)1710 - 1680
C=C (Aromatic)1600 - 1450
C-O (Carboxylic acid)1320 - 1210
C-F (Aryl fluoride)1250 - 1100
C-I (Aryl iodide)~600 - 500

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.[4][5] The strong C=O absorption is also a key diagnostic peak.[6] The C-F and C-I stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for such analysis.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 284, corresponding to the molecular weight of this compound. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.[7]

Predicted Mass Spectrum Data
m/z Predicted Fragment
284[C₇H₃F₂IO₂]⁺
267[C₇H₂F₂IO]⁺
239[C₆H₃F₂I]⁺
157[C₇H₃F₂O₂]⁺
127[I]⁺
112[C₆H₃F₂]⁺

The fragmentation is likely to proceed via the loss of the hydroxyl and carboxyl groups, as well as the iodine atom, leading to the characteristic fragments listed above.[8][9]

Experimental Protocols

NMR Spectroscopy Sample Preparation

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H, ¹³C, and ¹⁹F spectra F->G

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Sample Preparation (KBr Pellet Method)

IR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition A Grind 1-2 mg of sample with ~100 mg of dry KBr B Place mixture in a pellet press A->B C Apply pressure to form a transparent pellet B->C D Place pellet in FTIR spectrometer C->D E Acquire IR spectrum D->E

Caption: Workflow for IR sample preparation (KBr pellet) and data acquisition.

Mass Spectrometry Sample Introduction (Direct Infusion ESI)

MS_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) B Infuse the solution into the ESI source of the mass spectrometer A->B C Acquire mass spectrum B->C

Caption: Workflow for MS sample introduction and data acquisition.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of this compound. The presented NMR, IR, and MS data, while predictive, are based on sound spectroscopic principles and data from structurally related compounds. This information serves as a valuable resource for the identification and characterization of this molecule in various research and development settings. Experimental verification of these predictions is encouraged to further validate and refine our understanding of this compound's spectroscopic properties.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. URL
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  • CAS NO. 333780-75-9 | this compound | Catalog AG-AG00CJ2Q. Arctom Scientific. URL
  • CAS 333780-75-9 this compound. BOC Sciences. URL
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"synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-iodobenzoic Acid from 2-Amino-6-fluorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-6-iodobenzoic acid, a valuable fluorinated building block in medicinal chemistry and organic synthesis. The core of this transformation relies on the Sandmeyer reaction, a robust and widely utilized method for converting primary aromatic amines into aryl halides. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and emphasizes the critical safety considerations inherent to the diazotization process. The content is tailored for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices to ensure procedural success and safety.

Introduction: Significance of 2-Fluoro-6-iodobenzoic Acid

Halogenated benzoic acids are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. 2-Amino-6-fluorobenzoic acid serves as a key starting material for creating various organic compounds, including the target of this guide, 2-fluoro-6-iodobenzoic acid.[1] This target molecule, with its ortho-fluoro and ortho-iodo substituents, presents a unique scaffold for further chemical elaboration. The distinct electronic properties and steric environment created by these halogens can be leveraged in cross-coupling reactions and the development of novel bioactive compounds. The synthesis route from 2-amino-6-fluorobenzoic acid is a classic example of aromatic functional group interconversion, a cornerstone of modern synthetic chemistry.[1]

The Core Transformation: A Mechanistic Deep Dive into the Sandmeyer Reaction

The conversion of the amino group in 2-amino-6-fluorobenzoic acid to an iodo group is achieved via a Sandmeyer-type reaction. This process is a cornerstone of aromatic chemistry, enabling substitution patterns that are often impossible through direct electrophilic substitution.[2][3] The reaction proceeds through two fundamental stages: the formation of a diazonium salt, followed by its subsequent displacement with an iodide anion.

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[4] This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6]

The key mechanistic steps are:

  • Formation of the Nitrosating Agent : The strong acid protonates sodium nitrite to form nitrous acid (HNO₂), which is then further protonated and dehydrates to yield the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.

  • Proton Transfers & Dehydration : A series of proton transfers and the elimination of a water molecule result in the formation of the aryl diazonium salt.

This entire process must be conducted at low temperatures (typically 0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures or if isolated in a dry state.[7][8]

Stage 2: Iodide Substitution

Once the aryl diazonium salt is formed, it becomes a superb leaving group (−N₂). The introduction of an iodide source, typically potassium iodide (KI) or sodium iodide (NaI), facilitates the substitution.[9][10]

The mechanism for this stage involves:

  • Nucleophilic Attack : The iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom bearing the diazonium group.

  • Elimination of Nitrogen Gas : This attack leads to the irreversible loss of dinitrogen (N₂), a thermodynamically very stable molecule, which drives the reaction to completion.

  • Formation of Aryl Iodide : The result is the formation of the desired 2-fluoro-6-iodobenzoic acid.

Notably, while many Sandmeyer reactions (for introducing -Cl, -Br, or -CN) require a copper(I) salt as a catalyst, the formation of aryl iodides proceeds efficiently without it.[9] The iodide ion is a sufficiently strong nucleophile to effect the substitution directly.

Visualizing the Reaction Pathway

Sandmeyer_Reaction start 2-Amino-6-fluorobenzoic Acid reagents1 NaNO₂, H⁺ (HCl) 0-5 °C start->reagents1 intermediate Aryl Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ reagents1->intermediate Diazotization reagents2 KI (aq) intermediate->reagents2 n2_gas N₂ (gas) ↑ intermediate->n2_gas Leaving Group product 2-Fluoro-6-iodobenzoic Acid reagents2->product Iodide Substitution

Caption: Workflow of the Sandmeyer reaction for iodination.

Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (Example)Moles (mmol)Notes
2-Amino-6-fluorobenzoic acidC₇H₆FNO₂155.135.00 g32.2Starting material
Concentrated HCl (37%)HCl36.4610 mL~120To form the amine salt and catalyze diazotization
Sodium NitriteNaNO₂69.002.45 g35.5Use a slight excess (~1.1 eq)
Potassium IodideKI166.008.02 g48.3Use an excess (~1.5 eq)
Sodium ThiosulfateNa₂S₂O₃158.11As needed-To quench excess iodine during workup
Deionized WaterH₂O18.02~200 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Starch-Iodide Paper--As needed-To test for excess nitrous acid
Step-by-Step Procedure
  • Amine Salt Formation : In a 250 mL beaker, combine 2-amino-6-fluorobenzoic acid (5.00 g, 32.2 mmol) with deionized water (25 mL). While stirring, slowly add concentrated hydrochloric acid (10 mL). Stir until a clear solution or a fine slurry of the hydrochloride salt is formed.

  • Cooling : Place the beaker in an ice-salt bath and cool the mixture to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature throughout the next step.

  • Diazotization : Dissolve sodium nitrite (2.45 g, 35.5 mmol) in deionized water (10 mL) in a separate flask. Using a dropping funnel, add this sodium nitrite solution dropwise to the cold amine salt slurry over 20-30 minutes. The rate of addition should be controlled to keep the temperature below 5 °C.[7]

  • Monitoring : After the addition is complete, continue stirring in the ice bath for another 30 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue-black color indicates excess nitrous acid. If the test is negative, a small amount of additional NaNO₂ solution may be needed. It is important to avoid a large excess.[7][8]

  • Iodide Addition : In a separate 500 mL beaker, dissolve potassium iodide (8.02 g, 48.3 mmol) in deionized water (20 mL). Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Decomposition : Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for approximately 1 hour, or until the evolution of nitrogen gas ceases. A dark-colored precipitate should form.

  • Workup : Cool the mixture to room temperature. Add a small amount of solid sodium thiosulfate (or a saturated solution) portion-wise until the dark color of iodine fades to a tan or off-white precipitate.

  • Isolation & Purification : Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-fluoro-6-iodobenzoic acid as a solid.[10]

Critical Safety Considerations: Handling Diazonium Salts

The diazotization reaction is associated with significant hazards, primarily due to the thermal instability of diazonium salts.[6] In their solid, dry state, many diazonium salts are dangerously explosive and sensitive to shock, friction, and heat.[7][8] Adherence to strict safety protocols is non-negotiable.

The Cardinal Rules for Diazotization Safety: [7][8][11]

  • Temperature Control is Paramount : Always keep the reaction temperature below 5 °C during the formation of the diazonium salt. Runaway reactions can occur at higher temperatures.

  • Never Isolate the Diazonium Salt : The procedure is designed to use the diazonium salt in situ. Do not attempt to isolate it from the solution unless you are following a specific protocol for creating stabilized salts and are equipped with the necessary safety shields and remote handling equipment.

  • Use Stoichiometric Nitrite : Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and increase safety risks.

  • Ensure Proper Venting : The reaction releases nitrogen gas, which can cause pressure buildup in a closed system. Always perform the reaction in an open or vented vessel.

  • Quench Residual Reagents : Before workup and disposal, any remaining diazonium salts or nitrous acid should be safely quenched.

  • Use Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the entire procedure within a chemical fume hood.[12]

Product Characterization

Verifying the identity and purity of the final product is a critical step.

  • Physical Properties : 2-Fluoro-6-iodobenzoic acid is typically a yellow to light brown powder or crystalline solid.[13]

  • Melting Point : The reported melting point is in the range of 123-126 °C.[13][14] A sharp melting point within this range is indicative of high purity.

  • Spectroscopic Analysis :

    • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The number of signals, their chemical shifts, and coupling patterns will confirm the substitution pattern on the aromatic ring.

    • Infrared (IR) Spectroscopy : Expect to see characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations corresponding to the C-F and C-I bonds.

    • Mass Spectrometry (MS) : This will confirm the molecular weight of the compound (266.01 g/mol ).[14][15]

Conclusion

The synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid via the Sandmeyer reaction is a reliable and effective transformation. Success hinges on a solid understanding of the reaction mechanism and, most importantly, a rigorous adherence to safety protocols, particularly concerning temperature control during the diazotization step. By following the detailed guidelines and expert insights provided in this document, researchers can confidently and safely perform this valuable synthetic conversion.

References

[9] Sandmeyer Reaction | NROChemistry. Available from: [16] Sandmeyer reaction - Grokipedia. Available from: [5] Sandmeyer Reaction - GeeksforGeeks. (2025-07-23). Available from: [7] Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2025-08-06). Available from: [6] Chemistry Diazotization Reaction - sathee jee. Available from: [2] Sandmeyer Reaction Mechanism - BYJU'S. Available from: [3] Sandmeyer Reaction Mechanism - Adda247. (2023-09-24). Available from: [8] Reactive Chemical Hazards of Diazonium Salts. (2015-09-08). Available from: [11] A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020-08-28). Available from: [17] 2-Fluoro-6-iodobenzoic acid - SpectraBase. Available from: [12] Diazo Safety Data Sheet 08 March 2018 - IKONICS. (2018-03-08). Available from: [15] 111771-08-5 | 2-Fluoro-6-iodobenzoic acid - ChemScene. Available from: [14] 2-Fluoro-6-iodobenzoic acid 97 111771-08-5 - Sigma-Aldrich. Available from: [13] 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 - ChemicalBook. (2025-07-24). Available from: [10] Preparation of 2-iodobenzoic acid - Texium. (2018-03-21). Available from: [4] Diazotisation - Organic Chemistry Portal. Available from: [1] Cas 434-76-4,2-Amino-6-fluorobenzoic acid - LookChem. Available from: 2-Amino-6-fluorobenzoic acid 98 434-76-4 - Sigma-Aldrich. Available from:

Sources

A Technical Guide to the Solubility of 2,3-Difluoro-6-iodobenzoic Acid: Theoretical Foundations, Experimental Determination, and Predictive Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzoic Acids in Modern Drug Discovery

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as vital building blocks in the synthesis of a vast array of pharmacologically active agents. The strategic incorporation of halogen atoms, particularly fluorine and iodine, onto the aromatic scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Conversely, the larger iodine atom can introduce specific steric interactions, act as a handle for further chemical modifications, and is often found in potent enzyme inhibitors.

2,3-Difluoro-6-iodobenzoic acid (CAS No. 333780-75-9) is a prime example of such a strategically halogenated intermediate. Its unique substitution pattern offers a combination of electronic and steric features that make it a valuable precursor in the synthesis of novel therapeutics. However, the successful application of this and similar compounds in drug development pipelines is fundamentally dependent on a thorough understanding of their solubility.[1] Solubility dictates not only the feasibility of synthetic reactions but also critical downstream processes such as formulation, bioavailability, and ultimately, the therapeutic efficacy of the final drug product.

This in-depth technical guide addresses the solubility of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand, predict, and experimentally determine its solubility. We will delve into the theoretical underpinnings of solubility for halogenated aromatic acids, provide detailed, self-validating experimental protocols, and explore modern predictive models that can accelerate research and development.

Theoretical Considerations: What Governs the Solubility of this compound?

The solubility of a crystalline organic compound like this compound is a complex interplay between its solid-state properties and its interactions with the solvent. The overall process can be conceptualized as two main energetic steps: the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules.[2][3]

The Role of the Crystal Lattice

For a molecule to dissolve, it must overcome the cohesive forces that hold it in a crystalline solid state. This is quantified by the lattice energy , which is the energy released upon the formation of one mole of the crystalline compound from its gaseous ions.[4] A higher lattice energy corresponds to a more stable crystal and, generally, lower solubility. The lattice energy is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the carboxylic acid moiety will be a primary driver of hydrogen bonding, leading to the formation of stable dimers in the solid state. The fluorine and iodine substituents will also contribute to dipole-dipole and van der Waals interactions.

Impact of Halogen Substituents on Acidity and Solvation

The electronic properties of the substituents on the benzoic acid ring play a crucial role in determining its acidity (pKa) and its interaction with solvents.

  • Inductive Effects : Both fluorine and iodine are more electronegative than hydrogen and exert an electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[5][6] Generally, the strength of the inductive effect decreases with distance from the carboxyl group.

  • Resonance Effects : Halogens can also exert a resonance effect. While fluorine can donate electron density to the ring through resonance (+R), its inductive effect typically dominates.

  • The "Ortho Effect" : The presence of substituents at the ortho position (like the 6-iodo group) can lead to steric hindrance, which may force the carboxyl group out of the plane of the benzene ring. This can disrupt resonance stabilization of the carboxylate anion and affect the molecule's acidity and interaction with solvent molecules.

The interplay of these effects for this compound suggests it will be a stronger acid than benzoic acid. This is a critical factor for its pH-dependent solubility in aqueous media.

Solvent Properties and Solute-Solvent Interactions

The adage "like dissolves like" is a useful starting point. The solubility of this compound will be highly dependent on the properties of the solvent, including:

  • Polarity : Polar solvents will be more effective at solvating the polar carboxylic acid group.

  • Hydrogen Bonding Capacity : Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the solute.

  • Dielectric Constant : A higher dielectric constant can help to overcome the electrostatic forces between the solute molecules.

Based on its structure, this compound is expected to have limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like alcohols.

Predictive Approaches to Solubility Estimation

Given the lack of readily available experimental data, computational models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

Thermodynamic and Machine Learning Models

Recent advances in computational chemistry have led to the development of sophisticated models for solubility prediction. These methods often use a thermodynamic cycle that combines machine learning predictions for key physical properties like the activity coefficient, enthalpy of fusion, and melting point.[1][7][8][9] These models can predict solubility in a wide range of solvents and at different temperatures. While a detailed exposition of these models is beyond the scope of this guide, researchers should be aware of their existence as powerful tools for in silico screening of solubility.

Comparative Analysis with Related Compounds

In the absence of direct data, a comparative analysis of the physicochemical properties of structurally similar compounds can provide valuable qualitative insights.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Notes
2,6-Difluorobenzoic acid158.10[10]151[10]Lacks the iodine atom.
2-Fluoro-6-iodobenzoic acid266.01[11]123-126[11]Lacks one fluorine atom.
2,6-Difluoro-3-iodobenzoic acid284.0[12]143-146[12]Isomer of the target compound.
2,3,4,5-Tetrafluoro-6-iodobenzoic acid319.98[13]Not availableMore fluorinated analogue.

This table illustrates how changes in halogen substitution affect properties like molecular weight and melting point, which in turn are expected to influence solubility. The higher melting points of the more symmetrical or strongly interacting compounds suggest stronger crystal lattice forces, which may correlate with lower solubility in non-polar solvents.

Experimental Determination of Solubility

Rigorous experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols are designed to be self-validating and provide a clear path to reliable results.

Diagram of the General Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Prepare known volume of selected solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24-48 hours) mix->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate analyze Quantify concentration in supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility analyze->calculate

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility.[14][15][16]

Causality Behind Experimental Choices:

  • Using Excess Solid : This ensures that the solvent becomes saturated, and the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

  • Constant Temperature Agitation : Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility. Agitation ensures that the entire volume of the solvent is exposed to the solid, facilitating the dissolution process.

  • Equilibration Time (24-48 hours) : This duration is typically sufficient for most compounds to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, thus validating that equilibrium has been achieved.

  • Phase Separation : Centrifugation or filtration is critical to remove all undissolved solid particles, as their presence would lead to an overestimation of the solubility.

  • Analytical Quantification : High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and sensitivity, allowing for accurate quantification even in the presence of impurities.

Step-by-Step Methodology:

  • Preparation :

    • Add an excess amount of solid this compound to several screw-capped glass vials. The excess should be visually apparent.

    • Pipette a precise volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) into each vial.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24 hours).

  • Sample Processing :

    • Allow the vials to stand at the equilibration temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid by either:

      • Centrifuging the aliquot at high speed and collecting the supernatant.

      • Filtering the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification :

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the saturated solution sample with the solvent to bring its concentration within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample by a suitable analytical method (e.g., HPLC with UV detection).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

  • Calculation :

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Determining pH-Dependent Aqueous Solubility and pKa via Potentiometric Titration

For ionizable compounds like this compound, solubility in aqueous media is highly dependent on pH. Potentiometric titration is an elegant and efficient method to determine both the intrinsic solubility (solubility of the un-ionized form) and the pKa.[12][17][18][19]

Causality Behind Experimental Choices:

  • Titration with a Strong Base : Adding a strong base (e.g., NaOH) to a solution of the weak acid allows for the gradual conversion of the un-ionized form to the more soluble ionized (carboxylate) form.

  • Monitoring pH : The pH is monitored continuously, and the titration curve (pH vs. volume of titrant added) provides rich information about the acid-base equilibrium.

  • Precipitation and Re-dissolution : As the titration proceeds, the total amount of compound in the solution can exceed the intrinsic solubility, leading to precipitation. Further addition of base increases the pH and shifts the equilibrium towards the more soluble salt form, causing the precipitate to re-dissolve. The points of precipitation and complete re-dissolution are key to calculating solubility and pKa.

Diagram of the Potentiometric Titration Logic

G start Start with a known concentration of This compound in solution titrate Add increments of strong base (e.g., NaOH) and record pH start->titrate observe Monitor for the appearance of precipitate titrate->observe precipitate Precipitate forms when total compound concentration exceeds intrinsic solubility at that pH observe->precipitate If precipitation occurs analyze Analyze the titration curve to determine pKa and intrinsic solubility observe->analyze If no precipitation occurs (compound is fully soluble) continue_titration Continue adding base precipitate->continue_titration redissolve Precipitate redissolves as the compound is converted to its more soluble salt form continue_titration->redissolve endpoint Endpoint reached when all precipitate has dissolved redissolve->endpoint endpoint->analyze

Caption: Logical flow of a potentiometric titration for solubility and pKa determination.

Step-by-Step Methodology:

  • System Setup :

    • Prepare a stock solution of this compound in a suitable water-miscible co-solvent (e.g., methanol or DMSO) if its aqueous solubility is very low.

    • Calibrate a pH electrode and set up an automated titrator.

  • Titration :

    • Add a known amount of the compound (or its stock solution) to a known volume of water.

    • Begin the titration by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis :

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point.

    • If precipitation occurs, specialized equations that account for the mass balance of the solid and dissolved species are used to calculate the intrinsic solubility from the titration data. This often involves analyzing the points where precipitation begins and ends.[12][17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 2-fluoro-6-iodobenzoic acid and 2,6-difluoro-3-iodobenzoic acid suggest the following precautions should be taken[11][12]:

  • Hazard Classification : Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May also be harmful if swallowed (H302).

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. If handling large quantities or if dust generation is likely, use a dust mask or work in a well-ventilated fume hood.

  • Handling : Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer : This safety information is based on analogous compounds. Researchers must perform their own risk assessment and consult available supplier documentation before handling this compound.

Conclusion

Understanding the solubility of this compound is a critical prerequisite for its effective use in research and drug development. While specific experimental data for this compound is sparse, a combination of theoretical principles, predictive modeling, and robust experimental methodologies provides a clear path forward. By considering the interplay of crystal lattice energy and solvation, and by applying established techniques such as the shake-flask method and potentiometric titration, researchers can confidently determine the solubility profile of this valuable synthetic intermediate. This knowledge will enable rational solvent selection, facilitate chemical synthesis, and ultimately support the development of novel therapeutics.

References

  • Palmer, D. S., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.[1][7]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Taskin, M., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.[8]
  • Boll, D., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515.[12][17][19]
  • PubMed. (2020).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[20]
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.[21]
  • Marques, M. R. C. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[15]
  • ResearchGate. (n.d.).
  • ACS Publications. (2020).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.[9]
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11003–11029.[23]
  • PubChem. (n.d.). 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.
  • thetestmag.com. (n.d.). Effect of halogens in benzoic acid.[24]
  • Chemistry LibreTexts. (2025). 6.
  • Purdue University. (n.d.).
  • PubChem. (n.d.). 2,6-Difluorobenzoic acid.
  • Chemistry LibreTexts. (2023). 9.
  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals.[31]
  • Wikipedia. (n.d.).
  • YouTube. (2023).
  • NCERT. (n.d.). Haloalkanes and Haloarenes.[34]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.[5]
  • Scribd. (n.d.).
  • Arkivoc. (2022).
  • Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.[37]
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.[38]
  • Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?.[39]

Sources

A Technical Guide to Sourcing 2,3-Difluoro-6-iodobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-6-iodobenzoic acid is a critical building block in contemporary drug discovery and materials science, valued for its unique electronic and structural properties. The success of research and development programs often hinges on the quality and consistency of such starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and procuring high-purity this compound. We will delve into the supplier landscape, establish a rigorous protocol for vendor qualification, detail the critical interpretation of analytical documentation, and outline best practices for ensuring a reliable and consistent supply chain.

Introduction to this compound: A Profile

This compound is a halogenated benzoic acid derivative whose strategic importance is growing in medicinal chemistry and organic synthesis. Its structure, featuring a vicinal difluoro motif and a sterically demanding iodine atom, offers chemists a versatile scaffold for introducing complex functionalities.

Key Chemical Properties:

PropertyValue
CAS Number 333780-75-9
Molecular Formula C₇H₃F₂IO₂
Molecular Weight 283.999 g/mol
Typical Appearance White to off-white solid

The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule, while the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. These attributes make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[1][2]

The Commercial Supplier Landscape

The procurement of this compound involves navigating a diverse market of chemical suppliers. These can be broadly categorized:

  • Large Multinational Catalog Companies: Firms like Sigma-Aldrich (Merck), Fisher Scientific (Thermo Fisher), and VWR offer a wide array of research chemicals, often with extensive documentation and established distribution networks.[3][4] They are excellent sources for small-scale research quantities.

  • Specialized Synthesis & Building Block Providers: Companies such as BOC Sciences and Ambeed focus on providing novel and rare building blocks for drug discovery.[] They often provide more competitive pricing for larger, non-catalog quantities and may offer custom synthesis services.

  • Chemical Marketplaces and Traders: Platforms like Echemi connect buyers with a multitude of, primarily international, manufacturers and traders.[6] While offering competitive pricing, sourcing from these platforms requires a more stringent and independent qualification process.

Below is a table of representative commercial suppliers. This list is illustrative and not exhaustive.

Supplier RepresentativeTypical Purity OfferedScaleNotes
Sigma-Aldrich (Merck) ≥95% - 97%mg to gStrong documentation, readily available CoAs.
Fisher Scientific ≥97%mg to gDistributes products from various manufacturers, including Thermo Scientific Chemicals (formerly Alfa Aesar).[3][4]
BOC Sciences Custom purity availableg to kgSpecializes in pharmaceutical ingredients and custom synthesis.[]
Echemi Marketplace Varies by listingg to multi-kgConnects various traders and manufacturers; requires careful vetting.[6]

A Protocol for Rigorous Supplier Qualification

Ensuring the quality of a starting material is a non-negotiable aspect of scientific research. A failure in the supply chain can jeopardize months of work.[7] Therefore, a systematic supplier qualification process is essential. Good Manufacturing Practice (GMP) guidelines mandate that materials be purchased from approved suppliers who can demonstrate consistent quality.[8]

The following workflow provides a robust system for qualifying a new supplier for a critical reagent like this compound.

Caption: Workflow for qualifying a chemical supplier.
Step-by-Step Methodology

1. Initial Screening:

  • Action: Identify a list of potential suppliers using chemical databases and search engines.
  • Causality: The goal is to cast a wide net initially to compare offerings and availability.
  • Action: Review the product specifications listed on the supplier's website. Verify the CAS number (333780-75-9), molecular formula, and stated purity.
  • Causality: This is a quick check to ensure the supplier offers the correct material and to filter out any obvious mismatches.

2. Documentation Request & Analysis:

  • Action: Contact the supplier and request a batch-specific Certificate of Analysis (CoA) for their current lot. Do not accept a general or "typical" CoA.
  • Causality: A batch-specific CoA provides the actual analytical results for the material you would receive, not just theoretical specifications.[9][10] This document is the foundation of quality verification.[11]
  • Action: Critically analyze the CoA.
  • Identity: Confirm the analytical data (e.g., NMR, IR spectra) is consistent with the structure of this compound.
  • Purity: This is often determined by HPLC or GC. A purity of >98% is typically desired for drug discovery applications. Understand the method; purity by NMR is different from purity by HPLC at a specific wavelength.
  • Impurities: Look for any uncharacterized peaks in the chromatogram. The presence of significant impurities (>0.5%) could interfere with subsequent reactions.
  • Water Content & Residual Solvents: Determined by Karl Fischer (KF) titration and Headspace GC, respectively. High solvent content can affect reaction stoichiometry and introduce contaminants.
  • Causality: A thorough CoA review validates the supplier's claims and provides a detailed chemical "report card" for that specific batch, which is crucial for experimental reproducibility.[10][11]

3. Quality System Assessment & In-House Validation:

  • Action: For critical, large-scale, or GMP applications, issue a supplier questionnaire to inquire about their Quality Management System (QMS), such as ISO 9001 certification or adherence to Good Manufacturing Practices (GMP).[12][13]
  • Causality: This step assesses the supplier's commitment to quality control beyond a single batch, ensuring processes are in place for consistent production.[8]
  • Action: Procure a small sample of the material from the specific lot number referenced on the CoA.
  • Causality: This allows for independent verification before committing to a larger purchase.
  • Action: Perform in-house analytical testing. A simple ¹H NMR is often sufficient to confirm identity. An HPLC analysis should be performed to verify the purity stated on the CoA.
  • Causality: This is the ultimate self-validating step. It provides objective, in-house data to trust the supplier's documentation and ensures the material is fit for its intended purpose.[7]

4. Approval and Ongoing Monitoring:

  • Action: If the in-house data matches the CoA and the supplier meets quality standards, add them to an "Approved Vendor List" for this specific material.
  • Causality: Formal approval documents the due diligence process and standardizes procurement.
  • Action: For every new batch ordered, request the new batch-specific CoA and review it. Perform incoming quality control checks as appropriate based on the criticality of the application.
  • Causality: Quality can vary from batch to batch. Ongoing monitoring ensures that consistency is maintained over time.

Impact of Intended Application on Purity Requirements

The required purity of this compound is directly linked to its application. Understanding this relationship prevents both unnecessary expenditure on overly pure material and catastrophic failures from using material of insufficient quality.

  • Early-Stage Discovery (Hit-to-Lead): Purity of ~95% is often acceptable. The primary goal is the rapid synthesis of analogs for initial screening. Minor impurities are unlikely to significantly alter the biological outcome at this stage.

  • Lead Optimization & Preclinical Studies: A much higher purity of >98% or >99% is required. At this stage, structure-activity relationships (SAR) are being finely tuned. Impurities could lead to misleading biological data or the formation of unwanted side products in multi-step syntheses.

  • Process Development & Scale-Up (Pre-GMP): Purity of >99% with a well-characterized impurity profile is essential. Any impurity present could be carried through the synthesis and end up in the final API, creating significant regulatory and safety challenges.

Conclusion: Best Practices for a Secure Supply Chain

The procurement of a specialized chemical building block like this compound is a critical scientific and logistical task. For researchers and drug development professionals, establishing a robust supply chain is paramount. The key pillars of this process are: performing comprehensive due diligence on potential suppliers, demanding and meticulously analyzing batch-specific Certificates of Analysis, and independently verifying the material's identity and purity with in-house analytical methods. By adopting the systematic workflow outlined in this guide, organizations can mitigate risks, ensure experimental reproducibility, and build a foundation of quality for their research and development endeavors.

References

  • Vertex AI Search. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog.
  • Research Chems Hub. (2022, January 14). How to Read a Certificate of Analysis (COA) for Research Chemicals.
  • Pharma Beginners. (2011, May 27). Procedure for Qualification of Vendors for Raw Material and Packaging Materials.
  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?.
  • SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines.
  • Pharma Specialists. (2022, May 8). Guidance for Industry | Material Supplier Management.
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  • BOC Sciences. CAS 333780-75-9 this compound.
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  • Sigma-Aldrich. 2-Fluoro-6-iodobenzoic acid 97 111771-08-5.
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  • Sigma-Aldrich. 2,4-difluoro-6-iodobenzoic acid | 887351-13-5.
  • Sigma-Aldrich. 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | 873536-93-7.
  • Echemi. 4-Iodo-2,3-difluorobenzoic acid.
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  • RSC Publishing. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates.
  • PubMed. (2020, October 1). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.
  • PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
  • PMC - NIH. (2024, November 1). Special Issue “Drug Discovery and Application of New Technologies”.

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Modulating Acidity: A Deep Dive into the pKa of Difluoro-iodobenzoic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and target engagement.[1][2][3] Halogenation of aromatic scaffolds is a widely employed strategy in medicinal chemistry to modulate these properties. This guide provides an in-depth analysis of the principles governing the acidity of difluoro-iodobenzoic acids. We will explore the intricate interplay of inductive and resonance effects, the positional impact of substituents, and the overarching "ortho effect." Furthermore, this document details both robust experimental protocols for empirical pKa determination and the workflows for modern computational prediction, offering a comprehensive resource for researchers in drug development.

The Critical Role of pKa in Modern Drug Development

The extent to which a drug ionizes at physiological pH (typically ranging from 1.5 in the stomach to 7.4 in the blood) is dictated by its pKa.[1] This ionization state is a master variable controlling a cascade of critical pharmacokinetic and pharmacodynamic properties:

  • Solubility & Formulation: Ionized species are generally more water-soluble, which is crucial for formulation and administration.[4][5]

  • Membrane Permeability: Neutral, non-ionized forms of a drug are more lipophilic and can more readily cross biological membranes, a prerequisite for oral absorption and reaching intracellular targets.[1][5]

  • Target Binding: The charge state of a molecule can be critical for forming key interactions, such as salt bridges, with its biological target, directly impacting potency.[2]

  • Off-Target Liabilities: Highly basic compounds, for example, have been associated with off-target effects like hERG channel inhibition.[2][5]

Therefore, the rational design of drug candidates necessitates precise control and understanding of molecular pKa. Halogenated benzoic acids, particularly those with multiple and diverse halogen substituents like difluoro-iodobenzoic acids, represent a class of compounds where acidity can be finely tuned to optimize the overall drug-like profile.

Theoretical Framework: Unpacking Substituent Effects on Acidity

The acidity of a substituted benzoic acid is a reflection of the stability of its conjugate base, the benzoate anion. Any substituent that stabilizes this negative charge will increase acidity (lower pKa), while a substituent that destabilizes it will decrease acidity (higher pKa).[6][7] The benchmark is benzoic acid itself, with a pKa of approximately 4.2 in water.[8]

The Hammett Equation: Quantifying Electronic Effects

The Hammett equation provides a powerful linear free-energy relationship to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[9][10]

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value indicates an electron-donating group (EDG).

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water, ρ is defined as 1.[10]

Electronic Properties of Fluorine and Iodine

Fluorine and iodine exert their influence through a combination of two primary electronic mechanisms:

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by electronegativity. All halogens are electron-withdrawing via this effect.[11][12] Fluorine is the most electronegative element, and thus exerts the strongest -I effect. The inductive effect weakens with distance.

  • Resonance Effect (+R): This is the donation of electron density into the aromatic π-system via a lone pair on the halogen. This effect is strongest at the ortho and para positions.

The net effect of a halogen substituent is a balance of these opposing forces. For halogens, the electron-withdrawing inductive effect (-I) generally outweighs the electron-donating resonance effect (+R), making them deactivating groups in electrophilic aromatic substitution but acid-strengthening substituents on benzoic acid.[6][7]

The Ortho Effect: A Steric Anomaly

Ortho-substituted benzoic acids are almost always more acidic than their meta and para isomers, and often stronger than benzoic acid itself, regardless of the substituent's electronic nature.[13][14] This "ortho effect" is primarily attributed to steric hindrance. The ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. This twisting disrupts the coplanarity required for resonance stabilization of the neutral acid form, making it higher in energy and thus more readily deprotonated.

The diagram below illustrates the fundamental principles of how substituents modulate the acidity of the benzoic acid core.

G cluster_0 Substituent Effects on Benzoic Acid Acidity Start Substituted Benzoic Acid EWG Electron-Withdrawing Group (EWG) (e.g., -F, -I, -NO2) Start->EWG EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) Start->EDG Anion Conjugate Base (Benzoate Anion) EWG->Anion -I / -R Effects EDG->Anion +I / +R Effects Stabilize Stabilizes Negative Charge on Anion Anion->Stabilize Destabilize Destabilizes Negative Charge on Anion Anion->Destabilize Acidity_Inc Acidity Increases (pKa Decreases) Stabilize->Acidity_Inc Acidity_Dec Acidity Decreases (pKa Increases) Destabilize->Acidity_Dec

Caption: Logical flow of substituent effects on benzoic acid acidity.

Analysis and Prediction for Difluoro-iodobenzoic Acid Isomers

Key Predictive Principles:

  • Fluorine's Dominance: The potent, distance-dependent -I effect of fluorine will be a primary driver of acidity. Two fluorine atoms will exert a powerful acid-strengthening effect.

  • Ortho Positioning: Any substituent in an ortho position (especially fluorine) will significantly increase acidity due to the ortho effect. A 2,6-disubstituted acid will be exceptionally strong.

  • Meta vs. Para: Substituents at the meta position primarily exert their inductive effect. At the para position, both inductive and resonance effects are at play.

  • Iodine's Contribution: Iodine contributes a weaker -I effect than fluorine but also introduces steric bulk.

The following table summarizes the electronic properties of these substituents and provides a qualitative prediction of acidity for representative isomers.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Primary Effects
-F +0.34+0.06Strong -I, Weak +R
-I +0.35+0.18Moderate -I, Weak +R

Data for Hammett constants are widely available in physical organic chemistry literature.[9]

Table 1: Predicted Relative Acidity of Selected Difluoro-iodobenzoic Acid Isomers

IsomerKey Positional FeaturesPredicted Relative AcidityJustification
2,6-Difluoro-4-iodobenzoic acid Two ortho-F, one para-IVery HighMaximum ortho effect from two fluorine atoms, combined with strong inductive withdrawal. The most acidic isomer.
2,4-Difluoro-5-iodobenzoic acid One ortho-F, one para-F, one meta-IHighStrong ortho effect from F at C2, plus strong inductive effects from F at C4 and I at C5.
3,5-Difluoro-4-iodobenzoic acid Two meta-F, one para-IHighNo ortho effect, but powerful, additive inductive withdrawal from two meta-fluorines.
3,4-Difluoro-5-iodobenzoic acid Two meta-F/I, one para-FModerate-HighInductive effects from all three halogens contribute, but lack of an ortho substituent reduces the effect compared to other isomers.

Experimental Determination of pKa

Empirical measurement remains the gold standard for pKa determination. Two common, high-precision techniques are potentiometric titration and UV-Vis spectrophotometry.[15][16]

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method that involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added.[15][17][18] The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]

  • Sample Preparation:

    • Accurately weigh and dissolve the difluoro-iodobenzoic acid in a suitable solvent (e.g., water, or a co-solvent like methanol/water for sparingly soluble compounds). The final concentration should be at least 10⁻⁴ M.[16][17]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[17]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of acids.[17]

  • Titration Execution:

    • Titrate the solution with a standardized, carbonate-free base solution (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. A stable reading is typically defined as a drift of less than 0.01 pH units per minute.[17]

    • Record the pH value and the corresponding volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

G cluster_workflow Workflow: Potentiometric pKa Determination prep 1. Sample Preparation (Dissolve Acid, Add KCl) setup 3. Titration Setup (N2 Purge, Temp Control) prep->setup calib 2. pH Meter Calibration (3-point) calib->setup titrate 4. Titration (Add NaOH titrant incrementally) setup->titrate record 5. Record Data (pH vs. Volume) titrate->record plot 6. Plot Titration Curve (pH vs. Volume) record->plot analyze 7. Analyze Curve (Find half-equivalence point) plot->analyze pKa Result: pKa Value analyze->pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization site, as the UV-Vis absorbance spectra of the protonated and deprotonated species will differ.[16]

Step-by-Step Methodology:

  • Prepare Buffer Solutions: Prepare a series of at least 10-12 buffer solutions with known, stable pH values that bracket the expected pKa of the analyte.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the difluoro-iodobenzoic acid in a suitable solvent (e.g., methanol).

  • Sample Measurement:

    • Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.

    • Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample, including solutions at very low and very high pH to obtain the spectra of the fully protonated (HA) and fully deprotonated (A⁻) species, respectively.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the HA and A⁻ forms is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Mathematically, the pKa can be calculated using the equation: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

Computational Prediction of pKa

In silico pKa prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of virtual libraries and prioritization of synthetic targets.[19][20][21]

Quantum Mechanical (QM) Methods

QM approaches, particularly those based on Density Functional Theory (DFT), calculate the pKa by computing the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent.[19][22][23]

pKa = ΔG / (2.303 * RT)

These methods involve calculating the energies of the protonated and deprotonated species, incorporating a solvation model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent.[19] While computationally intensive, they are highly accurate and do not require large training datasets, making them suitable for novel chemical scaffolds.[23]

Machine Learning and QSAR

Quantitative Structure-Activity Relationship (QSAR) and other machine learning models predict pKa based on molecular descriptors derived from the compound's structure.[20] These models are trained on large datasets of compounds with experimentally determined pKa values. They are extremely fast but their accuracy depends heavily on the quality and relevance of the training data.

The diagram below outlines a generalized workflow for computational pKa prediction.

G cluster_workflow Workflow: Computational pKa Prediction input 1. Input Molecular Structure method 2. Choose Method input->method qm Quantum Mechanics (DFT) method->qm High Accuracy Novel Scaffolds ml Machine Learning (QSAR) method->ml High Throughput Known Scaffolds qm_calc 3a. Calculate Free Energies (Protonated & Deprotonated) + Solvation Model qm->qm_calc ml_calc 3b. Generate Descriptors & Apply Trained Model ml->ml_calc pKa_qm 4a. Calculate pKa from ΔG qm_calc->pKa_qm pKa_ml 4b. Predict pKa ml_calc->pKa_ml output Result: Predicted pKa Value pKa_qm->output pKa_ml->output

Caption: Generalized workflow for in silico pKa prediction.

Conclusion

The acidity of difluoro-iodobenzoic acids is governed by a predictable yet complex interplay of inductive, resonance, and steric effects. The number and position of the highly electronegative fluorine atoms, particularly in ortho positions, are the most significant determinants of pKa. By leveraging the foundational principles of physical organic chemistry, researchers can rationally design molecules with a target acidity profile. This predictive power, when combined with robust experimental determination methods like potentiometric titration and validated by increasingly accurate computational models, provides a powerful toolkit for medicinal chemists to optimize the multifaceted properties of drug candidates and accelerate the development of new therapeutics.

References

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  • Hammett equ
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid - Thompson Rivers University. [Link]
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  • Development of Methods for the Determin
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. [Link]
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"stability and storage of 2,3-Difluoro-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Stability and Storage of 2,3-Difluoro-6-iodobenzoic Acid for Research and Development Applications

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable synthetic building block for introducing complex moieties into target molecules.[1] The successful use of such intermediates in multi-step syntheses is contingent upon their purity and integrity. Therefore, a thorough understanding of the stability profile and optimal storage conditions for this compound is not merely a matter of good laboratory practice but a critical prerequisite for ensuring the reproducibility, safety, and success of research and development programs.

This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. It synthesizes data from analogous compounds and established chemical principles to offer field-proven insights into its degradation pathways, recommended storage protocols, and methods for empirical stability assessment.

Physicochemical Profile and Electronic Characteristics

The stability of this compound is intrinsically linked to its molecular structure. The benzene ring is substituted with three distinct functional groups, each imparting specific electronic properties that influence its reactivity.

  • Fluorine Atoms (C2, C3): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the acidity of the carboxyl group. The carbon-fluorine bond is exceptionally strong, rendering these positions highly stable.[2]

  • Iodine Atom (C6): The carbon-iodine bond is the weakest among the carbon-halogen bonds.[2] This bond represents the most probable site of molecular instability, particularly when exposed to energy sources like light.

  • Carboxylic Acid Group (C1): This group governs the acidity of the molecule and can undergo reactions typical of carboxylic acids, such as decarboxylation, though generally only at elevated temperatures.[3]

A summary of its key physical properties is presented below.

PropertyValue
Molecular Formula C₇H₃F₂IO₂
Molecular Weight 284.00 g/mol
CAS Number 229178-74-9
Appearance Solid
Melting Point 143 to 146°C

(Data compiled from supplier information[4])

Key Stability Challenges and Degradation Pathways

Based on its chemical structure, this compound faces several potential stability challenges. The primary concerns are photodegradation, and to a lesser extent, thermal and hydrolytic degradation.

Photostability: The Primary Concern

The most significant stability liability for iodoaromatic compounds is their sensitivity to light.[5][6] The energy supplied by ultraviolet (UV) and even high-energy visible light can be sufficient to induce homolytic cleavage of the relatively weak C-I bond.

Mechanism of Photodegradation: The primary photochemical event is the breaking of the C-I bond to generate a highly reactive aryl radical and an iodine radical.

  • Initiation: Ar-I + hv (light) → Ar• + I•

Once formed, the aryl radical can participate in a variety of secondary reactions, leading to a cascade of degradation products. These may include abstraction of a hydrogen atom from a solvent or other molecule to form 2,3-difluorobenzoic acid, or coupling with other radicals to form biphenyl-type impurities. This sensitivity necessitates stringent protection from light during storage and handling to maintain the compound's integrity.[7] The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (Q1B) which are the standard in the pharmaceutical industry.[8][9]

G cluster_main Primary Photodegradation Pathway parent This compound radicals Aryl Radical + Iodine Radical parent->radicals hv (UV/Visible Light) Homolytic Cleavage products Mixture of Degradation Products (e.g., 2,3-difluorobenzoic acid, biphenyls) radicals->products Secondary Reactions (H-abstraction, coupling)

Caption: Primary photodegradation pathway of this compound.

Thermal Stability

The core aromatic structure and the carboxylic acid group are generally thermally robust. Studies on the thermal decomposition of benzoic acid itself show that significant degradation typically occurs only at very high temperatures (e.g., >400°C), leading to products like benzene and carbon dioxide.[3][10] While the C-I bond is weaker, significant thermal decomposition of this compound is not expected under standard storage or typical reaction conditions (e.g., below 100°C). Predictive analysis based on analogous compounds suggests a decomposition onset in the range of 250-300°C.[11]

Hydrolytic Stability

Aryl halides are characteristically resistant to nucleophilic substitution, including hydrolysis.[12] The carbon of the C-I bond is sp² hybridized, and the bond has some double-bond character due to resonance with the aromatic π-system, making it difficult to break.[13] While the fluorine atoms are electron-withdrawing, they are not typically sufficient to activate the ring for facile hydrolysis under neutral or mildly acidic/basic conditions at ambient temperatures. Therefore, hydrolytic degradation is considered a low risk during proper storage.

Recommended Storage and Handling Protocols

The causality behind proper storage is to mitigate the energy inputs (light, heat) and reactive species (water, oxygen) that can initiate degradation. The following protocols are designed as a self-validating system to preserve the compound's integrity.

Optimal Storage Conditions

Adherence to these conditions is critical for maximizing the shelf-life and ensuring the quality of this compound.

ParameterRecommendationRationale
Light Store in the dark. Use amber glass vials or opaque containers.[5][6]Critical. Prevents photolytic cleavage of the C-I bond, the primary degradation pathway.
Temperature Store at refrigerated temperatures (2-8°C).[5]Slows the rate of any potential chemical degradation, although the compound is likely stable at RT.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes exposure to moisture and atmospheric oxygen, preventing potential hydrolytic and oxidative side reactions.
Container Keep in a tightly sealed container.[14][15]Prevents ingress of moisture and oxygen from the atmosphere.
Safe Handling Procedures

Given its classification as an irritant and potentially harmful compound, appropriate safety measures must be employed.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][16]

  • Dispensing: Avoid generating dust when handling the solid material.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[14]

Experimental Protocols for Stability Assessment

To empirically validate the stability of a specific batch or to perform forced degradation studies, the following protocols are recommended.

Protocol: Photostability Forced Degradation Study (ICH Q1B)

This protocol is designed to intentionally degrade the sample to test the stability-indicating nature of the analytical method and identify potential degradants.

Objective: To evaluate the photosensitivity of this compound and identify degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 0.5 mg/mL).

    • Prepare a "dark control" sample by wrapping a vial of the solution completely in aluminum foil.

    • Prepare an "exposed sample" in a clear, photochemically inert container (e.g., quartz or borosilicate glass vial).

  • Exposure:

    • Place both the exposed and dark control samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][17][18]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]

  • Analysis:

    • At appropriate time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • Quantify the peak area of the parent compound and any new peaks that appear in the chromatogram of the exposed sample.

  • Data Interpretation:

    • Compare the chromatograms of the exposed and dark control samples.

    • Calculate the percentage degradation of the parent compound.

    • Characterize any significant degradation products using MS and PDA data.

G prep 1. Prepare Solutions (Exposed & Dark Control) expose 2. Place in Photostability Chamber (ICH Q1B Conditions) prep->expose aliquot 3. Withdraw Aliquots (At Timed Intervals) expose->aliquot analyze 4. Analyze by HPLC-PDA/MS aliquot->analyze interpret 5. Compare Data & Quantify Degradation analyze->interpret

Sources

A Technical Guide to the Reactivity Profile of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-6-iodobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a reactive iodine atom, and two electron-withdrawing fluorine atoms—creates a versatile platform for advanced organic synthesis. The fluorine atoms modulate the electronic properties of the aromatic ring, enhancing the reactivity of the carbon-iodine bond in cross-coupling reactions, while the carboxylic acid and iodo functionalities provide orthogonal handles for molecular elaboration. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on its synthesis via directed ortho-metalation and its utility in pivotal palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic influence of the fluorine substituents on reactivity and application.

Introduction: A Multifaceted Synthetic Building Block

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated pKa.[1] this compound emerges as a particularly valuable reagent in this context. The molecule's architecture offers three distinct points for chemical modification:

  • The Carboxylic Acid Group: Serves as a handle for esterification, amidation, or can function as a powerful ortho-directing group in metalation reactions.

  • The Iodine Atom: As a heavy halogen, it provides a highly reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[2][3]

  • The Difluoro Substitution: The two fluorine atoms at the C2 and C3 positions are strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule. This electronic pull acidifies the remaining ring protons and, most importantly, activates the C-I bond for oxidative addition to palladium(0) catalysts.

This guide will systematically dissect these features, providing both a theoretical framework and practical methodologies for harnessing the synthetic potential of this versatile intermediate.

Synthesis via Directed ortho-Metalation (DoM)

The most logical and efficient synthesis of this compound starts from the commercially available 2,3-difluorobenzoic acid.[4] The key transformation is a regioselective iodination at the C6 position, which is achieved through a Directed ortho-Metalation (DoM) strategy. The carboxylic acid group, after deprotonation, acts as a powerful Directed Metalation Group (DMG), coordinating to a strong lithium base and directing deprotonation to the adjacent ortho position (C6).[5][6]

Mechanistic Rationale

The process begins with the deprotonation of both the acidic carboxylic proton and the most acidic aromatic proton. A strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium in the presence of a chelating agent like TMEDA is required.[5] The base first deprotonates the carboxylic acid to form a lithium carboxylate. This carboxylate then coordinates the lithium cation, positioning the base to deprotonate the C6 proton, which is acidified by the inductive effects of the fluorine atoms and the carboxylate. The resulting dilithiated species can then be quenched with an iodine electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom regioselectively at the C6 position.

Diagram: Synthesis Workflow

A logical workflow for the synthesis and subsequent purification is crucial for obtaining the target compound with high purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Dissolve 2,3-Difluorobenzoic Acid in dry THF B 2. Cool to -78 °C under Argon A->B C 3. Add s-BuLi/TMEDA dropwise B->C D 4. Stir for 2h (Formation of Dianion) C->D E 5. Quench with I₂ solution in THF D->E F 6. Warm to RT and Aqueous Workup E->F G 7. Acidify aqueous layer with HCl F->G Reaction Quench H 8. Extract with Ethyl Acetate G->H I 9. Dry organic layer (Na₂SO₄) H->I J 10. Purify by Recrystallization or Chromatography I->J K This compound J->K Final Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials: 2,3-Difluorobenzoic acid, anhydrous Tetrahydrofuran (THF), sec-Butyllithium (s-BuLi, solution in cyclohexanes), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Iodine (I₂), Hydrochloric Acid (HCl), Ethyl Acetate, Brine.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2,3-difluorobenzoic acid (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (2.2 equiv) followed by the slow, dropwise addition of s-BuLi (2.2 equiv) while maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours. A color change is typically observed, indicating the formation of the dianion.

  • In a separate flask, prepare a solution of iodine (1.2 equiv) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • After the addition is complete, allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is the linchpin for its utility in constructing complex molecular architectures. The electron-withdrawing nature of the adjacent fluorine and carboxylate groups makes this bond highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron species with an organic halide.[7][8] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C6 position.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: A Pd(0) complex inserts into the C-I bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)(I)L₂ (Ar = difluoro-iodobenzoyl) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_r Ar-Pd(II)(R)L₂ transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 product Ar-R red_elim->product aryl_iodide Ar-I aryl_iodide->ox_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv).[9]

  • Solvent: Add a solvent mixture, typically dioxane/water or toluene/ethanol/water.

  • Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Seal the vial and heat to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPPh₃ is robust; bulky phosphine ligands like SPhos can accelerate reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Cs₂CO₃ is often effective for difficult couplings.
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for dissolving the base and facilitating boronate formation.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, especially for oxidative addition.
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the aryl iodide, a powerful transformation for accessing conjugated enynes and aryl alkynes used in materials and pharmaceuticals.[10][11]

Mechanistic Insight: This reaction typically involves a dual catalytic system.[3]

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl iodide to Pd(0) and reductive elimination to release the product.

  • Copper Cycle: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex, which is often the rate-determining step.[3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (with Ar-I) pd0->ox_add pd_int Ar-Pd(II)-I ox_add->pd_int red_elim Reductive Elimination pd_int->red_elim red_elim->pd0 product Ar-Alkyne red_elim->product Forms Product cu_i Cu(I) alkyne Terminal Alkyne + Amine Base cu_acetylide Cu(I)-Acetylide alkyne->cu_acetylide cu_acetylide->pd_int Transmetalation cu_acetylide->cu_i Transmetalation

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 1-10 mol%).[12]

  • Reagents: Add a suitable solvent, typically a degassed amine like triethylamine or diisopropylamine, which also serves as the base. Add the terminal alkyne (1.1-1.5 equiv).

  • Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. The filtrate is washed with aqueous NH₄Cl, water, and brine. After acidification and extraction as previously described, the product is purified.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[2][13] This reaction is of paramount importance in pharmaceutical development, as the aryl amine motif is a common pharmacophore.

Mechanistic Insight: The catalytic cycle is similar to other cross-couplings but has unique features.

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical for deprotonating the coordinated amine to form a palladium amide complex.[1]

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) is crucial for promoting the often-difficult reductive elimination step.[14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(I)L₂ pd0->pd2_complex Oxidative Addition (Ar-I) pd_amide Ar-Pd(II)(NR₁R₂)L pd2_complex->pd_amide Amine Binding & Base-mediated Deprotonation (R₁R₂NH) product Ar-NR₁R₂ pd_amide->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%), a specialized phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).[15]

  • Reagents: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv). Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Execution: Seal the vial and heat to 80-110 °C for 12-24 hours. Monitor the reaction for completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through celite. The filtrate is washed, and the product is extracted after acidification of the aqueous layer. Purification is typically achieved via column chromatography.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands out as a robust and versatile building block for synthetic chemists. Its reactivity is dominated by the C-I bond, which serves as a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions. The electronic influence of the difluoro substituents enhances this reactivity, while the carboxylic acid provides an additional site for diversification or can be used to direct the initial synthesis. The methodologies outlined in this guide—from a logical DoM-based synthesis to detailed protocols for Suzuki, Sonogashira, and Buchwald-Hartwig couplings—provide a comprehensive framework for researchers to confidently employ this reagent in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Experimental Procedure - Sonogashira Coupling. Scribd.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The Sonogashira Coupling. University of Evansville.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Directed lithiation of unprotected benzoic acids. ResearchGate.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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  • Sonogashira coupling. Wikipedia.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • 07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr.
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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • 2,3-Difluorobenzoic acid. PubMed.
  • Directed (ortho) Metallation. University of Wisconsin-Madison.
  • Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. Europe PMC.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed.
  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate.
  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc.
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The Strategic Utility of 2,3-Difluoro-6-iodobenzoic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms and an iodine handle on an aromatic scaffold presents a powerful tool for the construction of complex molecular architectures. 2,3-Difluoro-6-iodobenzoic acid is a prime example of such a versatile building block, offering a unique combination of electronic properties and synthetic handles that make it highly valuable for researchers, scientists, and drug development professionals. The presence of two vicinal fluorine atoms significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the ortho-iodine atom serves as a key functional group for a variety of cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the laboratory.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the ortho-iodination of 2,3-difluorobenzoic acid. The carboxylic acid group acts as a directing group, facilitating the introduction of iodine at the adjacent C6 position.[1][2] Several methods for ortho-iodination of benzoic acids have been reported, often employing a palladium or iridium catalyst.[1][3]

Recommended Protocol: Palladium-Catalyzed Ortho-Iodination

This protocol is adapted from established methods for the ortho-iodination of benzoic acids and is designed to be a self-validating system with clear checkpoints for reaction monitoring.[1]

Materials:

  • 2,3-Difluorobenzoic acid

  • Potassium iodide (KI)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium persulfate (K₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,3-difluorobenzoic acid (1.0 eq), potassium iodide (2.0 eq), and palladium(II) acetate (0.05 eq).

  • Solvent Addition: Add trifluoroacetic acid (20 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Initiation: Add potassium persulfate (2.0 eq) to the reaction mixture in one portion.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium thiosulfate (50 mL) to remove any unreacted iodine, followed by 1 M HCl (50 mL), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2,3-Difluorobenzoic Acid 2,3-Difluorobenzoic Acid Reaction Mixture Reaction Mixture 2,3-Difluorobenzoic Acid->Reaction Mixture KI KI KI->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture K2S2O8 K2S2O8 K2S2O8->Reaction Mixture TFA TFA TFA->Reaction Mixture Heating at 80 °C Heating at 80 °C Reaction Mixture->Heating at 80 °C 12-24h Quenching Quenching Heating at 80 °C->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing reactions involving this compound.

PropertyValueSource/Reference
Molecular Formula C₇H₃F₂IO₂(Calculated)
Molecular Weight 284.00 g/mol (Calculated)
Appearance White to off-white solid(Predicted)
Melting Point Not reported, predicted to be in the range of 150-180 °C(Analogous compounds)
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, THF, DCM)(Predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (s, 1H, COOH), 7.8-7.9 (m, 1H), 7.3-7.4 (m, 1H)(Predicted)
¹³C NMR (DMSO-d₆, 101 MHz) δ 165 (C=O), 155-160 (d, C-F), 150-155 (d, C-F), 130-135 (CH), 120-125 (CH), 90-95 (C-I)(Predicted)
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -110 to -120 (m), -130 to -140 (m)(Predicted)

Key Chemical Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, primarily through the reactive carbon-iodine bond. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl structures.[4][5] The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding 2,3-difluoro-6-aryl/vinyl-benzoic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling:

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as [Pd(PPh₃)₄] (0.03 eq) or a combination of Pd(OAc)₂ and a suitable ligand like SPhos (0.02 eq).[6]

  • Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[7][8]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-12 hours.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[9][10][11] This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9][12][13]

Catalytic Cycle of Sonogashira Coupling:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I)I Cu(I)I Alkyne Activation Alkyne Activation Cu(I)I->Alkyne Activation R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne Activation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 2-8 hours.

  • Work-up and Purification: Upon completion, perform a standard work-up, including filtration to remove the amine salt, followed by extraction and purification of the product.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of a wide range of functional molecules.

Drug Discovery

In medicinal chemistry, the incorporation of fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[14] The difluoro-substituted phenyl ring can serve as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ability to introduce diverse substituents at the 6-position via cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets, such as protein kinases.[15][16] Many kinase inhibitors feature a substituted aromatic core, and this compound provides a versatile platform for accessing novel inhibitor scaffolds.

Logical Flow from Building Block to Application:

G Start This compound Coupling Suzuki or Sonogashira Coupling Start->Coupling Library Library of Substituted 2,3-Difluorobenzoic Acids Coupling->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Application of this compound in drug discovery.

Materials Science

Fluorinated aromatic compounds are of great interest in materials science due to their unique electronic and physical properties.[17] The introduction of fluorine can enhance thermal stability and chemical resistance in polymers and coatings.[14] Derivatives of this compound can be used as monomers for the synthesis of high-performance polymers or as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the aromatic core can be fine-tuned through substitution at the 6-position.[17]

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its straightforward preparation and the reactivity of its iodine handle in key cross-coupling reactions provide access to a wide array of complex molecules. The strategic placement of the two fluorine atoms imparts unique properties that are beneficial in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers to incorporate this powerful tool into their synthetic endeavors.

References

  • Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters. (n.d.). Google Patents.
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2022). MDPI.
  • Preparation method of 2,6-dihydroxybenzoic acid. (n.d.). Google Patents.
  • Ortho-iodination of aromatic carboxylic acids in aqueous media. (2018). ResearchGate.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • 2,3-Difluorobenzoic Acid in Material Science: Properties and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.
  • Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. (1974). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. (2020). PubMed.
  • Synthesis of benzoic acid derivative 6. (2022). ResearchGate.
  • Sonogashira Coupling. (2021). Chemistry LibreTexts.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. (2021). Royal Society of Chemistry.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Publications.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). National Institutes of Health.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). PubMed.
  • Developing polo-like kinase 1 inhibitors. (2020). PubMed.
  • Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. (2001). PubMed.
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  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. (2021). ResearchGate.
  • Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. (2022). ResearchGate.
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Methodological & Application

Application Note: Strategic Implementation of 2,3-Difluoro-6-iodobenzoic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryl Carboxylic Acids

In the landscape of modern drug discovery and materials science, biaryl scaffolds are of paramount importance.[1][2] The introduction of fluorine atoms into these structures can profoundly influence molecular properties, enhancing metabolic stability, binding affinity, and lipophilicity.[3] Molecules containing the fluorobenzoic acid moiety, for instance, have been investigated as multifunctional agents for conditions like Alzheimer's disease.[4] 2,3-Difluoro-6-iodobenzoic acid is a particularly valuable building block, offering a strategic entry point to highly functionalized and sterically congested biaryl-2-carboxylic acids. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

However, the successful implementation of this substrate in carbon-carbon bond-forming reactions, specifically the Suzuki-Miyaura coupling, is non-trivial. The molecule presents a trifecta of synthetic challenges:

  • Steric Hindrance: The iodine atom is flanked by both a carboxylic acid group and a fluorine atom, creating significant steric bulk around the reaction center.

  • Electronic Effects: The two electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring.

  • Functional Group Compatibility: The presence of the acidic carboxylic acid proton requires careful selection of a base to avoid unwanted side reactions while still promoting the catalytic cycle.

This guide provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and field-proven insights for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Deep Dive: Overcoming Steric and Electronic Hurdles

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[6][7][8] However, for a substrate as demanding as this compound, a nuanced understanding of each step is critical for optimization.

The three key phases of the catalytic cycle are Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The C-I bond is relatively weak, making this step generally favorable. The Pd(0) species inserts into the carbon-iodine bond, forming a Pd(II) intermediate. For sterically hindered substrates, this step can be slow. The use of bulky, electron-rich phosphine ligands is crucial here; these ligands stabilize the Pd(0) complex and promote the oxidative addition step.[9][10][11]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. The reaction requires activation by a base, which coordinates to the boron atom, forming a more nucleophilic boronate species.[8][12] The choice of base is critical when a carboxylic acid is present. A strong base could deprotonate the carboxylic acid, affecting its solubility and potentially interfering with the catalyst. Mild bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[13][14]

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[15] This step is often the rate-limiting step for the synthesis of sterically congested biaryls. Ligands that are bulky yet flexible can facilitate the necessary conformational changes to bring the two aryl groups into proximity for elimination.[16][17]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)-Ar'L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂ / Base) trans_complex->pd0 Reductive Elimination (Ar-Ar' Product Formed) Product Biaryl Product (Ar-Ar') trans_complex->Product ArI 2,3-Difluoro-6- iodobenzoic Acid (Ar-I) ArI->oa_complex ArB Arylboronic Acid (Ar'-B(OH)₂) + Base ArB->trans_complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or microwave vial)

  • Magnetic stirrer and hotplate

  • TLC plates, ethyl acetate, hexanes, diethyl ether, hydrochloric acid (1M), sodium sulfate.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Degassing: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe. A typical solvent ratio is 4:1 or 5:1 (dioxane:water). The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to 80–110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the vessel from heat, cool slightly, and quickly draw a small aliquot via syringe under a positive flow of inert gas. For TLC analysis, a typical eluent system is a mixture of hexanes and ethyl acetate with a few drops of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.

  • Workup: Once the reaction is complete (typically 2-18 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is fully protonated and partitions into the organic layer. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl-2-carboxylic acid product.

Workflow start Start reagents 1. Combine Solid Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) start->reagents degas 2. Degas Vessel (Evacuate & Backfill with Inert Gas 3x) reagents->degas solvents 3. Add Anhydrous Solvents (Dioxane/Water) degas->solvents react 4. Heat Reaction (80-110 °C) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete? workup 6. Quench & Acidify (Add Water & 1M HCl) monitor->workup Complete? extract 7. Extract with Organic Solvent (Ethyl Acetate) workup->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Purify Product (Column Chromatography / Recrystallization) dry->purify end Pure Product purify->end

Figure 2: General Experimental Workflow Diagram.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the coupling of this compound with various arylboronic acids, based on established principles for sterically hindered couplings.[14][16][17][18]

Coupling Partner (Arylboronic Acid)Catalyst System (mol%)Base (equiv)Solvent SystemTemp (°C) / Time (h)Typical Yield
Phenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)100 °C / 12 h85-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (4.5)K₂CO₃ (3)Toluene/H₂O (5:1)110 °C / 16 h80-90%
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)DMF/H₂O (10:1)90 °C / 18 h70-85%
2-Thiopheneboronic acid[PdCl₂(dppf)] (3)K₃PO₄ (3)Dioxane/H₂O (4:1)90 °C / 8 h75-88%
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)100 °C / 12 h82-92%

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality boronic acid.1. Ensure thorough degassing; use fresh, high-purity solvents.2. Increase reaction temperature in 10 °C increments.3. Use fresh boronic acid; consider using the corresponding boronate ester.[15][19]
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities.2. Reaction run for too long at high temperature.1. Use anhydrous solvents and dry reagents thoroughly.2. Monitor reaction closely and stop once the starting material is consumed. Use a higher catalyst loading to shorten reaction time.
Homocoupling of Boronic Acid 1. Presence of Pd(II) species and oxygen.2. Reaction conditions too harsh.1. Ensure rigorous degassing. Use a pre-catalyst or ensure full reduction of Pd(II) to Pd(0).[6]2. Attempt the reaction at a lower temperature.
Low Isolated Yield after Workup 1. Incomplete protonation of the carboxylic acid.2. Product is partially soluble in the aqueous phase.1. Ensure the aqueous phase is acidified to pH < 3 before extraction.2. Perform multiple extractions (3-5 times) with the organic solvent.

Conclusion

While this compound presents notable steric and electronic challenges, it is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions when the correct parameters are employed. The key to success lies in the strategic selection of a bulky, electron-rich phosphine ligand, a compatible base that activates the boronic acid without interfering with the substrate's carboxylic acid functionality, and rigorous anaerobic reaction conditions. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of valuable biaryl-2-carboxylic acid building blocks for applications across the chemical sciences.

References

  • Al-Masum, M. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Dube, P. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH.
  • Fairlamb, I. J. S. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications.
  • Liu, W., Zhou, X., et al. (2019, May 13). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar.
  • (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Request PDF - ResearchGate.
  • (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Hong, F.-E. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
  • (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate.
  • (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate.
  • (2024, May 11). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method.
  • Clary, R., Lee, C., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org.
  • (n.d.). Suzuki reaction. Wikipedia.
  • (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
  • (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH.
  • (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • (n.d.). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. PubMed.
  • (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • (n.d.). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep).

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The Strategic Application of 2,3-Difluoro-6-iodobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Strategic Fluorination and Ortho-Iodination

In the landscape of contemporary drug discovery, the judicious incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a range of critical drug attributes.[1][2][3] These include modulating metabolic stability, altering physicochemical properties like pKa and lipophilicity, and enhancing binding affinity to target proteins.[1][2][4][5] Fluorinated benzoic acids, in particular, have emerged as indispensable building blocks for the next generation of pharmaceuticals.[6]

2,3-Difluoro-6-iodobenzoic acid is a trifunctional building block of significant interest, offering a unique combination of features for the synthesis of complex, biologically active molecules. The vicinal difluoro substitution pattern on the aromatic ring creates a distinct electronic environment, influencing the acidity of the carboxylic acid and providing potential hydrogen bond acceptor sites. The strategically placed iodine atom at the ortho position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, enabling the introduction of diverse aryl and heteroaryl substituents.[7] This combination of functionalities makes this compound a valuable starting material for the synthesis of kinase inhibitors and other targeted therapeutics, particularly in oncology.

Core Application: A Key Building Block for Pyrazolopyridine-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrazolopyridine derivatives, a privileged scaffold in the development of kinase inhibitors.[1][2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

The 2,3-difluorophenyl moiety, introduced via this compound, often serves as a key recognition element for the kinase active site. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein backbone, contributing to high binding affinity and selectivity.

Illustrative Application: Synthesis of a Precursor to FAK Inhibitors

One notable, albeit indirect, application of this building block is in the synthesis of precursors to Focal Adhesion Kinase (FAK) inhibitors, such as GSK2256098.[3] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in cell proliferation, survival, and migration.[3] The synthesis of such complex molecules often involves the coupling of a fluorinated aromatic component with a heterocyclic core.

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound (or a derivative thereof) and a suitable boronic acid or boronate ester of a pyrazolopyridine core. This reaction forms a key carbon-carbon bond, linking the two critical fragments of the final inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound. These are based on established procedures for similar substrates and can be adapted and optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this reaction.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the biaryl product and regenerate the catalyst.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) B Add Catalyst System: - Palladium source (e.g., Pd(PPh3)4) - Ligand (if needed) A->B C Add Degassed Solvent: (e.g., Dioxane/H2O) B->C D Heat to Reaction Temp. (e.g., 90-100 °C) C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool and Quench (e.g., add water) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: General workflow for the Suzuki coupling reaction.

Materials:

Reagent/MaterialTypical QuantityPurpose
This compound1.0 mmolStarting material
Arylboronic acid1.2 mmolCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05 mmolCatalyst
Potassium Carbonate (K₂CO₃)3.0 mmolBase
1,4-Dioxane8 mLSolvent
Water (degassed)2 mLSolvent
Ethyl acetateAs neededExtraction solvent
BrineAs neededWashing
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying agent
Silica gelAs neededChromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask, followed by degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl carboxylic acid.

Protocol 2: Stille Cross-Coupling of this compound with an Organostannane

The Stille coupling offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.

Reaction Principle: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key advantage is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.[1]

Diagram of the Stille Coupling Catalytic Cycle:

Stille_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-I Ln Pd0->PdII Oxidative Addition PdII_trans R-Pd(II)-R' Ln PdII->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Coupled Product (R-R') PdII_trans->Product RI This compound (R-I) RI->PdII R_Sn Organostannane (R'-SnBu3) R_Sn->PdII_trans

Caption: Simplified catalytic cycle for the Stille coupling.

Materials:

Reagent/MaterialTypical QuantityPurpose
This compound1.0 mmolStarting material
Organostannane (e.g., Aryl-SnBu₃)1.1 mmolCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05 mmolCatalyst
Anhydrous N,N-Dimethylformamide (DMF)10 mLSolvent
Ethyl acetateAs neededExtraction solvent
Saturated aqueous KF solutionAs neededWork-up
BrineAs neededWashing
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying agent
Silica gelAs neededChromatography

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) via syringe, followed by the organostannane reagent (1.1 mmol).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with water, followed by a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the strategic introduction of a difluorophenyl moiety, which can significantly enhance the pharmacological properties of a drug candidate. The presence of the ortho-iodine provides a reliable handle for robust and predictable cross-coupling chemistry, enabling the construction of complex molecular architectures. As the demand for novel, highly specific, and potent kinase inhibitors continues to grow, the application of thoughtfully designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of next-generation therapeutics. Future work will likely focus on expanding the range of coupling partners and developing even more efficient and sustainable catalytic systems for its utilization.

References

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure & Applied Chemistry, 68(1), 73-78.
  • Lieu, C. H., et al. (2016). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Oncotarget, 7(49), 80799–80810*.
  • Mohamed, M. S., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 8(3), 31-52.
  • Gaber, Z. B., et al. (2019). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Journal of Pharmaceutical Sciences, 5(1), 1-15.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). BenchChem.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

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"synthesis of pharmaceutical intermediates from 2,3-Difluoro-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Pharmaceutical Intermediates from 2,3-Difluoro-6-iodobenzoic Acid

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] Fluorinated benzoic acids, in particular, have emerged as indispensable building blocks for the synthesis of novel therapeutics.[4][5] Among these, this compound stands out as a highly versatile and valuable starting material. Its unique trifunctional structure—a carboxylic acid for derivatization, an iodine atom for cross-coupling, and ortho/meta fluorine atoms to modulate electronic properties—provides a powerful platform for constructing complex molecular architectures.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of key synthetic transformations starting from this compound. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols for core reactions, and present data in a clear, accessible format. The focus is on palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in pharmaceutical synthesis.[6][7][8]

Strategy 1: Protection of the Carboxylic Acid via Esterification

Principle: The acidic proton of the carboxylic acid group can interfere with the basic conditions and organometallic intermediates common to many cross-coupling reactions. Therefore, a crucial initial step is the protection of this group, typically as an ester. Esterification enhances the substrate's solubility in common organic solvents and prevents unwanted side reactions. The Fischer-Speier esterification is a classic, reliable method for this transformation.[9]

Expertise & Experience: The choice of alcohol (e.g., methanol or ethanol) is typically determined by the desired final product or subsequent reaction compatibility. Using the alcohol as the solvent in large excess is a key tactic to drive the reaction equilibrium toward the ester product, maximizing yield.[9] A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Protocol 1: Methyl Esterification of this compound

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄, Concentrated)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in methanol (20 eq, serving as both reactant and solvent).[9]

  • Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1 eq) dropwise. The addition is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol under reduced pressure. c. Dilute the residue with ethyl acetate and transfer to a separatory funnel. d. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid. e. Wash the organic layer with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2,3-difluoro-6-iodobenzoate. The product can be further purified by column chromatography if necessary.

Data Presentation:

ReactantProductCatalystSolventTime (h)Typical Yield (%)
This compoundMethyl 2,3-difluoro-6-iodobenzoateH₂SO₄Methanol4-6>95

Experimental Workflow: Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Acid in Methanol B Add H₂SO₄ Catalyst A->B C Heat to Reflux (4-6h) B->C D Cool & Concentrate C->D E Extract with Ethyl Acetate D->E F Neutralize (NaHCO₃) E->F G Dry & Evaporate F->G H Purified Ester Product G->H G pd0 Pd(0)L₂ pd2_int Ar-Pd(II)L₂-I pd0->pd2_int Oxidative Addition (Ar-I) pd2_trans [Ar-Pd(II)L₂-Ar']⁺ pd2_int->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_int Ar-Pd(II)L₂-I pd0->pd2_int Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)L₂-C≡CR pd2_int->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide H-C≡CR + Base cu_acetylide->pd2_int cu_acetylide->cu_i Transmetalation G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂-I pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_amid Ar-Pd(II)L₂(NR₂) pd2_oxid->pd2_amid Amine Coordination & Deprotonation (HNR₂ + Base) pd2_amid->pd0 Reductive Elimination product Ar-NR₂ pd2_amid->product

Sources

Application Notes and Protocols: Sonogashira Coupling with 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, its power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool for constructing complex molecular architectures.[1][3][4]

This guide focuses on a particularly relevant application: the coupling of terminal alkynes with 2,3-Difluoro-6-iodobenzoic acid . This substrate is a highly valuable building block in medicinal chemistry and materials science. The difluoro-substituted aromatic ring can enhance metabolic stability and modulate electronic properties, while the carboxylic acid and alkyne moieties serve as versatile handles for further derivatization in drug discovery and the synthesis of advanced materials.[5][6]

Core Concepts and Mechanistic Considerations

The Sonogashira reaction traditionally proceeds via a dual catalytic cycle involving palladium and copper catalysts.[3][7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for a specific substrate like this compound.

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex. This is often the rate-determining step.[8]

  • The Copper Cycle: Concurrently, a copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[3] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.

A copper-free variant has also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is often promoted by the copper catalyst.[6][9][10]

Diagram: The Dual Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-I pd0->pd_complex Oxidative Addition (Ar-I) alkyne_pd_complex Ar-Pd(II)(L)₂-C≡CR pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product_out Ar-C≡CR alkyne_pd_complex->product_out cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide Deprotonation

Caption: The interconnected Palladium and Copper catalytic cycles in a standard Sonogashira reaction.

Key Considerations for this compound

The unique structure of this substrate requires careful consideration of the reaction parameters.

  • Substrate Reactivity: The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl.[11] The carbon-iodine bond in this compound is highly reactive, which is advantageous and often allows for milder reaction conditions.

  • Electronic Effects: The two electron-withdrawing fluorine atoms can increase the rate of oxidative addition, potentially accelerating the overall reaction.[12][13]

  • The Carboxylic Acid Moiety: This is the most critical feature. The acidic proton can react with the amine base. While this may not always inhibit the reaction, it consumes the base. More importantly, the carboxylate can coordinate to the palladium or copper catalyst, potentially altering its activity. In some cases, under harsh conditions (high temperatures), decarboxylation can occur, leading to undesired byproducts.[14][15][16] Therefore, careful selection of the base and reaction temperature is paramount. A copper-free protocol is often preferred to minimize potential complications.

Recommended Protocols

An inert atmosphere (Argon or Nitrogen) and anhydrous, degassed solvents are critical for success, as oxygen can lead to catalyst decomposition and unwanted side reactions.[4][11]

Protocol 1: Standard Palladium/Copper Co-Catalyzed Coupling

This protocol is a robust starting point, leveraging the classic Sonogashira conditions.

Reagents & Materials

Reagent/MaterialMolecular WeightMoles (Example)Amount (Example)Notes
This compound284.00 g/mol 1.0 mmol284 mgSubstrate (1.0 eq)
Terminal AlkyneVaries1.2 mmol1.2 eqEnsure high purity.
PdCl₂(PPh₃)₂701.90 g/mol 0.02 mmol14 mg (2 mol%)Pre-catalyst, more air-stable than Pd(PPh₃)₄.
Copper(I) Iodide (CuI)190.45 g/mol 0.04 mmol7.6 mg (4 mol%)Use a fresh bottle of light-colored powder.
Triethylamine (TEA) or Diisopropylamine (DIPA)101.19 / 101.19 g/mol 3.0 mmol0.42 mL (3.0 eq)Anhydrous, serves as base and co-solvent.
Anhydrous Solvent (THF or Dioxane)--5 mLMust be degassed thoroughly.

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe.

  • Begin stirring, then add the anhydrous amine base (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove the excess amine base. Caution: This step ensures the product is in its protonated carboxylic acid form.

  • Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This method is highly recommended to avoid alkyne homocoupling and simplify purification, which is crucial for pharmaceutical applications.[9][12][17]

Reagents & Materials

Reagent/MaterialMolecular WeightMoles (Example)Amount (Example)Notes
This compound284.00 g/mol 1.0 mmol284 mgSubstrate (1.0 eq)
Terminal AlkyneVaries1.5 mmol1.5 eqA slight excess can be beneficial.
Pd(OAc)₂224.50 g/mol 0.02 mmol4.5 mg (2 mol%)Palladium(II) acetate is a common precatalyst.
XPhos476.62 g/mol 0.04 mmol19 mg (4 mol%)A bulky, electron-rich phosphine ligand.
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 2.0 mmol652 mg (2.0 eq)Anhydrous inorganic base.
Anhydrous Solvent (DMF or Dioxane)--5 mLMust be degassed thoroughly.

Step-by-Step Procedure

  • Vessel Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (5 mL) and the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the mixture and heat to 60-80 °C. The use of an inorganic base and a more robust catalyst system often requires slightly elevated temperatures. Monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add 1M HCl until the solution is acidic (pH ~2-3) to neutralize the base and protonate the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Diagram: Experimental Workflow

Workflow start 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) start->setup addition 3. Add Solvents & Reagents setup->addition reaction 4. Reaction (Stir/Heat) addition->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench & Workup monitoring->workup Complete purify 7. Purification (Chromatography) workup->purify analysis 8. Characterization purify->analysis

Caption: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; poor quality reagents/solvents; insufficient temperature; oxygen contamination.[11]Use a fresh batch of catalyst and high-purity, anhydrous/degassed reagents. For sluggish reactions, incrementally increase the temperature. Ensure the inert atmosphere is maintained throughout the reaction.[11]
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").[11]Ensure strictly anaerobic conditions. The choice of ligand is crucial; bulky, electron-rich ligands like XPhos can stabilize the catalyst. Some solvents (like THF) may promote this more than others.[18]
Alkyne Homocoupling (Glaser) This is a common side reaction, especially in copper-catalyzed protocols exposed to oxygen.[10][11]Switch to a copper-free protocol (Protocol 2). If using Protocol 1, ensure the system is rigorously deoxygenated. Slow addition of the alkyne can sometimes help.[19]
Starting Material Unchanged Catalyst system is not active enough for the substrate; temperature is too low.Consider a more active catalyst/ligand system (e.g., palladacycles or Buchwald-type ligands).[20] Increase the reaction temperature. Aryl iodides are very reactive, so this often points to a catalyst issue.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Sonogashira coupling in natural product synthesis.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Copper-free Sonogashira coupling.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters. [Link]
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
  • Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source.
  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]
  • Sonogashira troubleshooting help needed. Reddit. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
  • Optimization of reaction conditions for the Sonogashira reaction.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. organic-chemistry.org. [Link]
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
  • What is the best procedure for Sonogashira coupling?.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed Central. [Link]
  • Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

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Application Notes and Protocols for Heck Reactions of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for conducting the Heck reaction using 2,3-Difluoro-6-iodobenzoic acid. As a substrate bearing both electron-withdrawing fluorine substituents and a sterically demanding ortho-carboxylic acid group, its reactivity in palladium-catalyzed cross-coupling reactions requires careful consideration of reaction parameters. This document outlines the mechanistic basis for the Heck reaction, discusses the influence of the substrate's unique structural features, and presents a series of adaptable protocols for its successful coupling with various alkenes.

Introduction: The Heck Reaction and the Significance of Fluorinated Aryl Acids

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation has been widely adopted in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[2] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1][3]

This compound is a valuable building block in medicinal chemistry, with the difluoro substitution pattern often imparting desirable pharmacokinetic properties to drug candidates. The presence of the carboxylic acid moiety provides a handle for further functionalization. However, the electronic and steric properties of this particular substrate present unique challenges for the Heck reaction that necessitate tailored protocols.

Mechanistic Considerations for this compound

The generally accepted mechanism for the Heck reaction provides a framework for understanding the key transformations involved.[1][3] The specific substituents on the aryl iodide can significantly influence the efficiency of each step.

Heck_Mechanism cluster_substrate Substrate Influence Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(I)L₂ Ar-Pd(II)(I)L₂ Pd(0)L₂->Ar-Pd(II)(I)L₂ Oxidative Addition Ar-Pd(II)(alkene)L Ar-Pd(II)(alkene)L Ar-Pd(II)(I)L₂->Ar-Pd(II)(alkene)L Alkene Coordination Ar-Pd(II)(I)L₂->Ar-Pd(II)(alkene)L Ortho-substituent can create steric hindrance R-CH₂-CH(Ar)-Pd(II)L R-CH₂-CH(Ar)-Pd(II)L Ar-Pd(II)(alkene)L->R-CH₂-CH(Ar)-Pd(II)L Migratory Insertion [H-Pd(II)(alkene)L]⁺I⁻ [H-Pd(II)(alkene)L]⁺I⁻ R-CH₂-CH(Ar)-Pd(II)L->[H-Pd(II)(alkene)L]⁺I⁻ β-Hydride Elimination [H-Pd(II)(alkene)L]⁺I⁻->Pd(0)L₂ Reductive Elimination (+ Base) This compound This compound This compound->Ar-Pd(II)(I)L₂ Electron-withdrawing groups can accelerate oxidative addition

Caption: The Heck Reaction Catalytic Cycle.

Key considerations for this compound include:

  • Oxidative Addition: The electron-withdrawing nature of the two fluorine atoms is expected to facilitate the initial oxidative addition of the C-I bond to the Pd(0) catalyst.[1]

  • Steric Hindrance: The ortho-carboxylic acid group introduces significant steric bulk around the reaction center. This can impede the approach of the alkene and the subsequent migratory insertion step. The choice of ligand is therefore critical to modulate the steric environment of the palladium catalyst.[4]

  • Role of the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the base, potentially influencing the reaction kinetics and the solubility of the starting material. Furthermore, in some cases, the carboxylic acid can act as a directing group or, under harsh conditions, lead to decarboxylative side reactions.[5][6] While the Heck reaction is known to tolerate carboxylic acid functional groups, the ortho-positioning warrants careful selection of the base.[7] For 2-iodobenzoic acid, catalyst poisoning has been observed under certain conditions, highlighting the challenges associated with this substitution pattern.[8]

Recommended Heck Reaction Protocols

Given the specific characteristics of this compound, several protocols can be considered. The choice of protocol will depend on the nature of the alkene coupling partner and the desired scale of the reaction.

Protocol 1: Classical Heck Conditions with Phosphine Ligands

This protocol is a robust starting point for the coupling of this compound with activated alkenes such as acrylates and styrenes. The use of a triarylphosphine ligand is a common feature of many Heck reactions.[1]

Experimental Protocol:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the alkene (1.2 mmol, 1.2 equiv.) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Stir the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.[9] Triphenylphosphine is a widely used ligand that can stabilize the palladium catalyst. For sterically hindered substrates, bulkier and more electron-rich phosphine ligands like tri(o-tolyl)phosphine or Buchwald-type biaryl phosphine ligands may improve yields.[10]

  • Base: An inorganic base like K₂CO₃ is often effective and can be easily removed during workup.[11] An organic base such as triethylamine can also be used and may act as a reductant for the Pd(II) precursor.[12] The choice of base is critical to neutralize the HI generated during the reaction and regenerate the active catalyst.[3]

  • Solvent: Polar aprotic solvents like DMF and NMP are excellent choices for the Heck reaction as they can dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.[10]

Protocol 2: Jeffery Conditions for Hindered Aryl Iodides

For sterically hindered aryl iodides, "Jeffery conditions," which often involve a phase-transfer catalyst and can sometimes be performed without a phosphine ligand, can be highly effective.[13] The addition of a tetraalkylammonium salt can accelerate the reaction rate.[10]

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%), and tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv.).

  • Add an inorganic base such as potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.) or sodium acetate (NaOAc, 2.5 mmol, 2.5 equiv.).

  • Add the alkene (1.5 mmol, 1.5 equiv.) and a suitable solvent system, which can range from polar aprotic solvents like DMF to aqueous systems.

  • Heat the mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an appropriate organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the product via flash chromatography.

Rationale for Experimental Choices:

  • Phase-Transfer Catalyst: TBAB facilitates the reaction by increasing the solubility of the inorganic base in the organic phase and can also stabilize the palladium catalyst.[10]

  • Ligandless Conditions: For highly reactive aryl iodides, the reaction can sometimes proceed efficiently without the need for an additional phosphine ligand, which simplifies the protocol and reduces cost.[13]

  • Base: A slightly larger excess of a solid inorganic base is often used in these conditions to ensure complete neutralization of the generated acid.[11]

Protocol 3: N-Heterocyclic Carbene (NHC) Ligands for Challenging Couplings

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, particularly for challenging substrates. Their strong σ-donating properties and steric tuneability can lead to highly active and stable catalysts.[1][14]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the NHC-palladium precatalyst (e.g., [IPr]Pd(allyl)Cl, 0.01-0.02 mmol, 1-2 mol%) to a reaction vessel. Alternatively, the active catalyst can be generated in situ from an imidazolium salt and a palladium source.

  • Add this compound (1.0 mmol, 1.0 equiv.) and a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu, 2.2 mmol, 2.2 equiv.).

  • Add the alkene (1.2 mmol, 1.2 equiv.) and an anhydrous, deoxygenated solvent like dioxane or toluene (5 mL).

  • Seal the vessel and heat the reaction mixture at 100-130 °C with stirring.

  • Monitor the reaction by an appropriate analytical technique.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Rationale for Experimental Choices:

  • NHC Ligands: NHC ligands form very stable bonds with palladium, creating robust catalysts that can tolerate higher temperatures and are effective for less reactive coupling partners. The bulky nature of many NHC ligands can also be beneficial for sterically demanding substrates.[15]

  • Strong Base: Stronger bases like KOtBu are often employed with NHC-palladium catalysts to facilitate the deprotonation steps in the catalytic cycle.

  • Anhydrous Conditions: NHC catalysts can be sensitive to moisture, so anhydrous and deoxygenated solvents and reagents are recommended for optimal performance.

Data Presentation: Comparative Table of Protocols

ParameterProtocol 1: Classical PhosphineProtocol 2: Jeffery ConditionsProtocol 3: NHC Ligands
Palladium Source Pd(OAc)₂Pd(OAc)₂NHC-Pd Precatalyst
Ligand PPh₃ (or other phosphines)None (or phase-transfer catalyst)N-Heterocyclic Carbene
Base K₂CO₃ or Et₃NK₂CO₃ or NaOAcKOtBu
Solvent DMF, NMPDMF, aqueous systemsDioxane, Toluene
Temperature 80-120 °C80-100 °C100-130 °C
Key Advantages Well-established, versatileSimple, cost-effectiveHigh activity for challenging substrates
Potential Issues Ligand degradation at high temp.May not be effective for all alkenesAir and moisture sensitivity

Experimental Workflow Visualization

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Iodide, Pd Catalyst, Ligand, & Base B Evacuate & Backfill with Inert Gas A->B C Add Alkene & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Quench E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: General Experimental Workflow for the Heck Reaction.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, changing the ligand to a more electron-rich and bulky one, or screening different bases and solvents.

  • Side Reactions: The formation of a reductive Heck product (hydrodehalogenation of the starting material) can sometimes be observed. This can be minimized by ensuring anhydrous conditions and using a suitable base. Decarboxylation of the starting material is another potential side reaction, particularly at higher temperatures. If this is observed, lowering the reaction temperature or choosing a milder base may be beneficial.

  • Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the Heck reaction can be an issue. The choice of ligand can have a significant impact on the regiochemical outcome.

Conclusion

The Heck reaction of this compound is a feasible transformation that provides access to a range of valuable fluorinated building blocks. The protocols outlined in this guide offer several starting points for the successful coupling of this challenging substrate. Careful consideration of the catalyst, ligand, base, and solvent system is crucial to overcome the steric and electronic challenges posed by the substrate's structure. Optimization of the reaction conditions for each specific alkene coupling partner is recommended to achieve the highest possible yields and selectivities.

References

  • Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. National Institutes of Health.
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health.
  • Heck reaction - Wikipedia.
  • Heck Reaction—State of the Art. MDPI.
  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. National Institutes of Health.
  • Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF 2. Beilstein Journals.
  • Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium. Scite.ai.
  • Heck Reaction - Chemistry LibreTexts.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health.
  • New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids | Organic Letters. ACS Publications.
  • Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. Royal Society of Chemistry.
  • Palladium(II) containing hydrotalcite as an efficient heterogeneous catalyst for Heck reaction. ResearchGate.
  • Tetranuclear Palladium Complexes of Abnormal N‐Heterocyclic Carbene Ligands and their Catalytic Activities in Mizoroki‐Heck Coupling Reaction of Electron‐Rich Aryl Chlorides | Request PDF. ResearchGate.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PubMed.
  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105. AJOL.
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  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate.
  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Royal Society of Chemistry.
  • Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. JOCPR.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health.
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  • oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review.
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  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
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Application Notes and Protocols: 2,3-Difluoro-6-iodobenzoic Acid as a Versatile Building Block for Advanced Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[2][3] Consequently, approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom.[4] The strategic placement of fluorine atoms on an aromatic ring can modulate the electronic properties and reactivity of the scaffold, making fluorinated building blocks highly sought after in synthetic chemistry.

2,3-Difluoro-6-iodobenzoic acid is a trifunctionalized arene that serves as a powerful and versatile building block for the synthesis of complex fluorinated molecules. Its structure offers three distinct points of reactivity: a carboxylic acid group amenable to standard amide bond formation and other derivatizations, two fluorine atoms that influence the electronic nature of the ring, and a highly reactive carbon-iodine bond that is primed for a variety of palladium-catalyzed cross-coupling reactions. This unique combination allows for the strategic and sequential introduction of diverse functionalities, making it an ideal starting material for the construction of novel pharmaceutical candidates, agrochemicals, and advanced materials.

This technical guide provides an in-depth overview of the properties of this compound and detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃F₂IO₂N/A
Molecular Weight 283.99 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 143-146 °C[4]
Solubility Soluble in organic solvents such as DMF, DMSO, THF, and methanol.N/A

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/eye protection/face protection.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl > F. This high reactivity allows for selective functionalization at the 6-position of the benzoic acid ring under relatively mild conditions, leaving the C-F bonds and the carboxylic acid group intact for subsequent transformations.

Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used as they are air-stable and effective for a wide range of substrates. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used. The choice of base can influence reaction rate and yield and should be compatible with other functional groups in the substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often used. Water is necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.

Diagram of Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic acid, Base, and Solvent degas Degas with N₂ or Ar reagents->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) add_catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench and Extract monitor->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product purify->characterize

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[5][6] These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[6]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[6] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Diagram of Catalytic Cycle:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)-C≡CR(L₂) pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-C≡CR transmetalation->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation alkyne H-C≡CR alkyne->cu_acetylide CuI, Base base Base base->cu_acetylide aryl_iodide Ar-I aryl_iodide->pd_complex

Caption: Simplified Sonogashira Catalytic Cycle.

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF in a Schlenk flask, add the terminal alkyne (1.1-1.5 equiv.).

  • Catalyst and Base Addition: Add CuI (5-10 mol%) and the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (2-5 mol%). Then, add a degassed amine base like triethylamine (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[5] This reaction is of paramount importance in medicinal chemistry due to the prevalence of the aniline moiety in bioactive molecules. The carboxylic acid group of this compound may need to be protected (e.g., as a methyl or ethyl ester) prior to this reaction to avoid side reactions with the amine nucleophile or the base.

Causality Behind Experimental Choices:

  • Catalyst System (Precatalyst and Ligand): Modern Buchwald-Hartwig aminations often utilize sophisticated palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands promote the crucial reductive elimination step and allow for the coupling of a wide range of amines and aryl halides under milder conditions.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. The choice of base depends on the substrate's functional group tolerance.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Diagram of Logical Relationships in Catalyst Selection:

Buchwald_Hartwig_Logic substrate Substrate Properties (Aryl Halide & Amine) ligand Ligand Choice (Bulky, Electron-Rich) substrate->ligand influences base Base Selection (Strong, Non-nucleophilic) substrate->base influences conditions Reaction Conditions (Solvent, Temperature) ligand->conditions guides base->conditions guides outcome Successful C-N Coupling conditions->outcome

Caption: Factors influencing Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination (of the corresponding ester)

  • Esterification: Protect the carboxylic acid of this compound, for example, by converting it to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the methyl 2,3-difluoro-6-iodobenzoate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the product via column chromatography.

  • Hydrolysis (Optional): If the free carboxylic acid is desired, the ester can be hydrolyzed under standard acidic or basic conditions.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of diverse fluorinated compounds. The distinct reactivity of its three functional groups—the carboxylic acid, the fluorine substituents, and the iodo group—allows for a modular and sequential approach to constructing complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed herein provide reliable and versatile methods for elaborating the aromatic core, opening avenues to novel biaryls, aryl alkynes, and aryl amines. These protocols, grounded in established chemical principles, offer researchers a robust toolkit to leverage the unique properties of this compound in the pursuit of new discoveries in medicine, agriculture, and materials science.

References

  • J.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Wikipedia. (2024). Sonogashira coupling. [Link]
  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets.
  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2024).
  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
  • MDPI. (2020).
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

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Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group in 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

2,3-Difluoro-6-iodobenzoic acid is a highly valuable scaffold in modern synthetic chemistry, particularly for the development of pharmaceuticals and advanced materials. Its utility stems from the orthogonal reactivity of its three key functional components:

  • The Carboxylic Acid: A versatile handle for forming stable amide and ester linkages, which are ubiquitous in bioactive molecules. It also serves as a directing group and a point for modulating solubility and pharmacokinetic properties.

  • The Di-fluoro Substitution Pattern: The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability of a target molecule.

  • The Iodo Group: An exceptionally versatile functional group that serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through C-C and C-N bond formation.

The primary challenge and opportunity in utilizing this building block lie in the strategic manipulation of the carboxylic acid group. Derivatization is often not just a means of extending the molecular structure but a critical tactical step to either protect the acid moiety during transformations at the iodo-position or to install the final desired functionality of a target molecule. This guide provides detailed protocols and the underlying chemical rationale for the most effective derivatization strategies, with a focus on compatibility with downstream cross-coupling reactions.

PART 1: Activation and Transformation of the Carboxylic Acid

The carboxyl group is relatively unreactive and typically requires activation for efficient conversion into esters and amides. The most common and robust method is its conversion to a highly reactive acyl chloride.

Acyl Chloride Formation: The Gateway Intermediate

Converting the carboxylic acid to an acyl chloride is the most direct method to activate it for subsequent nucleophilic acyl substitution. The resulting 2,3-Difluoro-6-iodobenzoyl chloride is a key intermediate that readily reacts with a wide range of nucleophiles like alcohols and amines.

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): A common and effective reagent. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acyl chloride.[1]

  • Oxalyl Chloride ((COCl)₂): A milder and more selective reagent that can be used at lower temperatures. It is often preferred for substrates sensitive to the harsher conditions of SOCl₂. The reaction is typically catalyzed by a trace amount of N,N-dimethylformamide (DMF).[2]

  • Phosphorus Chlorides (PCl₃, PCl₅): These are highly reactive reagents but can sometimes lead to side reactions and generate phosphorus-based waste products that are difficult to remove.[1][3][4]

Protocol 1: Synthesis of 2,3-Difluoro-6-iodobenzoyl chloride using Thionyl Chloride

This protocol prioritizes simplicity and efficiency, leveraging the self-purging nature of the gaseous byproducts.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask should be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 3.0-5.0 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene. Add a catalytic amount (1-2 drops) of anhydrous DMF to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (in a well-ventilated fume hood). The crude 2,3-Difluoro-6-iodobenzoyl chloride is often of sufficient purity to be used directly in the next step.

Visualization of Workflow:

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Isolation start This compound in Flame-Dried Flask (Inert Atm.) reagent Add Thionyl Chloride (SOCl₂) & catalytic DMF start->reagent reflux Heat to Reflux (80-90°C) Stir for 2-4h reagent->reflux cool Cool to Room Temp. reflux->cool evap Remove excess SOCl₂ under reduced pressure cool->evap product Crude 2,3-Difluoro-6-iodobenzoyl chloride (Use directly) evap->product

Caption: Workflow for Acyl Chloride Synthesis.

PART 2: Synthesis of Key Derivatives

With the activated acyl chloride in hand, or by using modern coupling agents, the synthesis of esters and amides becomes highly efficient.

Esterification via Acyl Chloride

Direct acid-catalyzed Fischer esterification is often slow and requires high temperatures, which can be detrimental to the sensitive C-I bond. A more reliable and milder approach is to react the pre-formed acyl chloride with the desired alcohol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol 2: General Procedure for Ester Synthesis

Step-by-Step Methodology:

  • Setup: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,3-Difluoro-6-iodobenzoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Data Summary for Esterification:

EntryAlcoholBaseTypical Time (h)Expected YieldNotes
1MethanolPyridine2-4>90%Primary alcohols react quickly.
2IsopropanolTEA6-1280-90%Secondary alcohols are slightly slower.
3tert-ButanolTEA/DMAP12-2460-75%Sterically hindered alcohols require longer times and possibly a catalyst (DMAP).
4PhenolPyridine4-8>85%Phenols are good nucleophiles for this reaction.
Amidation using Peptide Coupling Reagents

While amides can be formed from the acyl chloride, the use of modern peptide coupling reagents is often preferred. These methods are exceptionally mild, tolerate a vast array of functional groups, and minimize side reactions. The EDC/HOBt system is a cost-effective and highly reliable choice.[5]

Causality of Reagent Choice:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid.

  • HOBt (Hydroxybenzotriazole): An additive that reacts with the activated intermediate to form an active ester. This suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral amines are used.[5]

Protocol 3: EDC/HOBt Mediated Amide Coupling

This protocol is broadly applicable to primary and secondary aliphatic and aromatic amines.

Step-by-Step Methodology:

  • Setup: In a dry reaction vessel, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[5]

  • Coupling: Slowly add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Visualization of Workflow:

G cluster_setup Setup cluster_reaction Reaction cluster_purification Workup & Purification start Combine Acid (1 eq), Amine (1.1 eq), & HOBt (1.2 eq) in Anhydrous Solvent cool Cool to 0°C start->cool add_base Add DIPEA (2.5 eq) cool->add_base add_edc Add EDC·HCl (1.2 eq) add_base->add_edc stir Warm to RT, Stir 12-24h Monitor via TLC/LC-MS add_edc->stir workup Aqueous Workup (Acid/Base Washes) stir->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for EDC/HOBt Mediated Amidation.

PART 3: Orthogonality with Downstream Cross-Coupling Reactions

A key strategic consideration is the stability of the newly formed ester or amide derivative under the conditions required for palladium-catalyzed cross-coupling at the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[6][7]

  • Conditions: Typically involves a Palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid or ester, and a mild base (Na₂CO₃, K₂CO₃, Cs₂CO₃) in solvents like Toluene, Dioxane, or DMF, often with water.

  • Compatibility: Both ester and amide functionalities are generally robust and stable under these mild basic conditions, making the derivatization of the carboxylic acid an excellent protective/strategic step prior to Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between the aryl iodide and a terminal alkyne.[8][9][10]

  • Conditions: This reaction uses a Palladium catalyst, a Copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., TEA, DIPEA).[8]

  • Compatibility: The conditions are mild and non-hydrolytic. Esters and amides are fully compatible and will not be cleaved during the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form C(sp²)-N bonds.[11][12] This reaction presents the most significant compatibility challenge.

  • Conditions: Requires a Palladium catalyst, a specialized phosphine ligand, and a base. The choice of base is critical.

  • Compatibility Challenge: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), which are highly effective for the C-N coupling, can readily hydrolyze esters or cause transamidation of amides.[13]

  • Strategic Solution: To perform a Buchwald-Hartwig amination on an ester or amide derivative of this compound, a weaker base must be employed. Milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often the best choice, as they are strong enough to facilitate the catalytic cycle but generally not reactive enough to cleave the ester or amide group.[13][14] This represents a critical process optimization step.

Visualization of Strategic Synthesis:

G cluster_derivatization Step 1: Derivatization cluster_coupling Step 2: Cross-Coupling at C-I Bond start 2,3-Difluoro-6- iodobenzoic Acid deriv Esterification or Amidation start->deriv intermediate Protected/ Functionalized Intermediate deriv->intermediate suzuki Suzuki (Mild Base) [COMPATIBLE] intermediate->suzuki sonogashira Sonogashira (Amine Base) [COMPATIBLE] intermediate->sonogashira buchwald Buchwald-Hartwig (Requires Weak Base, e.g., Cs₂CO₃) [CONDITION DEPENDENT] intermediate->buchwald final Complex Target Molecule suzuki->final sonogashira->final buchwald->final

Caption: Strategic planning for derivatization and cross-coupling.

Conclusion

The derivatization of the carboxylic acid group of this compound is a fundamental and strategic element in its application as a synthetic building block. By converting the acid to more reactive intermediates like acyl chlorides or by using mild coupling agents, robust protocols for the synthesis of esters and amides can be readily implemented. The ultimate success of a synthetic campaign often hinges on the careful selection of a derivatization strategy that is orthogonal to subsequent, high-value transformations like palladium-catalyzed cross-coupling. While esters and amides are broadly compatible with Suzuki and Sonogashira reactions, particular care must be taken in selecting a mild base for Buchwald-Hartwig aminations to preserve the integrity of the derivatized functional group. This thoughtful, stepwise approach allows researchers to unlock the full synthetic potential of this versatile molecule.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Wilson, P. G., Percy, J. M., Redmond, J. M., & McCarter, A. W. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384–6393. [Link]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Kukhta, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7353. [Link]
  • Acyl chloride - Wikipedia. (n.d.).
  • Tsai, C. Y., & Chen, S. H. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical chromatography, 10(5), 193–204. [Link]<193::AID-BMC591>3.0.CO;2-B
  • A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Kováč, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Preparation of Acyl Chlorides - Chemistry LibreTexts. (2023, January 22).
  • Wilson, P. G., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Semantic Scholar.
  • Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.
  • Schweizer, F., et al. (2012). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry.
  • Esters of polyhydroxy-benzoic acids and method for their preparation. (n.d.). Google Patents.
  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.
  • Method for producing benzoic acid esters. (n.d.). Google Patents.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Tomioka, H., et al. (2001). Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. Journal of the American Chemical Society, 123(46), 11315–11322. [Link]
  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. (n.d.). ResearchGate.
  • Kumar, B., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Basava, V., & Das, S. K. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(1), 69–73. [Link]
  • Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. (2021, August 20). YouTube.
  • Acid chloride formation. (n.d.). Khan Academy.
  • Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.). ResearchGate.
  • MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). (2022, September 16). YouTube.
  • 2,6-Difluoro-3-iodobenzoic acid. (n.d.). 001CHEMICAL.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
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Application & Protocol Guide: Catalytic Systems for Cross-Coupling with 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,3-Difluoro-6-iodobenzoic Acid in Synthesis

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block, offering a trifecta of functionality: a carboxylic acid for amide coupling or salt formation, vicinal fluorine atoms to modulate electronics and conformation, and an iodine atom poised for versatile carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis.

This guide provides an in-depth exploration of catalytic systems optimized for the cross-coupling of this sterically demanding and electronically distinct substrate. We move beyond mere procedural lists to explain the underlying principles governing catalyst selection, reaction setup, and troubleshooting, ensuring researchers can confidently and successfully derivatize this key intermediate.

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

At the heart of Suzuki, Sonogashira, and Buchwald-Hartwig reactions lies a common mechanistic framework involving a palladium catalyst.[1][2] Understanding this cycle is critical for rational troubleshooting and optimization. The process universally involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2] This is often the rate-limiting step, particularly for less reactive aryl chlorides, but is typically facile for aryl iodides like our substrate.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium.[3] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by base-mediated deprotonation to form a palladium amide complex.[4][5]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][2]

The choice of ligand is paramount as it modulates the steric and electronic properties of the palladium center, influencing the rates and efficiencies of these elementary steps.[6][7] For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often required to promote the crucial, and often difficult, reductive elimination step.[6][8]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) Trans L₂Pd(II)(Ar)(R') Transmetalation Complex OxAdd->Trans Transmetalation (M-R') Trans->Pd0 Reductive Elimination Product Ar-R' (Product) Trans->Product MX M-X Trans->MX ArX Ar-X (this compound) ArX->OxAdd MR M-R' (Coupling Partner) MR->Trans caption Fig 1: Generalized Palladium Cross-Coupling Cycle.

Caption: Fig 1: Generalized Palladium Cross-Coupling Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl or aryl-alkenyl structures from organoboron reagents.[1][9] Its popularity stems from the high stability, low toxicity, and commercial availability of boronic acids and their derivatives.[3]

Causality Behind Component Selection:

  • Substrate Challenge: The ortho-carboxylic acid on this compound necessitates a base that can facilitate the catalytic cycle without causing unwanted side reactions. The steric bulk around the iodine atom requires a catalyst system that can overcome this hindrance.

  • Catalyst & Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylmonophosphine ligand (e.g., SPhos, XPhos, RuPhos) is highly effective.[10] These ligands create a sterically crowded palladium center that accelerates the rate-limiting reductive elimination step to form the C-C bond.[8][10]

  • Base Selection: The presence of the acidic carboxylic acid proton means at least one equivalent of base will be consumed in an acid-base reaction. Therefore, more than 2 equivalents are typically required. A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is ideal.[11][12] These bases are strong enough to promote the transmetalation of the boronic acid but are generally compatible with common functional groups.[13]

Optimized Suzuki-Miyaura Protocol:

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

1. Reagent Preparation & Inert Atmosphere Setup: a. In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.). b. Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). c. Seal the flask with a rubber septum, attach it to a Schlenk line, and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).[13][14]

2. Solvent and Reaction Execution: a. Degas the reaction solvent (e.g., Dioxane/H₂O 10:1) by sparging with argon for 15-20 minutes or by using the freeze-pump-thaw method.[13] b. Using a gas-tight syringe, add the degassed solvent to the flask containing the solids under a positive pressure of inert gas. c. Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

3. Reaction Monitoring and Workup: a. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. b. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate. c. Carefully acidify the mixture with 1M HCl until the aqueous layer is pH ~2-3. This crucial step protonates the product, rendering it soluble in the organic layer. d. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization.

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10012
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (3)Toluene/H₂O11016
Thiophene-2-boronic acidXPhos Pd G3 (2)(precatalyst)K₃PO₄ (3)2-MeTHF8010

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, providing direct access to arylethynyl motifs common in materials and pharmaceuticals.[15] The reaction typically employs a dual-catalyst system of palladium and copper(I).[16]

Causality Behind Component Selection:

  • Catalytic System: The palladium catalyst follows the standard cycle, while the copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper acetylide intermediate.[17] This species then undergoes transmetalation with the Pd(II)-aryl complex. This dual system allows the reaction to proceed under mild conditions.[15]

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves two purposes: it deprotonates the terminal alkyne to form the acetylide and neutralizes the HX acid formed during the reaction. Given our acidic substrate, at least 2 equivalents of the amine base will be consumed by the carboxylic acid, so a significant excess is required.

  • Copper-Free Variant: Concerns about copper contamination or difficult-to-remove copper byproducts have led to the development of copper-free Sonogashira protocols. These often require a stronger base and a more robust palladium/ligand system but can simplify purification.

Optimized Sonogashira Protocol (Pd/Cu Catalyzed):

1. Reagent Preparation & Inert Atmosphere Setup: a. To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%). b. Seal the flask, and establish an inert atmosphere as described in the Suzuki protocol.[14]

2. Solvent/Reagent Addition and Reaction Execution: a. Add a degassed solvent such as THF or DMF via syringe. b. Add the amine base (e.g., TEA, 4-5 equiv.) followed by the terminal alkyne (1.5 equiv.). c. Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

3. Reaction Monitoring and Workup: a. Monitor by TLC or LC-MS. b. Upon completion, dilute the reaction mixture with ethyl acetate and water. c. Acidify with 1M HCl to pH ~2-3. d. Separate the layers and extract the aqueous phase with ethyl acetate. e. Combine the organic layers. If copper salts are problematic during purification, wash the organic layer with a dilute aqueous solution of ammonium hydroxide to complex and remove residual copper. f. Wash with brine, dry over Na₂SO₄, filter, and concentrate. g. Purify by column chromatography.

Coupling PartnerPalladium Catalyst (mol%)Copper Source (mol%)Base (equiv.)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (4)THF40
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DIPEA (5)DMF25
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)TEA (4)Acetonitrile50

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a general and high-yielding method that avoids the harsh conditions of classical methods.[4]

Causality Behind Component Selection:

  • Substrate Challenge: This reaction is particularly sensitive to base selection when the substrate contains an acidic proton. The base must be strong enough to deprotonate the coupling amine to form the active nucleophile but must not interfere with the catalyst or other functional groups.[18]

  • Catalyst & Ligand: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are essential for achieving high efficiency, especially with hindered substrates.[19] Modern palladium pre-catalysts (e.g., BrettPhos Pd G3) are often used as they are air-stable and form the active Pd(0) species reliably in solution.[13]

  • Base Selection: A strong, non-nucleophilic base is required.[5] For substrates with sensitive functional groups like esters, a weaker base like cesium carbonate (Cs₂CO₃) is preferred.[18] For more robust substrates where a stronger base is needed, lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice as it can tolerate many protic functional groups.[13][18]

Optimized Buchwald-Hartwig Protocol:

1. Reagent Preparation (Glovebox Recommended): a. Due to the air-sensitivity of the ligands, bases like LHMDS, and the active catalyst, it is best to weigh these reagents in an inert atmosphere glovebox.[14] b. In a vial inside the glovebox, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), and the base (e.g., LHMDS, 2.5 equiv. if the amine is a hydrochloride salt, otherwise 1.5 equiv.). c. Cap the vial, remove it from the glovebox, and prepare for solvent addition on a Schlenk line.

2. Solvent/Reagent Addition and Reaction Execution: a. Add degassed solvent (e.g., Toluene or THF) to the vial. b. Add the amine coupling partner (1.2 equiv.). c. Heat the reaction mixture with vigorous stirring (typically 80-110 °C).

3. Reaction Monitoring and Workup: a. Monitor the reaction by LC-MS. b. Cool to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. c. Dilute with ethyl acetate and acidify with 1M HCl to pH ~2-3. d. Perform a standard aqueous workup as described in the previous protocols. e. Purify the crude product via column chromatography.

Coupling PartnerPalladium System (mol%)Base (equiv.)SolventTemp (°C)
MorpholineBrettPhos Pd G3 (2)LHMDS (1.5)Toluene100
AnilineRuPhos Pd G2 (2)Cs₂CO₃ (2.0)Dioxane110
BenzylamineXPhos Pd G3 (2)K₃PO₄ (3.0)t-BuOH90

General Laboratory Procedures & Troubleshooting

Inert Atmosphere Reaction Setup:

Consistent and reliable results in cross-coupling chemistry depend on the rigorous exclusion of oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling.[13]

Schlenk Line Workflow start Start oven_dry Oven-dry glassware and stir bar start->oven_dry assemble Assemble hot glassware, attach to Schlenk line oven_dry->assemble evac_refill Perform 3x Evacuate-Refill Cycles with Inert Gas assemble->evac_refill add_solids Add air-stable solids (substrate, base) under positive gas flow evac_refill->add_solids add_sensitive Add air-sensitive solids (catalyst, ligand) in glovebox or under strong gas flow add_solids->add_sensitive degas_solvent Add degassed solvent via cannula or syringe add_sensitive->degas_solvent add_liquids Add liquid reagents (e.g., amine) via syringe degas_solvent->add_liquids react Heat/Stir Reaction under inert atmosphere add_liquids->react end Reaction Complete react->end

Caption: Fig 2: Workflow for setting up an air-sensitive reaction.

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (oxidized); Insufficiently degassed solvent; Poor quality reagents; Insufficient base.Use a fresh bottle of catalyst/ligand; Ensure rigorous inert atmosphere technique[13][14]; Purify starting materials; Increase equivalents of base.
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Improve degassing of solvent and inert atmosphere setup.[13]
Protodehalogenation (Ar-I to Ar-H) β-hydride elimination from Pd-alkoxide (if using alcohol solvent/base); Water reacting with intermediates.Use an aprotic solvent; Ensure anhydrous conditions if necessary.
Difficult Purification Residual palladium catalyst; Persistent byproducts.Filter the crude product through a plug of silica or celite; For boron residues, perform a co-evaporation with methanol.[20]

References

  • Farina, V., & Krishnan, B. (1991). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
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  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
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  • Dunn, J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates.
  • Jean, A., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH.
  • Dunn, J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Cross-coupling reaction.
  • Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics.
  • Han, Y., et al. (2019). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC - NIH.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Zhang, Y., et al. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis.
  • Afolabi, I. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Wikipedia. Sonogashira coupling.
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Siau, W.-Y., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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Application Note: Regioselective Cross-Coupling Strategies Utilizing 2,3-Difluoro-6-iodobenzoic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] 2,3-Difluoro-6-iodobenzoic acid has emerged as a highly valuable and versatile building block for the synthesis of complex, fluorinated molecules. Its unique substitution pattern—featuring a highly reactive iodine atom for cross-coupling, two electron-withdrawing fluorine atoms, and a synthetically malleable carboxylic acid group—presents both opportunities and challenges for regioselective synthesis. This guide provides an in-depth analysis of the substrate's reactivity and offers detailed, field-proven protocols for its application in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We delve into the causality behind experimental choices, from ligand and base selection to reaction conditions, to empower researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their synthetic campaigns.

Structural Analysis and Reactivity Profile

The synthetic utility of this compound is dictated by the interplay of its three distinct functional moieties. Understanding these influences is critical for designing successful and highly regioselective transformations.

  • The Carbon-Iodine Bond: This is the primary site for cross-coupling. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by a Palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[2][3] The reactivity order for aryl halides is consistently I > Br > Cl > F.[2]

  • The Fluoro Substituents: The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing. This electronic effect lowers the electron density of the aromatic ring, further facilitating the oxidative addition step at the C-I bond.

  • The Carboxylic Acid Group: Positioned ortho to the iodine atom, the carboxylic acid group introduces significant steric hindrance. This steric bulk necessitates the use of specialized ligands in the catalytic system to promote efficient coupling. Furthermore, its acidic proton presents a compatibility challenge in reactions requiring strong bases, such as the Buchwald-Hartwig amination.

Caption: Key functional regions of the title compound.

The Foundation: Palladium-Catalyzed Cross-Coupling

The Heck, Negishi, and Suzuki reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized C-C bond formation.[3][4] These transformations, along with C-N and C-C(sp) couplings, generally proceed through a common catalytic cycle. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often required to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final, product-releasing reductive elimination step.[5]

G Pd0 Pd(0)Ln OxAdd R-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)(R')Ln OxAdd->Trans Transmetalation (M-R') Trans->Pd0 Reductive Elimination Product R-R' Trans->Product

Caption: A generalized catalytic cycle for cross-coupling.

Protocol I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)—C(sp²) bonds, making it ideal for synthesizing biaryl compounds from this compound.[6] The reaction typically requires a base to activate the organoboron species for transmetalation.[6][7]

Causality and Experimental Design
  • Catalyst System: Due to the steric hindrance from the ortho-carboxylic acid, a catalyst system known for coupling hindered substrates is required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) is highly effective. These ligands form active, monoligated Pd(0) species that facilitate the challenging oxidative addition and reductive elimination steps.[5]

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is recommended. These bases are effective at promoting transmetalation without causing significant decomposition of the starting material or product. The carboxylic acid will be deprotonated in situ to the carboxylate, which is generally compatible with the reaction conditions.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Detailed Step-by-Step Protocol
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Forms active Pd(0) in situ.
Ligand SPhos, XPhos (2-10 mol%)Bulky, electron-rich ligand for hindered substrates.
Boron Reagent Arylboronic Acid/Ester (1.2-1.5 equiv)Readily available and stable coupling partner.
Base K₂CO₃, Cs₂CO₃ (3 equiv)Activates boron reagent; compatible with COOH.
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Good solubility for reagents; water aids base.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Protocol II: Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira coupling provides a powerful method for linking terminal alkynes with aryl halides, forming a C(sp²)—C(sp) bond.[2] The reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt co-catalyst under mild, basic conditions.[8][9]

Causality and Experimental Design
  • Catalyst System: The classic system of Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with CuI is generally effective. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[9]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and as a solvent or co-solvent for the reaction.

  • Conditions: Sonogashira couplings can often be run at or slightly above room temperature, especially with reactive aryl iodides.[2]

Detailed Step-by-Step Protocol
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add a degassed solvent like THF or DMF, followed by the amine base (e.g., Et₃N, 3.0-5.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Follow steps 7-8 from the Suzuki-Miyaura protocol, including the acidification step to ensure the product is in its carboxylic acid form for extraction.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Standard, effective catalyst for this reaction.
Copper Co-catalyst CuI (4-10 mol%)Forms the reactive copper acetylide intermediate.
Alkyne Terminal Alkyne (1.1-1.3 equiv)The C(sp)-H bond is essential for the reaction.
Base Et₃N, DIPEA (3-5 equiv)Deprotonates the alkyne and neutralizes generated HX.
Solvent THF or DMFGood solubility for the organometallic intermediates.
Temperature 25 - 60 °CMild conditions are often sufficient for aryl iodides.

Protocol III: Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via cross-coupling.[10] However, it presents a significant challenge with this substrate due to the incompatibility of the acidic carboxylic acid proton with the strong bases (like NaOt-Bu) and nucleophilic amines required for the reaction.[11][12] A protection-coupling-deprotection strategy is therefore the most reliable path to success.

G Start 2,3-Difluoro- 6-iodobenzoic Acid Protect Protect COOH (e.g., Esterification) Start->Protect Couple Buchwald-Hartwig Amination Protect->Couple Deprotect Deprotect Ester (e.g., Saponification) Couple->Deprotect Final Target Aryl Amine Product Deprotect->Final

Caption: Workflow for Buchwald-Hartwig amination.

Step 5A: Protection of the Carboxylic Acid (Esterification)
  • Procedure: Dissolve this compound in methanol or ethanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄, 3-5 drops).

  • Reaction: Heat the mixture to reflux for 4-12 hours until TLC or LC-MS confirms complete conversion to the ester.

  • Workup: Cool the solution, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer, concentrate, and use the resulting ester directly in the next step.

Step 5B: Buchwald-Hartwig Amination of the Ester
  • Causality and Experimental Design: With the acidic proton masked, a standard Buchwald-Hartwig protocol can be employed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is typically used.[11][12] As with the Suzuki coupling, a bulky biarylphosphine ligand is essential to overcome steric hindrance.

Detailed Protocol
  • Setup: In a glovebox or using Schlenk technique, add the protected aryl iodide ester (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dried reaction vessel.

  • Reagent Addition: Add the solvent (e.g., degassed toluene or dioxane), followed by the amine (1.2 equiv).

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor for completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the coupled ester.

Step 5C: Deprotection of the Ester (Saponification)
  • Procedure: Dissolve the purified ester in a mixture of THF/Methanol/Water. Add an excess of a base like lithium hydroxide (LiOH, 3-5 equiv).

  • Reaction: Stir at room temperature until the reaction is complete.

  • Workup: Remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with ether to remove any non-polar impurities. Acidify the aqueous layer with 1M HCl to precipitate the final product.

  • Isolation: Collect the solid product by filtration or extract with ethyl acetate, then dry and concentrate to yield the final C-N coupled product.

Conclusion and Outlook

This compound stands out as a powerful and versatile building block for accessing novel, highly functionalized fluorinated aromatics. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions, centered on the reactive C-I bond, allows for the controlled and sequential introduction of carbon and nitrogen substituents. While the steric and electronic nature of the substrate requires careful selection of catalyst systems—favoring bulky, electron-rich ligands—the protocols outlined herein provide reliable pathways for its successful implementation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The insights into managing the reactivity of the carboxylic acid group, particularly through a protection-deprotection strategy, are critical for expanding the synthetic scope. For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct route to molecules of significant interest and complexity.

References

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • The Nobel Prize Foundation. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Wikipedia. (n.d.).
  • Proses. (2024).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • OUCI. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • The Organic Chemistry Tutor. (2024).
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
  • Niwa, T., Uetake, Y., et al. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526-7557. [Link]
  • ICMPP. (n.d.). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. [Link]
  • Semantic Scholar. (n.d.). Suzuki-Miyaura coupling reactions of iodo(difluoroenol)
  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]
  • IS MUNI. (n.d.).
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  • Arkivoc. (n.d.).
  • PubMed Central. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. [Link]
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Difluoro-6-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Difluoro-6-iodobenzoic Acid Derivatives in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in contemporary medicinal chemistry. The unique substitution pattern of this scaffold, featuring vicinal fluorine atoms and an iodine atom ortho to the carboxylic acid, imparts desirable physicochemical properties to drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space during lead optimization.[1] Consequently, these derivatives are integral to the synthesis of a range of pharmaceutically active compounds.

This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing the inherent challenges of large-scale production. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on safety, efficiency, and reproducibility.

Core Synthesis Strategy: Directed Ortho-Metalation

The most reliable and scalable approach for the synthesis of this compound is through a directed ortho-metalation (DoM) strategy.[2][3] This method leverages the carboxylic acid group as a directing metalation group (DMG) to achieve regioselective lithiation at the C6 position of 2,3-difluorobenzoic acid. Subsequent quenching of the resulting aryllithium intermediate with an iodine source yields the desired product.

Mechanism of Directed Ortho-Metalation

The carboxylic acid group, upon deprotonation by a strong base like n-butyllithium (n-BuLi), forms a lithium carboxylate. This carboxylate then coordinates with another equivalent of n-BuLi, directing the deprotonation to the adjacent ortho position (C6), which is the most acidic proton due to the combined electron-withdrawing effects of the fluorine atoms and the carboxylate.[4][5]

Directed Ortho-Metalation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_quenching Quenching 2,3-DFBA 2,3-Difluorobenzoic Acid nBuLi 2 eq. n-BuLi Lithium_Carboxylate Lithium Carboxylate-nBuLi Complex nBuLi->Lithium_Carboxylate Ortho_Lithiation Ortho-Lithiated Intermediate Lithium_Carboxylate->Ortho_Lithiation Directed Deprotonation Product This compound Ortho_Lithiation->Product Iodination Iodine Iodine (I₂) Iodine->Product

Caption: Mechanism of Directed Ortho-Metalation for this compound Synthesis.

Process Safety and Hazard Analysis

The scale-up of this synthesis requires stringent safety protocols, primarily due to the use of n-butyllithium.

n-Butyllithium (n-BuLi):

  • Hazards: n-BuLi is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[6] It also reacts violently with water and other protic sources, releasing flammable butane gas.[6] Solutions are corrosive to the skin, eyes, and mucous membranes.[6]

  • Handling Precautions:

    • All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.

    • Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.

    • Syringes and cannulas used for transfer must be dry and purged with an inert gas. Luer-lock syringes are recommended to prevent accidental disconnection.

    • Ensure a Class D fire extinguisher (for combustible metals) is readily available. DO NOT USE WATER to extinguish a butyllithium fire.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a multigram scale synthesis. All glassware should be oven-dried and cooled under an inert atmosphere before use.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
2,3-Difluorobenzoic acid158.1050.0 g0.316>98%e.g., Sigma-Aldrich
n-Butyllithium64.06275 mL (2.5 M in hexanes)0.688e.g., Sigma-Aldrich
Iodine (I₂)253.8188.2 g0.348>99.8%e.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.111 L
Diethyl Ether (Et₂O)74.12500 mL
2 M Hydrochloric Acid (HCl)36.46As needed
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution158.11As needed
Brine (Saturated NaCl solution)58.44As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed
Experimental Procedure

Caption: Experimental Workflow for the Scale-Up Synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,3-difluorobenzoic acid (50.0 g, 0.316 mol).

  • Dissolution and Cooling: Add anhydrous THF (800 mL) and stir until all the solid has dissolved. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (275 mL of a 2.5 M solution in hexanes, 0.688 mol) dropwise via a dropping funnel over 1.5 hours, ensuring the internal temperature does not exceed -70 °C. A thick white precipitate will form.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Preparation of Iodine Solution: In a separate 500 mL flask under a nitrogen atmosphere, dissolve iodine (88.2 g, 0.348 mol) in anhydrous THF (200 mL).

  • Iodination: Slowly add the iodine solution to the reaction mixture via a cannula over 1 hour, maintaining the temperature at -78 °C. The reaction mixture will turn dark brown.

  • Warming: After the addition of the iodine solution, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH of the aqueous layer is ~1-2.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (500 mL) and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by washing with brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 250 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or toluene to afford this compound as a white to off-white solid.

Expected Yield and Purity
ParameterExpected Value
Yield75-85%
Purity (by HPLC)>98%
Melting Point142-145 °C

Analytical Quality Control

Thorough characterization of the final product is essential to ensure its identity and purity.

Analytical_QC_Workflow cluster_primary Primary Analysis cluster_spectroscopy Spectroscopic Characterization cluster_purity Purity Assessment TLC Thin Layer Chromatography (TLC) NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy TLC->NMR Melting_Point Melting Point Determination Melting_Point->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR HPLC High-Performance Liquid Chromatography (HPLC) IR->HPLC Final_Product Final_Product HPLC->Final_Product Start Start Start->Melting_Point

Caption: Analytical Quality Control Workflow for this compound.

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: Provides unambiguous structural confirmation of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Alternative "Green" Iodination Approach

For syntheses where the use of elemental iodine is a concern, an alternative approach using sodium percarbonate and iodine in the presence of sulfuric acid has been reported for the iodination of 2,4-difluorobenzoic acid. This method is more environmentally friendly and may be adaptable for the synthesis of this compound, although optimization would be required.

Conclusion

The scale-up synthesis of this compound via directed ortho-metalation is a robust and efficient method. Adherence to strict safety protocols, particularly concerning the handling of n-butyllithium, is paramount. The detailed protocol and analytical quality control measures outlined in this document provide a comprehensive framework for the successful and safe production of this valuable building block for drug discovery and development.

References

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  • PubMed. (2018). Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides.
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  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
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  • WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. Google Patents.
  • ResearchGate. (n.d.). History of ortho-iodination of benzoic acid derivatives at a glance:.
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  • PubMed Central. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate.
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Application Notes and Protocols for the One-Pot Synthesis of Isocoumarins from 2-Iodobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isocoumarin Scaffold

Isocoumarins are a class of naturally occurring lactones that constitute the core structure of numerous biologically active compounds.[1][2] This privileged scaffold is found in a wide array of natural products exhibiting significant pharmacological activities, including antifungal, anti-tumor, anti-inflammatory, and anti-diabetic properties.[1][2] The therapeutic potential of isocoumarins makes them highly attractive targets in medicinal chemistry and drug discovery. The substituent at the 3-position of the isocoumarin ring, in particular, offers a valuable handle for modulating biological activity, driving the need for efficient and versatile synthetic methodologies.[1]

This application note provides a detailed guide to the one-pot synthesis of 3-substituted isocoumarins, a robust and efficient strategy starting from readily available 2-iodobenzoic acids and terminal alkynes. We will delve into the two primary and most effective catalytic systems for this transformation: a palladium-catalyzed Sonogashira coupling followed by cyclization, and a copper-catalyzed domino reaction.[1] This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for successful implementation in a research setting.

Theoretical Background and Mechanism

The synthesis of 3-substituted isocoumarins from a 2-iodobenzoic acid and a terminal alkyne is fundamentally a two-stage process that can be seamlessly combined into a single pot. The overall transformation involves:

  • Carbon-Carbon Bond Formation: A metal-catalyzed cross-coupling reaction forms a crucial C(sp²)–C(sp) bond between the 2-iodobenzoic acid and the terminal alkyne. This generates a 2-alkynylbenzoate intermediate. The most prominent reaction for this step is the Sonogashira coupling, which traditionally employs a palladium catalyst and a copper(I) co-catalyst.[1][3][4]

  • Intramolecular Cyclization (Lactonization): The 2-alkynylbenzoate intermediate then undergoes an intramolecular cyclization to construct the isocoumarin ring system. This lactonization is typically a 6-endo-dig cyclization, which is a favored pathway for this substrate.[1][5]

The choice of catalyst—either palladium or copper—is the primary determinant of the specific reaction pathway and conditions.

Mechanism 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

The palladium-catalyzed route is a sequential process within a single pot. It begins with a classical Sonogashira coupling, which itself comprises two interconnected catalytic cycles involving palladium and copper.[6][7] The subsequent cyclization can often be promoted by the reaction conditions established for the coupling.

G cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization 2_Iodobenzoic_Acid 2-Iodobenzoic Acid Intermediate_A Oxidative Addition (Ar-Pd(II)-I) 2_Iodobenzoic_Acid->Intermediate_A Pd(0) Terminal_Alkyne Terminal Alkyne Intermediate_B Copper Acetylide (Cu-C≡C-R) Terminal_Alkyne->Intermediate_B Cu(I), Base Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Intermediate_A Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Intermediate_B Base Base (e.g., Et3N) Base->Intermediate_B Intermediate_C Transmetalation Intermediate_A->Intermediate_C Intermediate_B->Intermediate_C Intermediate_D Reductive Elimination Intermediate_C->Intermediate_D Intermediate_D->Pd_Catalyst Regeneration 2_Alkynylbenzoic_Acid 2-Alkynylbenzoic Acid Intermediate Intermediate_D->2_Alkynylbenzoic_Acid Isocoumarin 3-Substituted Isocoumarin 2_Alkynylbenzoic_Acid->Isocoumarin 6-endo-dig Lactonization

Caption: Palladium-catalyzed one-pot synthesis of isocoumarins.

  • Causality: The palladium catalyst is essential for activating the aryl iodide bond through oxidative addition. The copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which is the active nucleophile for transmetalation to the palladium center. The base is crucial for both the deprotonation of the alkyne and to neutralize the HI generated during the reaction. The subsequent cyclization is often promoted by heat or the residual catalytic system.

Mechanism 2: Copper-Catalyzed Domino Reaction

Copper catalysis offers a more cost-effective and often simpler alternative to palladium-based systems.[8] In this domino or tandem reaction, the copper catalyst facilitates both the initial C-C bond formation and the subsequent C-O bond formation for cyclization in a continuous sequence.

G Reactants 2-Iodobenzoic Acid + Terminal Alkyne Step1 Formation of Copper Acetylide and Copper Carboxylate Reactants->Step1 Catalyst Cu(I) Catalyst (e.g., CuI, CuCl, Cu₂O) Catalyst->Step1 Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Step1 Step2 Coupling to form 2-Alkynylbenzoate Intermediate Step1->Step2 Step3 Intramolecular Oxycupration Step2->Step3 Step4 Reductive Elimination/ Protonolysis Step3->Step4 Step4->Catalyst Catalyst Regeneration Product 3-Substituted Isocoumarin Step4->Product

Caption: Copper-catalyzed domino reaction for isocoumarin synthesis.

  • Causality: In this pathway, the copper catalyst is believed to coordinate with both the carboxylate of the benzoic acid and the alkyne. This proximity facilitates the intramolecular attack of the carboxylate onto the alkyne (oxycupration), leading directly to the cyclized intermediate. The choice of base and solvent is critical in this system. For example, a base like cesium carbonate (Cs₂CO₃) in DMSO is effective.[9] Temperature can also be a key factor in controlling regioselectivity; higher temperatures (e.g., 100 °C) favor the 6-endo-dig cyclization to form isocoumarins, while lower temperatures may favor the 5-exo-dig pathway to yield phthalide byproducts.[5][9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. It is imperative to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of catalysts and reagents.

Protocol 1: Palladium-Catalyzed One-Pot Synthesis

This method utilizes a classic Sonogashira catalyst system, with the advantage of being well-established and high-yielding for a broad range of substrates.[10][11]

Materials and Reagents:

  • 2-Iodobenzoic acid

  • Terminal alkyne (various)

  • Palladium on carbon (10% Pd/C) or Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and a condenser, add 2-iodobenzoic acid (1.0 equiv.).

  • Addition of Reagents: Sequentially add the terminal alkyne (1.1-1.2 equiv.), triphenylphosphine (PPh₃, 4 mol%), and copper(I) iodide (CuI, 2 mol%).

  • Catalyst Addition: Add the palladium catalyst. If using 10% Pd/C (2 mol%), add it directly. If using Pd(OAc)₂, add it at this stage.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) followed by triethylamine (Et₃N, 3.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C (or reflux, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-substituted isocoumarin.

Protocol 2: Copper-Catalyzed One-Pot Synthesis

This protocol offers a more economical and often operationally simpler alternative, avoiding the use of palladium and phosphine ligands.[2][12]

Materials and Reagents:

  • 2-Iodobenzoic acid

  • Terminal alkyne (various)

  • Copper(I) iodide (CuI), Copper(I) chloride (CuCl), or Copper(I) oxide (Cu₂O)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction tube or flask, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction tube or flask equipped with a magnetic stir bar, combine the 2-iodobenzoic acid (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the copper catalyst (e.g., CuI, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

  • Solvent Addition: Add the solvent (e.g., DMSO) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure 3-substituted isocoumarin.

Data Presentation: Substrate Scope and Yields

The one-pot synthesis of isocoumarins from 2-iodobenzoic acids is compatible with a wide range of terminal alkynes, including both aromatic and aliphatic variants. The electronic properties of the substituents on the alkyne can influence reaction times and yields.

EntryAlkyne (R)Catalyst SystemConditionsYield (%)Reference
1Phenyl10% Pd/C, CuI, PPh₃, Et₃NEtOH, 80 °C, 6h85-95[10]
24-Methoxyphenyl10% Pd/C, CuI, PPh₃, Et₃NEtOH, 80 °C, 5h92[10]
34-Chlorophenyl10% Pd/C, CuI, PPh₃, Et₃NEtOH, 80 °C, 8h88[10]
4n-Butyl10% Pd/C, CuI, PPh₃, Et₃NEtOH, 80 °C, 12h75[10]
5PhenylCuCl, K₂CO₃DMSO, 100 °C, 6h91 (from 2-iodobenzoic acid)[2]
6CyclohexylCuCl, K₂CO₃DMSO, 100 °C, 8h78[2]
7PhenylCuO@MgO NanohybridPEG, 80 °C, 1h92[12]
8Hex-1-yneCuO@MgO NanohybridPEG, 80 °C, 1.5h89[12]

Table reflects representative data synthesized from multiple sources. Yields are isolated yields.

Conclusion and Outlook

The one-pot synthesis of 3-substituted isocoumarins from 2-iodobenzoic acids and terminal alkynes is a highly efficient and versatile strategy. Both palladium- and copper-catalyzed systems provide reliable access to this important heterocyclic scaffold. The choice between the two systems may depend on factors such as cost, catalyst sensitivity, and desired substrate scope. The palladium-catalyzed Sonogashira approach is exceptionally robust and well-documented, while copper-catalyzed domino reactions represent a more economical and sustainable alternative.[13] As detailed in these protocols, careful control over reaction parameters such as catalyst, base, solvent, and temperature is key to achieving high yields and selectivity. These methods provide a powerful tool for researchers in organic synthesis and drug development, enabling the rapid generation of isocoumarin libraries for biological screening and the synthesis of complex natural products.

References

  • Kumar, M. R., Irudayanathan, F. M., Moon, J. H., & Lee, S. (2013). Regioselective One‐Pot Synthesis of Isocoumarins and Phthalides from 2‐Iodobenzoic Acids and Alkynes by Temperature Control.
  • Guo, X.-X. (2013). Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes. The Journal of Organic Chemistry, 78(4), 1660-1664. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Isocoumarins. Organic Chemistry Portal. [Link]
  • Li, J., et al. (2024). Copper-catalyzed synthesis of 3-substituted isocoumarins from 2-halogenation benzoic acid and alkynes. Journal of Chemical Sciences, 136(82). [Link]
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2009). Palladium-Catalyzed Coupling of Allenylphosphonates, Phenylallenes, and Allenyl Esters: Remarkable Salt Effect and Routes to Novel Benzofurans and Isocoumarins. The Journal of Organic Chemistry, 74(15), 5591-5597. [Link]
  • Kavala, V., et al. (2012). Synthesis of Isocoumarin Derivatives via the Copper-Catalyzed Tandem Sequential Cyclization of 2-Halo-N-phenyl Benzamides and Acyclic 1,3-Diketones. The Journal of Organic Chemistry, 77(11), 5022-5029. [Link]
  • Kumar, A., et al. (2023). Mesoporous Copper–Magnesium Oxide Hybrid Nanocatalyzed Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoic Acid and Terminal Alkyne under Green Conditions. ACS Omega, 8(18), 16263-16272. [Link]
  • Pal, M., et al. (2005). Synthesis of isocoumarins via Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes. The Journal of Organic Chemistry, 70(12), 4778-4783. [Link]
  • Rawat, D. S., et al. (2023). Mesoporous Copper–Magnesium Oxide Hybrid Nanocatalyzed Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoic Acid and Terminal Alkyne under Green Conditions. ACS Omega. [Link]
  • Saikia, P., & Borah, R. (2017). Coumarin to Isocoumarin: One-Pot Synthesis of 3-Substituted Isocoumarins from 4-Hydroxycoumarins and Benzyne Precursors. Organic Letters, 19(3), 730-733. [Link]
  • Ali, A. R., & Hu, L. (2025). Cu₂O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry. [Link]
  • Wang, C., et al. (2021). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry, 17, 245-252. [Link]
  • Scite.ai. (n.d.). Coumarin to Isocoumarin: One-Pot Synthesis of 3-Substituted Isocoumarins from 4-Hydroxycoumarins and Benzyne Precursors. Scite.ai. [Link]
  • Wipf, P., & Graham, T. H. (2009). Solution-phase synthesis of a diverse isocoumarin library. Journal of Combinatorial Chemistry, 11(6), 1128-1135. [Link]
  • Ali, H. M., et al. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts.
  • ResearchGate. (2003).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Patawanich, P., et al. (2025). One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenvironmental sensing agents. ChemRxiv. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (2012). One-Pot Synthesis of 3-Arylisocoumarins 2 from Diarylalkynes 1 (continued).
  • TMP Chem. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]

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Application Notes & Protocols: The Strategic Role of 2,3-Difluoro-6-iodobenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for high-efficacy, environmentally benign agrochemicals has driven the exploration of novel molecular scaffolds. Among these, fluorinated aromatic compounds have garnered significant attention due to their unique physicochemical properties that can enhance biological activity and metabolic stability. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 2,3-Difluoro-6-iodobenzoic acid as a key building block in the synthesis of next-generation agrochemicals, with a particular focus on the arylpicolinate class of herbicides. We will delve into the rationale behind its use, provide detailed synthetic protocols for key transformations, and present a case study on the synthesis of a commercially relevant herbicide, florpyrauxifen-benzyl.

Introduction: The Advantage of Fluorinated Scaffolds in Agrochemical Design

The introduction of fluorine atoms into organic molecules can profoundly influence their properties. In the context of agrochemicals, fluorination can lead to:

  • Increased Biological Potency: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger binding interactions with target enzymes or receptors.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in plants and other organisms. This can lead to longer-lasting efficacy.

  • Improved Physicochemical Properties: Fluorination can modulate lipophilicity, membrane permeability, and other properties that are crucial for the uptake and transport of an agrochemical within the target weed.

This compound is a trifunctional building block that offers a unique combination of reactive handles for the construction of complex agrochemical structures. The difluoro substitution pattern influences the electronic nature of the aromatic ring, while the carboxylic acid and iodo groups provide versatile points for chemical modification.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₇H₃F₂IO₂
Molecular Weight 283.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 145-149 °C
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol.

Core Synthetic Strategy: The Ullmann Condensation

A pivotal reaction in the synthesis of many arylpicolinate herbicides is the Ullmann condensation , a copper-catalyzed reaction that forms carbon-oxygen (C-O) or carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly well-suited for coupling aryl halides with alcohols, phenols, or amines. In the context of our topic, the iodine atom of this compound serves as an excellent leaving group for such coupling reactions.

The general mechanism of the Ullmann condensation involves the formation of a copper(I) alkoxide or amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired product.[3]

Diagram of the Ullmann Condensation Workflow

Ullmann_Workflow A This compound F Reaction Mixture A->F B Phenol or Amine Derivative B->F C Copper(I) Catalyst (e.g., CuI) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., DMF, Dioxane) E->F G Heating (Elevated Temperature) F->G Reaction Conditions H Product: Diaryl Ether or Amine G->H Ullmann Condensation I Work-up and Purification H->I J Final Agrochemical Precursor I->J

Caption: A generalized workflow for the Ullmann condensation reaction.

Application Case Study: Synthesis of Florpyrauxifen-Benzyl

Florpyrauxifen-benzyl is a potent, post-emergent herbicide belonging to the arylpicolinate class.[4][5][6] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[7][8] This mimicry leads to uncontrolled and disorganized growth in susceptible weeds, ultimately causing their death.[9] Florpyrauxifen-benzyl is particularly effective against a broad spectrum of weeds in rice and aquatic environments.[10]

While patents for florpyrauxifen-benzyl describe its synthesis from advanced intermediates, we can logically deduce a plausible synthetic route where this compound is a key precursor to the "4-chloro-2-fluoro-3-methoxyphenyl" moiety. The following protocols are representative of the key transformations involved.

Step 1: Esterification of this compound

The carboxylic acid group is typically protected as an ester to prevent unwanted side reactions in subsequent steps.

Protocol: Methyl Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Warm the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl 2,3-difluoro-6-iodobenzoate.

Step 2: Ullmann Condensation for Diaryl Ether Formation

This is the crucial step where the core diaryl ether linkage of the agrochemical is formed.

Protocol: Copper-Catalyzed O-Arylation

  • Reagents: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2,3-difluoro-6-iodobenzoate (1.0 eq), the appropriate phenol derivative (e.g., a substituted 4-hydroxyphenylacetate, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Diagram of the Synthetic Pathway to a Key Intermediate

Caption: A plausible synthetic route to arylpicolinate herbicides.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex agrochemicals. Its unique substitution pattern allows for the strategic introduction of fluorine atoms and the formation of key diaryl ether or amine linkages via robust and scalable reactions like the Ullmann condensation. The continued exploration of such fluorinated synthons will undoubtedly pave the way for the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. As resistance to existing herbicides becomes an ever-more-pressing issue, the development of new modes of action and novel chemical entities, facilitated by building blocks like this compound, will be critical for ensuring global food security.

References

  • US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • WO2023192088A1 - A method of weed control in sugar beet - Google P
  • Ullmann Reaction - Organic Chemistry Portal. ([Link])
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  • AU2016297470B2 - Control of aquatic weeds using combinations of halauxifen, florpyrauxifen and other aquatic herbicides - Google P
  • NL350121I2 - florpyrauxifen-benzyl - Google P
  • Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem. ([Link])
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. ([Link])
  • Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl - Fluoride Alert. ([Link])
  • Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society. ([Link])
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. ([Link])
  • Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - ACS Fall 2025. ([Link])
  • Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem - NIH. ([Link])
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Florpyrauxifen-Benzyl: A New Chemical Group for Use in Preharvest Soybean Desicc
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - NIH. ([Link])
  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed. ([Link])
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  • Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile | Request PDF - ResearchG
  • Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo - MDPI. ([Link])
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. ([Link])

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Troubleshooting & Optimization

"optimizing reaction conditions for 2,3-Difluoro-6-iodobenzoic acid coupling"

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-6-iodobenzoic Acid Coupling

Welcome to the technical support center for optimizing cross-coupling reactions with this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered and electronically distinct aryl iodide. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to achieve successful and reproducible results in your synthetic endeavors.

Introduction: The Challenges of Coupling this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The ortho-iodine is sterically hindered by the adjacent carboxylic acid and fluorine atom, potentially slowing down the rate-determining oxidative addition step. Furthermore, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid can influence the reactivity of the aryl iodide. The carboxylic acid moiety itself can interact with the palladium catalyst or the base, leading to solubility issues or catalyst inhibition.[1][2][3] This guide will address these specific challenges in the context of Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is best suited for this compound?

A1: The choice of reaction depends on the desired bond formation (C-C, C-N).

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with boronic acids or esters. It is a versatile and widely used reaction.[4]

  • Sonogashira Coupling: The method of choice for creating carbon-carbon bonds with terminal alkynes.[5][6]

  • Buchwald-Hartwig Amination: Specifically designed for the formation of carbon-nitrogen bonds with amines.[7][8]

Q2: Will the carboxylic acid group interfere with the coupling reaction?

A2: The carboxylic acid can indeed influence the reaction. It will react with the base, requiring the use of additional equivalents of base.[1] Solubility of the resulting carboxylate salt can also be a concern, potentially requiring careful solvent selection.[1] In some cases, the carboxylate can coordinate to the palladium center, which may affect the catalytic activity.[2] While protection of the carboxylic acid as an ester is a safe approach, direct coupling is often possible with careful optimization.[1]

Q3: What are the general starting conditions for a coupling reaction with this substrate?

A3: A good starting point for any palladium-catalyzed coupling with an aryl iodide is a Pd(0) source, a suitable ligand, a base, and an appropriate solvent. For this compound, given its steric hindrance, a bulky, electron-rich phosphine ligand is often a good choice to facilitate the oxidative addition step.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[4] However, with a substrate like this compound, you may encounter specific issues.

Problem 1: Low or No Product Yield

  • Possible Cause: Inefficient Oxidative Addition. The steric hindrance around the iodine atom can make the initial oxidative addition of the aryl iodide to the Pd(0) complex slow.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step. Consider using a pre-catalyst that readily forms the active Pd(0) species.

  • Possible Cause: Protodeboronation of the Boronic Acid. This is a common side reaction where the boronic acid is replaced by a hydrogen atom, consuming your starting material.[9][10] This can be exacerbated by high temperatures, strong bases, and the presence of water.[10][11]

    • Solution:

      • Use a milder base like K₃PO₄ or Cs₂CO₃.[10]

      • Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable towards protodeboronation.[12][13]

      • Minimize reaction time and temperature.

      • Ensure anhydrous conditions if possible, although some water is often necessary for the Suzuki reaction to proceed.

  • Possible Cause: Catalyst Deactivation. The palladium catalyst can precipitate as "palladium black" and become inactive.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst. Use high-purity, degassed solvents.

Problem 2: Formation of Homocoupled Byproduct (Biaryl of the Boronic Acid)

  • Possible Cause: Presence of Oxygen. Oxygen can promote the homocoupling of boronic acids.[14]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Possible Cause: High Catalyst Loading or Temperature.

    • Solution: Reduce the palladium catalyst loading and try running the reaction at a lower temperature for a longer period.

Recommended Starting Conditions for Suzuki Coupling
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%)Common and effective precatalysts.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands to promote oxidative addition.
Base K₃PO₄ (3 equivalents)A moderately strong base that is often effective and can minimize side reactions.[10]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OBiphasic solvent systems are common for Suzuki reactions.[4]
Temperature 80-100 °CA good starting temperature range.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[5][6]

Problem 1: Reaction Fails to Initiate or Stalls

  • Possible Cause: Inactive Catalyst. Both the palladium and copper catalysts are sensitive to air.[15]

    • Solution: Use fresh, high-quality Pd and Cu(I) catalysts. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[15][16] The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[15][16]

  • Possible Cause: Poor Quality Base. The amine base is crucial for deprotonating the alkyne.[15][16]

    • Solution: Use a dry, high-purity amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Distilling the amine before use is recommended.[15]

Problem 2: Formation of Glaser Coupling Byproduct (Diyne)

  • Possible Cause: Oxygen Presence. Oxygen promotes the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[15]

    • Solution: Maintain strictly anaerobic conditions by thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[15]

  • Possible Cause: High Copper Catalyst Loading.

    • Solution: Reduce the amount of the copper(I) co-catalyst.[15] In some cases, a copper-free Sonogashira protocol may be advantageous.[16]

Recommended Starting Conditions for Sonogashira Coupling
ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Readily available and commonly used catalysts.
Copper Source CuI (1-5 mol%)The standard copper co-catalyst.
Base Et₃N or DIPEA (2-3 equivalents)Acts as both a base and often as a solvent.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is generally used.
Solvent THF or DMFSolvents that are good at dissolving the reactants.
Temperature Room Temperature to 60 °CAryl iodides are typically reactive enough to couple at or near room temperature.[5][16]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[7][8]

Problem 1: Low Conversion or No Reaction

  • Possible Cause: Inappropriate Ligand Choice. The success of the Buchwald-Hartwig amination is highly dependent on the ligand.

    • Solution: For sterically hindered aryl iodides, bulky biarylphosphine ligands such as BrettPhos or RuPhos are often excellent choices.[17]

  • Possible Cause: Base Incompatibility. Strong bases like NaOtBu are commonly used but can be incompatible with certain functional groups.[18]

    • Solution: Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with aryl iodides, and offer better functional group tolerance.[18][19]

  • Possible Cause: Iodide Inhibition. The iodide generated during the reaction can sometimes inhibit the catalyst.[20]

    • Solution: While less common with aryl iodides compared to bromides and chlorides in some contexts, if inhibition is suspected, adjusting the ligand and reaction conditions may be necessary.

Problem 2: Dehalogenation of the Starting Material

  • Possible Cause: Presence of a Hydrogen Source. Water or other protic impurities can lead to the reduction of the aryl iodide to the corresponding arene.[21][22] This is a known side reaction in palladium-catalyzed couplings.[23][24][25]

    • Solution: Use anhydrous solvents and reagents. Ensure the amine is dry.

Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and reliable palladium precatalysts.
Ligand BrettPhos or RuPhos (1.5-2x Pd loading)Excellent ligands for challenging aminations.[17]
Base NaOtBu (1.5-2 equivalents) or Cs₂CO₃ (2-3 equivalents)NaOtBu is a strong base for rapid reactions; Cs₂CO₃ is a milder alternative with good functional group tolerance.[18][19]
Amine 1.2 - 1.5 equivalentsA slight excess is generally beneficial.
Solvent Toluene or DioxaneCommon solvents for this reaction.
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig aminations.

Visualizing the Process: Catalytic Cycles and Troubleshooting

To better understand the reactions and how to troubleshoot them, the following diagrams illustrate the catalytic cycles and a general troubleshooting workflow.

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Deprotonation (Base, Cu(I))

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality (Purity, Freshness, Dryness) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Inertness->Optimize_Ligand Optimize_Base Vary Base (e.g., K3PO4, Cs2CO3, NaOtBu) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Test Different Solvent Systems Optimize_Temp->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: A decision tree for systematic troubleshooting of coupling reactions.

References

  • Protodeboronation - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications.
  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions - ResearchGate.
  • Pd-catalysed C–H functionalisation of free carboxylic acids - RSC Publishing.
  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH.
  • Carboxylic Acids as Directing Groups for C-H Bond Functionalization - ResearchGate.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis | Accounts of Chemical Research - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
  • Suzuki reaction - Wikipedia.
  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides - ResearchGate.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Buchwald-Hartwig coupling - YouTube.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing).
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH.

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"common side reactions with 2,3-Difluoro-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2,3-Difluoro-6-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the common challenges and side reactions associated with this compound, ensuring the success and integrity of your experiments.

Introduction: Understanding the Reactivity Profile

This compound is a valuable synthetic intermediate, prized for its unique substitution pattern that allows for the introduction of a difluorinated benzoic acid motif into complex molecules. Its utility primarily stems from the presence of three key functional groups, each with a distinct reactivity profile:

  • The Aryl-Iodide Bond (C-I): This is the most common site for synthetic manipulation, serving as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The iodine atom is a superb leaving group.[1]

  • The Carboxylic Acid Group (-COOH): This group allows for standard derivatization into esters, amides, and acid chlorides.[2][3] However, it is also susceptible to decarboxylation under certain conditions.

  • The Difluorinated Aryl Ring: The two fluorine atoms are strong electron-withdrawing groups, which significantly influence the electronic properties of the ring, the acidity of the carboxyl group, and the reactivity of the C-I bond. They also, particularly the fluorine at the C2 position, introduce considerable steric hindrance around the C-I and C-COOH bonds.

This guide will focus on the unintended side reactions that arise from this interplay of functional groups, providing you with the knowledge to anticipate, diagnose, and resolve them.

Part 1: Troubleshooting Guide for Common Side Reactions

This section is structured in a problem-and-solution format to directly address issues you may encounter during your experiments.

Issue 1: Significant Formation of 2,3-Difluorobenzoic Acid in Cross-Coupling Reactions

Observed Problem: "During my Suzuki-Miyaura coupling reaction, I consistently isolate a major byproduct that mass spectrometry identifies as 2,3-Difluorobenzoic acid (the starting material minus iodine). Why is this happening and how can I prevent it?"

Root Cause Analysis: Protodeiodination The observed byproduct is the result of protodeiodination (also known as hydrodehalogenation).[4] This is a common and often frustrating side reaction in palladium-catalyzed couplings. In this process, the iodine substituent is prematurely replaced by a hydrogen atom, terminating the catalytic cycle for the desired cross-coupling.

This occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a proton source before it can undergo transmetalation with the coupling partner.[4]

Causality Behind the Issue:

  • Hydride Sources: The "proton" is often delivered as a hydride. Sources can include residual water, protic solvents (like alcohols), or even the boronic acid or its byproducts.[4]

  • Inefficient Transmetalation: If the transmetalation step is slow—often due to steric hindrance from the ortho-fluoro and ortho-carboxyl groups—the catalyst intermediate has a longer lifetime, increasing the probability of encountering a proton source and undergoing protodeiodination.

Strategic Solutions:

  • Rigorous Control of Reaction Anhydrousness:

    • Solvent Choice: Employ high-purity, anhydrous aprotic solvents such as 1,4-dioxane, THF, or toluene. Avoid alcohols unless specifically required by a validated protocol, as they can be a source of hydrides.[4]

    • Reagent Purity: Use anhydrous bases. Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are less hygroscopic than hydroxides or alkoxides.[4] Ensure your boronic acid partner is pure and dry.

  • Accelerate the Desired Catalytic Cycle:

    • Ligand Selection: The key is to use a ligand that promotes a rapid rate of both oxidative addition and subsequent transmetalation. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for sterically hindered substrates like this one, as they stabilize the catalyst and accelerate the crucial steps of the catalytic cycle.[4]

    • Catalyst Pre-activation: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than in-situ reduction of a Pd(II) source like Pd(OAc)₂.

  • Thorough Degassing:

    • Oxygen can degrade both the catalyst and the phosphine ligands, leading to catalyst deactivation (palladium black formation) and sluggish reaction rates, which indirectly favors side reactions like protodeiodination.[4] Degas your reaction mixture thoroughly using a repeated vacuum/inert gas (argon or nitrogen) cycle or by sparging with an inert gas.

Issue 2: Unwanted Formation of 1,2-Difluoro-4-iodobenzene

Observed Problem: "My reaction, which is run at an elevated temperature, is producing a significant amount of a non-polar byproduct. NMR and GC-MS confirm it is the starting material without the carboxylic acid group."

Root Cause Analysis: Decarboxylation This side reaction is the loss of the carboxyl group as carbon dioxide (CO₂). While sometimes a desired transformation in specific "decarboxylative couplings," it is a problematic side reaction in this context.[5][6]

Causality Behind the Issue:

  • Thermal Stress: Benzoic acids, particularly those with electron-withdrawing groups, can undergo thermal decarboxylation. The required temperature varies widely based on the substrate and reaction conditions.

  • Catalyst/Base Mediated: Certain transition metals and bases can facilitate decarboxylation at lower temperatures than would be expected from purely thermal decomposition. The formation of a carboxylate salt is the first step.

Strategic Solutions:

  • Temperature Optimization: This is the most critical parameter.

    • Screen the reaction at a lower temperature. While this may slow down the desired reaction, it might suppress decarboxylation to a greater extent. A temperature screen (e.g., 60°C, 80°C, 100°C) is highly recommended.

  • Protect the Carboxylic Acid:

    • If the reaction chemistry allows, consider converting the carboxylic acid to a more robust functional group, such as a methyl or ethyl ester, prior to the coupling reaction. The ester group is significantly less prone to decarboxylation. The acid can be regenerated by hydrolysis after the coupling is complete.[7]

  • Minimize Reaction Time:

    • Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures, which could also potentially undergo decarboxylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling is very slow or stalls completely. What is the primary cause? A1: The most likely cause is a combination of steric hindrance and electronic deactivation. The ortho-fluoro and ortho-carboxyl groups create significant steric bulk around the iodine atom, which can severely slow down the rate-limiting oxidative addition step of the palladium catalyst into the C-I bond.[4] To overcome this, the use of specialized catalysts and ligands designed for hindered substrates is crucial.

ParameterRecommendation for Hindered SubstratesRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Both are effective, common pre-catalysts.[4]
Ligand SPhos, XPhos, or other bulky biarylphosphinesThese ligands form highly active, sterically demanding catalysts that accelerate oxidative addition and reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in anhydrous conditions.[8]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that are stable at elevated temperatures.[4]
Temperature 80-110 °C (monitor for decarboxylation)Heat is often required to overcome the activation energy for oxidative addition.

Q2: Which side reaction is more common: protodeiodination or decarboxylation? A2: In the context of palladium-catalyzed cross-coupling, protodeiodination is generally the more frequently encountered and troublesome side reaction .[4] This is because the conditions for cross-coupling (presence of a base, potential for trace water, long reaction times) are highly conducive to this pathway. Decarboxylation typically requires higher thermal energy and is more of a concern in reactions run above ~100-120 °C or for extended periods.

Q3: How should I store this compound to ensure its stability? A3: Based on supplier recommendations and the nature of aryl iodides, the compound should be stored in a cool, dark, and dry environment.[9][10] Recommended storage is at 2-8°C, protected from light. This minimizes the risk of slow, long-term degradation that can be initiated by heat or light. Keep the container tightly sealed to prevent moisture uptake.

Part 3: Visualizations and Protocols

Diagrams

Side_Reactions cluster_coupling Pd-Catalyzed Coupling Conditions cluster_thermal Thermal Stress Conditions SM This compound Product Desired Cross-Coupled Product SM->Product Successful Transmetalation Protodeiodination Protodeiodination Product (2,3-Difluorobenzoic Acid) SM->Protodeiodination Interrupted Cycle (e.g., H+ source) Decarboxylation Decarboxylation Product (1,2-Difluoro-4-iodobenzene) SM->Decarboxylation Heat (>100°C) or Catalyst-Mediated Troubleshooting_Workflow decision decision solution solution start Start Suzuki Coupling Optimization check_conversion Low Conversion / Stalled Reaction? start->check_conversion check_byproducts Analyze Crude Reaction Mixture check_conversion->check_byproducts No solution_sterics Solution: - Use Bulky Biarylphosphine Ligand (e.g., SPhos) - Increase Temperature Cautiously check_conversion->solution_sterics Yes protodeiodination_obs Protodeiodination Observed? check_byproducts->protodeiodination_obs decarboxylation_obs Decarboxylation Observed? protodeiodination_obs->decarboxylation_obs No solution_proto Solution: - Use Anhydrous Solvents/Bases - Degas Thoroughly - Check Boronic Acid Quality protodeiodination_obs->solution_proto Yes solution_decarb Solution: - Lower Reaction Temperature - Reduce Reaction Time - Consider Protecting Group decarboxylation_obs->solution_decarb Yes end_node Optimized Reaction decarboxylation_obs->end_node No solution_sterics->check_byproducts solution_proto->decarboxylation_obs solution_decarb->end_node

Caption: A step-by-step workflow for troubleshooting Suzuki coupling issues.

Experimental Protocol

Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reagent Preparation:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid partner (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Degassing:

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel under high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Through the septum, add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the limiting reagent). If solubility is an issue, a small amount of degassed water (e.g., dioxane/H₂O 10:1) can be added, but be aware this may increase the risk of protodeiodination.

  • Reaction:

    • Place the sealed vessel in a pre-heated oil bath or heating block at 80-100 °C.

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.

References
  • ResearchGate. I2O5‐mediated bromo and iododecarboxylation of electron‐rich benzoic acids.
  • ACS Publications. Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Organic Letters.
  • Organic Chemistry Portal. Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles.
  • University of Calgary. Carboxylic acid Derivatives.
  • PubMed. Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols.
  • Thieme. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis.
  • Keio University. Iodo-decarboxylation of Aliphatic Carboxylic Acids with PhI(OAc)2 and CHI3 under Ambient Conditions.
  • Beilstein Journals. Hypervalent iodine(III)-mediated decarboxylative acetoxylation at tertiary and benzylic carbon centers. Beilstein Journal of Organic Chemistry.
  • ResearchGate. Scope of aryl iodides. Reaction conditions unless noted: carboxylic....
  • NIH National Center for Biotechnology Information. Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie.
  • NIH National Center for Biotechnology Information. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry.
  • Fiveable. Aryl Iodides Definition.
  • Michigan State University. Derivatives of Carboxylic Acids.
  • Cengage. Carboxylic Acids and Their Derivatives.
  • University of Rochester. Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Technical Support Center: Purification of 2,3-Difluoro-6-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-difluoro-6-iodobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during experimental work. Drawing from established chemical principles and field-proven experience, this resource aims to be a trustworthy and authoritative companion in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing this compound and its derivatives?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if synthesizing from 2-amino-6-fluorobenzoic acid, residual starting material may be present.[1]

  • Byproducts from Side Reactions: Depending on the specific reaction, isomers or over-halogenated species can form.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate) and excess reagents can be carried through.

  • Inorganic Salts: Salts generated during the reaction or workup (e.g., sodium sulfate from drying) are common inorganic impurities.[2]

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the specific impurities you need to remove.

Q2: My this compound derivative is a solid. What is the best initial approach for purification?

A2: For solid derivatives, recrystallization is often the most effective and straightforward initial purification method.[2][3] The success of this technique relies on selecting an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[3]

Recommended Recrystallization Solvents to Screen: A systematic approach to solvent screening is recommended. The fluorine and iodine substituents on the benzoic acid ring will influence its solubility.[4]

Solvent/SystemRationale
Water Benzoic acids often have increased solubility in hot water compared to cold water, making it a good starting point, especially for removing non-polar impurities.[3][5]
Ethanol/Water This mixed-solvent system is highly versatile. The compound is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed.[6]
Hexanes/Ethyl Acetate A common system for compounds of intermediate polarity.[7]
Toluene Aromatic compounds often crystallize well from toluene.[7]
Q3: How can I effectively remove neutral or basic impurities from my acidic product?

A3: Acid-base extraction is a powerful and highly selective method for separating carboxylic acids from neutral or basic impurities.[2][8][9] This technique leverages the difference in solubility between the acidic compound and its corresponding salt.[10]

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2][11] Gently mix the layers, venting frequently to release any pressure from CO₂ evolution. The this compound will be deprotonated to its sodium salt, which is soluble in the aqueous layer.[8][9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of your product into a clean flask.[2]

  • Re-extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the acidic product.[2]

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise until the solution is acidic (test with litmus paper).[2][11] The protonated, water-insoluble this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[2][5]

Troubleshooting Guide

Issue 1: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a chromatography method.

Causality: Carboxylic acids are known to streak on silica gel TLC plates. This is due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[2] This can lead to a mixture of protonated and deprotonated forms, causing tailing.

Solution: To mitigate streaking, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system.[2] This ensures that your compound remains fully protonated and moves as a more defined spot.

Issue 2: After purification, my product is an oil or a sticky solid instead of a crystalline powder.

Causality: This can occur if residual solvents are present, if the product has a low melting point, or if persistent impurities are inhibiting crystallization.

Solutions:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: If you suspect an impurity is preventing crystallization, try triturating the oil or sticky solid with a solvent in which the desired product is insoluble but the impurity is soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good choices.

  • Induce Crystallization: If the product is pure but reluctant to crystallize from a supersaturated solution, you can try:

    • Scratching the inside of the flask with a glass rod at the liquid's surface.[6]

    • Adding a seed crystal of the pure compound.[6]

    • Cooling the solution to a lower temperature in an ice bath.[5][6]

Issue 3: I'm performing column chromatography, but the separation is poor.

Causality: Poor separation in column chromatography can result from several factors, including an inappropriate solvent system, improper column packing, or overloading the column.

Solutions:

  • Optimize the Mobile Phase:

    • Aim for an Rf value of 0.2-0.4 for your target compound on TLC for good separation.

    • As mentioned in Issue 1, add 0.5-1% acetic or formic acid to the mobile phase to improve peak shape.[2][12]

    • For highly polar derivatives that do not move even in 100% ethyl acetate, consider a more polar solvent system like methanol in dichloromethane.[12][13][14]

  • Proper Column Packing and Loading:

    • Ensure the silica gel is packed uniformly without any air bubbles or channels.[15]

    • Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band.

Recommended Starting Solvent Systems for Flash Chromatography:
Polarity of DerivativeRecommended Solvent System
Non-polar to Moderately Polar Hexanes/Ethyl Acetate (+ 0.5% Acetic Acid)
Polar Dichloromethane/Methanol (+ 0.5% Acetic Acid)
Very Polar Consider reverse-phase or HILIC chromatography.[16][17]

Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of this compound derivatives.

PurificationWorkflow start Crude Product (this compound derivative) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gum) is_pure_recryst Is the product pure (TLC, NMR, etc.)? recrystallization->is_pure_recryst is_pure_ab Is the product pure? acid_base->is_pure_ab chromatography Column Chromatography is_pure_recryst->chromatography No final_product Pure Product is_pure_recryst->final_product Yes is_pure_ab->chromatography No is_pure_ab->final_product Yes chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

  • Acid–base extraction - Wikipedia.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Acid-Base Extraction.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations | Crystal Growth & Design - ACS Publications.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystallization of Benzoic Acid.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • How can I purify carboxylic acid? - ResearchGate.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
  • Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column - SIELC Technologies.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Chromatographic separations of aromatic carboxylic acids - PubMed.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc.
  • m-IODOBENZOIC ACID - Organic Syntheses Procedure.
  • 2.2.4.2B: Purification of Product Mixtures - Chemistry LibreTexts.

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Technical Support Center: Improving Yields in Reactions with 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-iodobenzoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common cross-coupling reactions involving this versatile but challenging substrate. Due to the limited specific literature on this exact molecule, the guidance provided herein is synthesized from established principles of organometallic chemistry and data from structurally analogous systems, particularly those involving sterically hindered and electronically demanding aryl iodides.

Understanding the Reactivity of this compound

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The iodine atom provides a highly reactive site for oxidative addition to a palladium(0) catalyst, generally following the reactivity trend of I > Br > Cl. However, the substituents on the aromatic ring significantly influence this reactivity:

  • Steric Hindrance: The carboxylic acid group at the ortho position to the iodine atom creates significant steric bulk. This can hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition, and can also impede the subsequent reductive elimination step.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can make the aryl iodide a better electron acceptor and facilitate oxidative addition. The carboxylic acid group is also electron-withdrawing. These electronic factors can influence the stability of intermediates in the catalytic cycle.

  • Potential for Side Reactions: The presence of the carboxylic acid group introduces the possibility of decarboxylation, especially at elevated temperatures. The ortho-fluoro group can also influence the reaction pathway and potentially lead to undesired side products.

This guide will address these challenges in the context of common cross-coupling reactions and provide strategies to optimize your reaction outcomes.

Troubleshooting Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Formation of Biaryl Carboxylic Acids

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, with a substrate like this compound, several issues can arise.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

  • Q1: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the likely causes? A1: Low yields with this substrate are often due to a combination of factors. The primary culprits are typically inefficient oxidative addition due to steric hindrance, competing side reactions like protodehalogenation (replacement of iodine with hydrogen) and boronic acid homocoupling, and potential decarboxylation of the starting material or product at high temperatures. Suboptimal catalyst, ligand, base, or solvent choice can also significantly impact the yield.

  • Q2: How can I overcome the steric hindrance of the ortho-carboxylic acid group? A2: The key is to use a catalyst system specifically designed for sterically demanding substrates. This typically involves bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily access the sterically encumbered iodine atom. They also facilitate the reductive elimination step to release the product.

  • Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this substrate? A3: Meticulous attention to reaction setup is critical. This includes using anhydrous and deoxygenated solvents, ensuring the inertness of the reaction atmosphere (argon or nitrogen), and using high-purity reagents. A pre-catalyst can sometimes give more reproducible results than generating the active catalyst in-situ.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

Symptom Potential Cause Recommended Solution
Low conversion of starting material Inefficient oxidative addition due to steric hindrance.- Switch to a bulky, electron-rich phosphine ligand: Consider ligands such as SPhos, XPhos, or BrettPhos. These have been shown to be effective for coupling sterically hindered aryl halides.[1][2][3] - Use a pre-catalyst: Buchwald's G3 or G4 pre-catalysts can provide a more active and stable catalytic species. - Increase reaction temperature cautiously: While this can increase the rate of oxidative addition, be mindful of potential decarboxylation.
Significant amount of protodehalogenated starting material Presence of a hydrogen source (e.g., water, protic solvent) and a pathway for reductive cleavage of the Ar-Pd-I intermediate.- Use anhydrous solvents and reagents: Ensure all components are thoroughly dried. - Choose a non-protic solvent: Dioxane, toluene, or THF are generally preferred over alcohols. - Select a suitable base: A non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good choice.
Formation of boronic acid homocoupling product Presence of oxygen in the reaction mixture, or a side reaction involving the palladium catalyst.- Thoroughly degas the solvent: Use techniques like freeze-pump-thaw or sparging with an inert gas.[4] - Use a slight excess of the aryl iodide: This can help to favor the cross-coupling pathway. - Consider a two-stage addition: Add the boronic acid slowly to the reaction mixture to maintain a low concentration.
Evidence of decarboxylation (e.g., formation of 1,2-difluoro-3-iodobenzene) High reaction temperature.- Lower the reaction temperature: If possible, screen for a more active catalyst system that allows for lower temperatures. - Use a milder base: A very strong base can sometimes promote decarboxylation.

Visualizing the Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Check_Side_Products Analyze for Side Products Start->Check_Side_Products Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Side_Products High Side Products Analyze_Protodehalogenation Protodehalogenation? Check_Side_Products->Analyze_Protodehalogenation Optimize_Catalyst Optimize Catalyst/Ligand (Bulky Phosphines) Low_Conversion->Optimize_Catalyst Adjust_Temp Adjust Temperature (Cautiously) Low_Conversion->Adjust_Temp Successful_Reaction Improved Yield Optimize_Catalyst->Successful_Reaction Adjust_Temp->Successful_Reaction Analyze_Homocoupling Homocoupling? Analyze_Protodehalogenation->Analyze_Homocoupling No Improve_Anhydrous Improve Anhydrous/Inert Conditions Analyze_Protodehalogenation->Improve_Anhydrous Yes Analyze_Decarboxylation Decarboxylation? Analyze_Homocoupling->Analyze_Decarboxylation No Degas_Solvent Thoroughly Degas Solvent Analyze_Homocoupling->Degas_Solvent Yes Lower_Temp Lower Reaction Temperature Analyze_Decarboxylation->Lower_Temp Yes Analyze_Decarboxylation->Successful_Reaction No Improve_Anhydrous->Successful_Reaction Degas_Solvent->Successful_Reaction Lower_Temp->Successful_Reaction

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. The steric hindrance and electronic nature of this compound can also impact this reaction.

Frequently Asked Questions (FAQs): Sonogashira Coupling

  • Q1: My Sonogashira coupling is failing to give the desired product. What should I check first? A1: The most common issues are catalyst deactivation, problems with the copper co-catalyst, and insufficient base.[5] Ensure your palladium and copper sources are of good quality and that your amine base is anhydrous and in sufficient excess. Maintaining a strictly inert atmosphere is also crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Q2: Can I run a copper-free Sonogashira coupling with this substrate? A2: Copper-free Sonogashira couplings are possible and can be advantageous in some cases to avoid issues with copper acetylide precipitation and to simplify purification. These reactions often require a different ligand and base system, and may need slightly higher temperatures.

  • Q3: What role does the amine base play in the Sonogashira reaction? A3: The amine base serves two primary functions: it deprotonates the terminal alkyne to form the reactive acetylide, and it neutralizes the hydrogen iodide that is formed during the catalytic cycle.[5][6]

Troubleshooting Guide: Low Yield in Sonogashira Coupling

Symptom Potential Cause Recommended Solution
No reaction or very low conversion Inactive catalyst or co-catalyst.- Use fresh catalyst and co-catalyst: Ensure Pd and Cu sources are not old or oxidized. - Maintain a strict inert atmosphere: Thoroughly degas the solvent and reaction vessel.
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygen.- Improve degassing procedure: Use freeze-pump-thaw cycles for the solvent. - Minimize reaction headspace: Use a flask that is appropriately sized for the reaction volume.
Starting material is consumed, but no desired product is formed Decomposition of the product or intermediates.- Lower the reaction temperature: If possible, screen for a more active catalyst that works at a lower temperature. - Use a milder base: A very strong base could potentially lead to side reactions.
Stalling of the reaction Catalyst deactivation.- Add a fresh portion of catalyst: This can sometimes restart a stalled reaction. - Consider a more robust ligand: A bulky phosphine ligand may stabilize the palladium catalyst.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L2 PdII_ArI Ar-Pd(II)-I(L2) Pd0->PdII_ArI Oxidative Addition Product Ar-C≡CR PdII_Ar_Alkyne Ar-Pd(II)-C≡CR(L2) PdII_ArI->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination PdII_Ar_Alkyne->Product CuI Cu(I) Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne Cu_Alkyne->PdII_ArI Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne ArI Ar-I ArI->Pd0

Caption: A simplified representation of the Sonogashira coupling catalytic cycles.[5][6]

Heck Reaction: Arylation of Alkenes

The Heck reaction with this compound can be challenging due to the steric hindrance affecting the migratory insertion and β-hydride elimination steps.

Frequently Asked Questions (FAQs): Heck Reaction

  • Q1: What are the key parameters to optimize for a successful Heck reaction with this substrate? A1: The choice of catalyst, ligand, base, and solvent are all critical. For sterically hindered aryl iodides, phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands often perform best. The base is crucial for regenerating the active Pd(0) catalyst.

  • Q2: What are common side reactions in the Heck coupling of this compound? A2: Besides low conversion, potential side reactions include double bond isomerization in the product, and reduction of the aryl iodide to the corresponding arene (protodehalogenation).

  • Q3: How does the electronic nature of the alkene coupling partner affect the reaction? A3: Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally more reactive in the Heck reaction. The regioselectivity of the addition to the alkene is also influenced by its electronic properties.

Troubleshooting Guide: Low Yield in Heck Reaction

Symptom Potential Cause Recommended Solution
Low conversion Inefficient catalyst system.- Screen different palladium sources and ligands: Pd(OAc)₂ with a bulky phosphine ligand is a good starting point. N-heterocyclic carbene (NHC) ligands can also be effective. - Optimize the base: A variety of organic and inorganic bases can be used (e.g., Et₃N, K₂CO₃). The choice of base can significantly impact the reaction rate.
Formation of regioisomeric products Lack of regiocontrol in the migratory insertion step.- Modify the electronic properties of the alkene: If possible, choose an alkene that favors the desired regioselectivity. - Change the ligand: The steric and electronic properties of the ligand can influence regioselectivity.
Isomerization of the product double bond Reversible β-hydride elimination and re-addition.- Use a base that effectively scavenges the generated acid: This can help to drive the reaction towards the desired product. - Lower the reaction temperature: This can sometimes reduce the extent of isomerization.

Purification of Reaction Products

The products of these cross-coupling reactions, being fluorinated biaryl carboxylic acids, are often polar and can be challenging to purify.

Purification Strategies

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃), leaving non-polar impurities in the organic phase. The product can then be re-precipitated by acidification.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Chromatography:

    • Normal-phase silica gel chromatography: Due to the polarity of the carboxylic acid, strong elution systems may be required, and tailing can be an issue. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.

    • Reverse-phase chromatography: This is often a better choice for polar compounds. A water/acetonitrile or water/methanol gradient with a small amount of formic acid or TFA as a modifier is a good starting point.

  • Esterification: If purification of the carboxylic acid proves difficult, it can be converted to its methyl or ethyl ester. The less polar ester may be easier to purify by standard silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Decarboxylation as a Major Side Reaction

A significant challenge when working with this compound at elevated temperatures is the potential for decarboxylation to form 1,2-difluoro-3-iodobenzene. This can occur either with the starting material or the product.

Strategies to Minimize Decarboxylation

  • Lower Reaction Temperatures: The most effective way to prevent decarboxylation is to use a highly active catalyst system that allows the reaction to proceed at a lower temperature.

  • Choice of Base: While a base is necessary, a very strong base in combination with high temperatures can promote decarboxylation. Screening different bases may be necessary.

  • Decarboxylative Coupling as an Alternative: In some cases, the decarboxylation can be harnessed in a productive way through a decarboxylative cross-coupling reaction.[7][8][9][10][11] This involves a different catalytic system, often with a copper or silver co-catalyst, and directly couples the carboxylic acid with an aryl halide, eliminating CO₂ in the process.

References

  • Decarboxylative cross-coupling. (n.d.). In Wikipedia.
  • Gagnon, A. et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(15), 6410-6417.
  • Forgione, P. et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(23), 5572-5575.
  • Twitty, C. M. et al. (2022). Iron-mediated modular decarboxylative cross-nucleophile coupling. Chem, 8(10), 2779-2791.
  • Laudadio, G. et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1413-1420.
  • Shaaban, M. et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. New Journal of Chemistry, 48(20), 8687-8706.
  • Hosseini, S. Z. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19046-19069.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide. BenchChem.
  • Kumar, A. et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 919373.
  • Jin, S. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2249-2252.
  • Zhang, Z. et al. (2020). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Kumar, A. et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 919373.
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • Vrielink, M. et al. (2019). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. BenchChem.
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Lin, Y.-A. et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(29), 10334-10337.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Giroux, S. et al. (2007). Aminoborylation/Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls. Tetrahedron Letters, 48(32), 5643-5645.
  • Singh, S. et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22971-22995.
  • ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.
  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Köhler, K. et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
  • Heck Reaction. (2023, June 30). In Chemistry LibreTexts.
  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
  • Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Arkivoc. (2022).
  • Kong, W.-J. et al. (2021). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 143(30), 11416-11424.
  • El-Gendy, A. A. et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6539.
  • ChemScene. (n.d.). 111771-08-5 | 2-Fluoro-6-iodobenzoic acid.
  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
  • Al-Masri, H. et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ResearchGate. (2022).
  • Vantourout, J. C. et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.

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"managing solubility issues of 2,3-Difluoro-6-iodobenzoic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Solubility of 2,3-Difluoro-6-iodobenzoic Acid

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the solubility of this versatile but often stubborn compound in organic solvents. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot issues logically and effectively.

Section 1: Understanding the Molecule - Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure inherently creates a solubility challenge: the polar carboxylic acid group (-COOH) favors polar solvents, while the bulky, lipophilic difluoro-iodophenyl ring prefers non-polar environments. This duality is central to its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₃F₂IO₂[1]
Molecular Weight 284.00 g/mol [1]
Appearance White to off-white solid/crystal[1]
Melting Point Approx. 143-146 °C (based on 2,6-difluoro-3-iodobenzoic acid)[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best "first-choice" solvents for dissolving this compound?

A: Given the molecule's polar carboxylic acid group, you should begin with polar aprotic solvents. These solvents can engage in hydrogen bonding with the -COOH group without being as structured as protic solvents like water or methanol.[2] Excellent starting points include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

Non-polar solvents like hexanes, toluene, or cyclohexane are generally poor choices and will likely result in negligible solubility.[3]

Q2: Why is my compound "oiling out" or forming a separate phase instead of dissolving?

A: This typically occurs when the solvent and solute have significantly different polarities and the temperature is not high enough to overcome the energy barrier for dissolution. The compound may be melting but not solvating. The solution is to switch to a more compatible (i.e., more polar) solvent or to employ one of the troubleshooting techniques outlined below, such as using a co-solvent.

Q3: Can I simply heat the mixture to force dissolution?

A: Yes, increasing the temperature is a fundamental and effective method for increasing the solubility of most organic solids.[3][4] The added thermal energy helps overcome the solute-solute intermolecular forces in the crystal lattice.[3][5] However, proceed with caution. Be aware of your solvent's boiling point and the thermal stability of the acid and other reagents in your reaction. Dissolution via heating can lead to supersaturation, causing the compound to precipitate out as the solution cools.[6]

Q4: How does the presence of water affect solubility in an organic solvent?

A: The effect of water is complex. In some cases, small amounts of water in a polar organic solvent can surprisingly increase the solubility of carboxylic acids.[7][8][9] This is attributed to water's ability to form hydrogen-bond bridges between the carboxylic acid and the solvent molecules. However, in less polar solvents, water can cause the compound to precipitate. This effect must be evaluated on a case-by-case basis.

Section 3: Troubleshooting Guide for Solubility Issues

This guide provides a logical workflow for diagnosing and solving common solubility problems.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_end start Problem: Compound is insoluble or has poor solubility. check_polarity Step 1: Assess Solvent Polarity Is the solvent polar? start->check_polarity select_polar Switch to a polar aprotic solvent (e.g., DMSO, DMF, THF) check_polarity->select_polar No still_issue Is solubility still insufficient? check_polarity->still_issue Yes select_polar->still_issue try_heating Step 2: Apply Gentle Heat (e.g., 40-60 °C) Monitor for dissolution. still_issue->try_heating Yes success Success: Homogeneous Solution still_issue->success No precipitates Does it precipitate on cooling? try_heating->precipitates consider_salt Step 4: Consider In-situ Salt Formation Add a non-nucleophilic base (e.g., Et3N, DIPEA). try_heating->consider_salt:n Solution stable but concentration too low use_cosolvent Step 3: Use a Co-solvent Add 5-10% of a stronger polar solvent (e.g., add DMSO to THF). precipitates->use_cosolvent Yes precipitates->success No use_cosolvent->success consider_salt->success

Caption: Troubleshooting workflow for solubility issues.

Q: I've tried a polar aprotic solvent, but the solubility is still too low for my reaction. What is the next logical step?

A: Your next steps involve increasing the solvating power of your system. You have two primary options: using a co-solvent or forming a salt in-situ.

  • Co-Solvency: This is a powerful technique where you add a small volume (e.g., 5-20%) of a highly polar, miscible solvent to your primary solvent.[10][11] This addition alters the overall dielectric constant of the solvent mixture, often creating a more favorable environment for the solute.[12][13] For example, if your compound has poor solubility in THF, adding a small amount of DMSO can dramatically improve it.

G cluster_before Before Co-solvent cluster_after After Co-solvent compound R-COOH (Insoluble) solvent1 Primary Solvent (e.g., THF) plus + solution Homogeneous Solution cosolvent Co-solvent (e.g., DMSO) cosolvent->solution  Creates a more favorable  solvation environment

Caption: The principle of co-solvency.

  • In-situ Salt Formation: Since this compound is a carboxylic acid, you can deprotonate it with a base to form a carboxylate salt.[14] This salt is an ionic species and is significantly more polar than the neutral acid, leading to a substantial increase in solubility in polar solvents.[15] This is a widely used strategy in the pharmaceutical industry to enhance the solubility of acidic drugs.[16][17][18] For many organic reactions, adding a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can achieve this without interfering with subsequent steps.

G compound R-COOH (Poorly Soluble) plus + base Base (e.g., Et3N) arrow -> salt R-COO⁻ HNEt₃⁺ (Highly Polar, Soluble Salt) lab Proton transfer creates a highly polar ionic species

Caption: Increasing polarity via salt formation.

Section 4: Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemical.[19][20][21] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.[20]

Protocol 1: Systematic Solvent Screening
  • Preparation: Place 1-2 mg of this compound into several labeled vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent. Start with polar aprotic solvents (DMSO, DMF, THF, Ethyl Acetate, Acetone) and include at least one non-polar solvent (e.g., Toluene) as a negative control.

  • Observation at Room Temperature: Vigorously vortex each vial for 30-60 seconds. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating Step: For vials where the compound is not fully dissolved, warm them to 40-50 °C in a water bath or on a heat block for 5-10 minutes.

  • Final Observation: Vortex again and record any changes in solubility. Note if the compound precipitates upon cooling to room temperature.

Protocol 2: Developing a Co-solvent System
  • Primary Solvent Selection: Based on Protocol 1, choose the solvent that provided partial solubility (e.g., THF).

  • Initial Slurry: Create a slurry of the compound in the primary solvent at your target concentration.

  • Co-solvent Titration: While stirring, add a stronger, miscible co-solvent (e.g., DMSO) dropwise or in small aliquots (e.g., 1-2% of the total volume at a time).

  • Monitor Dissolution: Continue adding the co-solvent until a clear, homogeneous solution is achieved.

  • Documentation: Record the final ratio of primary solvent to co-solvent required for complete dissolution. This is your optimized solvent system.

Protocol 3: In-situ Salt Formation for Enhanced Solubility
  • Dispersion: Add the required mass of this compound to your chosen polar aprotic solvent (e.g., Acetonitrile or THF) in the reaction vessel. Stir to create a suspension.

  • Base Addition: Add 1.0-1.1 equivalents of a non-nucleophilic organic base (e.g., triethylamine or DIPEA) to the suspension.

  • Observation: Stir the mixture at room temperature. In most cases, the suspension will clarify into a homogeneous solution within minutes as the highly soluble salt forms.

  • Proceed with Reaction: Once the solution is clear, you can proceed with the addition of other reagents for your planned synthesis.

Section 5: References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

  • Wikipedia. (n.d.). Cosolvent.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

  • Unknown Source. (n.d.). Polarity of Solvents.

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

  • Unknown Source. (2022). Comparison of the polarity of organic solvents.

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

  • Shodex. (n.d.). Polarities of Solvents.

  • Unknown Source. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

  • AAT Bioquest. (2022). What factors affect solubility?.

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.

  • PubMed. (2018). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug.

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

  • Fluorochem. (n.d.). 2,6-Difluoro-3-iodo-benzoic acid.

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.

  • PubChem. (n.d.). 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.

  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.

  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodobenzoic acid 97 111771-08-5.

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.

  • University of Calgary. (2023). Solubility of Organic Compounds.

  • Unknown Source. (2010). SAFETY DATA SHEET.

  • Reddit. (2022). How to tackle compound solubility issue.

  • Apollo Scientific. (2023). 2,3-Difluoro-4-iodobenzoic acid Safety Data Sheet.

  • OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.

  • Sigma-Aldrich. (2025). 2-Iodoxybenzoic acid SAFETY DATA SHEET.

  • ChemScene. (n.d.). 2-Fluoro-6-iodobenzoic acid.

  • TCI Chemicals. (2018). 2-Iodobenzoic Acid SAFETY DATA SHEET.

  • NIH National Library of Medicine. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

  • Fisher Scientific. (2024). 4-Fluoro-3-iodobenzoic acid SAFETY DATA SHEET.

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Technical Support Center: Suzuki Coupling of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction with 2,3-Difluoro-6-iodobenzoic acid. This substrate, while a valuable building block, presents unique challenges due to the interplay of its acidic carboxylic group and ortho-substituents. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind experimental choices, focusing on the critical role of the base in this specific transformation.

Q1: What is the fundamental role of a base in the Suzuki-Miyaura coupling?

The base is not merely an additive; it is a stoichiometric reagent essential for the catalytic cycle to proceed.[1] Its primary role is to activate the organoboron species (e.g., a boronic acid).[2] In the presence of a base, the boronic acid (R-B(OH)₂) is converted into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[3][4] This "ate" complex possesses a higher electron density on the boron-bound carbon, which significantly accelerates the crucial transmetalation step—the transfer of the organic group from boron to the palladium center.[5][6]

Computational and mechanistic studies have elucidated two primary pathways for this activation[6]:

  • Boronate Pathway (Path A): The base reacts directly with the boronic acid to form the reactive boronate.

  • Palladium-Alkoxide Pathway (Path B): The base first exchanges with the halide on the Pd(II) complex (formed after oxidative addition) to create a palladium-hydroxide or -alkoxide species. This species then reacts with the neutral boronic acid in the transmetalation step.

For most standard conditions, the formation of the boronate is considered the key activating step.[4][6]

Q2: Why is the choice of base particularly critical for this compound?

The structure of this compound introduces two specific challenges that are directly influenced by the base:

  • Acidic Proton: The carboxylic acid proton is the most acidic site in the molecule. It will be readily deprotonated by any base used in the reaction. Therefore, a stoichiometric excess of base (at least one extra equivalent) is mandatory to neutralize this proton before the base can perform its catalytic role.[7]

  • Catalyst Inhibition: Once deprotonated, the resulting carboxylate is a potential ligand for the palladium center. Coordination of the carboxylate to the Pd(II) intermediate can stabilize it, slowing down or completely inhibiting the subsequent transmetalation or reductive elimination steps, effectively killing the catalyst.[7] This is a common failure mode when coupling substrates bearing carboxylic acids.

The ideal base must be strong enough to facilitate boronate formation but chosen carefully to minimize deleterious side reactions and catalyst inhibition.

Q3: What are the most common side reactions related to the base, and how can they be identified?

Several base-mediated side reactions can complicate this coupling:

  • Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene and boric acid.[8] It is often exacerbated by strong bases, high temperatures, and extended reaction times. If you observe the arene byproduct corresponding to your boronic acid (e.g., benzene if using phenylboronic acid), protodeboronation is a likely culprit.

  • Decarboxylation: The carboxylic acid group can be lost as CO₂ under certain conditions, particularly at high temperatures.[9][10] This can lead to the formation of a biaryl product derived from 1,2-difluoro-3-iodobenzene. This is a known alternative pathway for carboxylic acids in cross-coupling reactions.[11][12]

  • Homocoupling: Formation of a biaryl from two molecules of the boronic acid partner can occur, often promoted by the presence of oxygen and certain palladium species.[8] While not solely a function of the base, the reaction conditions influenced by the base can favor this pathway.

Part 2: Troubleshooting Guide

This section is designed to address specific experimental failures in a question-and-answer format.

Problem: Low or No Conversion

Q: My reaction shows low or no yield of the desired product. The starting materials are largely unreacted. What are the likely base-related causes?

A: This is the most common issue and can typically be traced to one of three base-related parameters:

  • Insufficient Base Stoichiometry: Did you account for the acidic proton on the benzoic acid?

    • Action: You must use >2 equivalents of base. A common starting point is 3 equivalents: one for the carboxylic acid, and two for the catalytic cycle.

  • Incorrect Base Strength/Type: The base may be too weak to efficiently form the boronate or may be sterically hindered.

    • Action: If using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger one. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally more effective.[13][14] Cesium carbonate (Cs₂CO₃) is often superior, though more expensive.[15]

  • Poor Solubility: In biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O), an inorganic base must have some aqueous solubility to function.

    • Action: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The addition of a small amount of water is often crucial for reactions using inorganic bases.[16]

Below is a decision tree to guide your troubleshooting process for low-conversion reactions.

G start Low / No Conversion q1 Used > 2 eq. of base? start->q1 a1_no Increase base to 3 eq. Account for acidic proton. q1->a1_no No q2 Is the base strong enough? (e.g., K2CO3, K3PO4) q1->q2 Yes a2_no Switch from weak base (e.g., NaHCO3) to K2CO3 or K3PO4. q2->a2_no No q3 Is the reaction biphasic? (e.g., Toluene/Water) q2->q3 Yes a3_yes Ensure vigorous stirring. Confirm water is present. q3->a3_yes Yes end_node Consider screening other parameters (catalyst, solvent, temperature). q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for low conversion issues.

Problem: Catalyst Deactivation

Q: My reaction starts, showing some product formation, but then stalls before completion. How can the base contribute to catalyst deactivation?

A: Stalled reactions often point to catalyst death, and with a carboxylic acid substrate, carboxylate binding is a primary suspect.[7] The deprotonated benzoic acid forms a palladium-carboxylate complex that can be too stable to proceed through the catalytic cycle.

  • Action 1: Switch the Base. A different base/counter-ion combination can alter the stability of this inhibitory complex. Potassium phosphate (K₃PO₄) is often an excellent choice in these scenarios as it is a strong, non-nucleophilic base.

  • Action 2: Change the Ligand. Using a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) can favor the reductive elimination step and discourage the formation of stable, off-cycle palladium-carboxylate species.[14]

  • Action 3: Use Fluoride-Based Bases. Bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective. The fluoride ion is thought to assist in the breakdown of boronic acid trimers (boroxines) and facilitate the formation of a reactive trifluoroborate species, offering an alternative activation pathway.[2]

Part 3: Experimental Protocols & Best Practices
Recommended Base Screening Protocol

When optimizing, it is crucial to screen several bases systematically. This protocol is designed for small-scale reactions (e.g., 0.1 mmol).

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-2 mol%)

  • Bases to be screened (3.0 eq. each): K₂CO₃, K₃PO₄, Cs₂CO₃, CsF

  • Degassed Solvent: e.g., 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To four separate reaction vials, add this compound (0.1 mmol), the arylboronic acid (0.12 mmol), and the palladium precatalyst.

  • To each vial, add one of the selected bases (0.3 mmol).

  • Add the degassed solvent (e.g., 1.0 mL) to each vial.

  • Seal the vials under an inert atmosphere (Nitrogen or Argon).

  • Place the vials in a pre-heated block at the desired temperature (e.g., 80-100 °C).

  • Stir vigorously for the designated reaction time (e.g., 4-12 hours).

  • After cooling, quench each reaction with 1M HCl, extract with an organic solvent (e.g., Ethyl Acetate), and analyze the organic layer by LC-MS or ¹H NMR to determine conversion and byproduct profile.

Robust Starting Protocol

This protocol serves as a reliable starting point for the Suzuki coupling of this compound.

  • Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and Potassium Phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst system. A reliable choice is Pd(OAc)₂ (2 mol%) and a biarylphosphine ligand like SPhos (4 mol%).[14]

  • Solvent Addition: Add degassed solvent. A mixture of Toluene and Water (5:1, v/v) works well. The total volume should create a starting material concentration of ~0.1 M.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

The following diagram illustrates the central role of the base in activating the boronic acid for transmetalation.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation OA Oxidative Addition TM Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (L)₂ TM->ArPdAr_prime RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-Ar' ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX Ar-X ArPdX->TM [Ar'B(OH)₃]⁻ ArPdAr_prime->RE Base Base (OH⁻) Boronate [Ar'B(OH)₃]⁻ (Activated) Base->Boronate BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate Boronate->TM Enters Cycle

Caption: The base activates the boronic acid to form a boronate, enabling transmetalation.

Part 4: Data Summary - Base Selection Guide

The following table provides a comparative summary of common bases and their likely performance in the coupling of this compound, based on established chemical principles.

Base ClassExamplesStrengthTypical Outcome & Key Considerations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Moderate-StrongGood starting point. Generally effective and widely used.[13] Cs₂CO₃ is often higher yielding but more costly.[15] May require aqueous co-solvent.
Phosphates K₃PO₄StrongHighly recommended for this substrate. Strong, non-nucleophilic base. Often provides high yields and minimizes side reactions, particularly catalyst inhibition by the carboxylate.[7][14]
Hydroxides NaOH, KOH, Ba(OH)₂Very StrongUse with caution. Can be effective but high basicity may promote side reactions like protodeboronation or catalyst decomposition. Can be too harsh for sensitive substrates.
Fluorides KF, CsFWeak-ModerateGood for specific issues. Can be very effective, especially if protodeboronation is an issue with stronger bases.[2] CsF is preferred for its higher solubility in organic solvents.
Organic Amines Et₃N, DIPEAWeakGenerally not recommended. Often too weak to efficiently promote the reaction and can act as competing ligands for the palladium center, inhibiting catalysis.[15]
References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16568-16579.
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3076-3085.
  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
  • Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
  • PubMed Central (PMC). (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Royal Society of Chemistry. (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • Request PDF. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

"temperature control in reactions involving 2,3-Difluoro-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-iodobenzoic acid. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for managing temperature-sensitive reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary temperature-related side reactions to be aware of when using this compound?

A1: There are two primary temperature-dependent side reactions of concern:

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common thermal degradation pathway for benzoic acids. While often requiring high temperatures (>140°C), the presence of electron-withdrawing fluorine atoms can lower the thermal stability of the molecule.[1] Certain catalytic systems, particularly those involving copper, can facilitate decarboxylation at significantly lower temperatures.[2][3] Uncontrolled decarboxylation leads to the formation of 1,2-difluoro-3-iodobenzene, reducing the yield of your desired product and introducing a significant impurity.

  • Deiodination: The carbon-iodine (C-I) bond is the weakest bond on the aromatic ring and is susceptible to cleavage at elevated temperatures or upon exposure to light.[4] This can lead to the formation of a deiodinated byproduct (2,3-difluorobenzoic acid) through radical or reductive pathways. This side reaction is particularly relevant in long-duration reactions at high temperatures.

Q2: My Suzuki-Miyaura coupling reaction with this compound is sluggish at 50-60°C. Shouldn't aryl iodides be highly reactive?

A2: This is a well-documented, albeit counterintuitive, phenomenon. While aryl iodides are generally excellent electrophiles, some studies have shown that Suzuki-Miyaura couplings using traditional palladium/triphenylphosphine catalyst systems can be surprisingly inefficient at lower temperatures (around 50°C).[5] The inefficiency may stem from the poor turnover of key palladium(II)-iodide intermediates in the catalytic cycle.[5] Therefore, for this specific class of reaction, a higher temperature (e.g., 80-100°C) may be necessary to achieve a reasonable reaction rate. However, this must be balanced against the increased risk of decarboxylation and deiodination.

Q3: How does the choice of solvent impact thermal control and side reactions?

A3: The solvent plays a critical role. High-boiling point aprotic solvents like DMF, DMSO, or NMP are often used to achieve the higher temperatures needed for cross-coupling reactions. However, these solvents can also facilitate decarboxylation.[6] For lower temperature reactions, solvents like THF, 1,4-dioxane, or toluene are common. It's also been noted that in some Suzuki-Miyaura reactions, changing the solvent can suppress side pathways; for instance, switching from isopropanol to t-BuOH has been shown to reduce deiodination byproducts in certain systems.[7]

Q4: Can I perform reactions with this acid without protecting the carboxylic acid group?

A4: It depends on the reaction conditions. The carboxylic acid proton is acidic and can interfere with organometallic reagents or basic conditions. In many cross-coupling reactions, a base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction), which will deprotonate the carboxylic acid in situ to form the carboxylate salt.[8] This salt is often stable enough under the reaction conditions. However, if you are using highly sensitive reagents or are concerned about decarboxylation, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a prudent strategy.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on temperature-related causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product with significant formation of a non-polar byproduct (likely 1,2-difluoro-3-iodobenzene). Decarboxylation. This is likely due to excessive reaction temperature or prolonged heating. The use of a copper catalyst may also promote this side reaction.[2][3]1. Lower the Reaction Temperature: Screen temperatures in 10°C increments downwards (e.g., from 100°C to 90°C or 80°C).2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.3. Change Catalyst: If using a copper co-catalyst, consider if it's essential or if a copper-free system could work.4. Protect the Acid: Convert the carboxylic acid to an ester prior to the main reaction to prevent decarboxylation.
Formation of 2,3-difluorobenzoic acid as a major byproduct. Deiodination. This suggests the C-I bond is cleaving due to high temperature, light exposure, or reductive conditions.[4]1. Exclude Light: Wrap the reaction vessel in aluminum foil.2. Lower Temperature: As with decarboxylation, reducing heat can minimize this degradation pathway.3. Degas Solvents Thoroughly: Remove dissolved oxygen to minimize radical pathways.4. Use a More Robust Halide: If feasible for your synthetic route, consider using the analogous aryl bromide, which has a stronger C-Br bond, though this will require more forcing reaction conditions.
Reaction fails to proceed or is extremely slow, even at moderate temperatures (50-70°C). Insufficient Thermal Energy for Catalytic Turnover. This is particularly relevant for Suzuki-Miyaura couplings where the Pd-I intermediate may require higher energy to proceed through the catalytic cycle.[5]1. Increase Temperature Gradually: Cautiously increase the temperature to 80-100°C, while monitoring for the onset of side reactions (decarboxylation, deiodination).2. Change Ligand: Switch from standard phosphine ligands (like PPh₃) to more electron-rich or specialized biarylphosphine ligands, which can facilitate catalyst turnover at lower temperatures.3. Use a Different Palladium Precatalyst: Modern palladium precatalysts are often more active at lower temperatures than traditional sources like Pd(PPh₃)₄.
Reaction mixture turns dark purple/black at high temperatures. Palladium Black Formation. This indicates that the palladium catalyst has decomposed and precipitated out of solution, halting the catalytic cycle. This is often caused by excessive temperatures or incorrect ligand-to-metal ratios.1. Lower the Reaction Temperature: Operate within the known stable range for your catalyst/ligand system.2. Increase Ligand Concentration: Add a slight excess of the phosphine ligand to stabilize the palladium species in solution.3. Use a More Stable Precatalyst: Consider using a more robust precatalyst designed for high-temperature applications.

Experimental Protocol: Best Practices for a Suzuki-Miyaura Coupling

This protocol provides a generalized workflow for a Suzuki-Miyaura coupling reaction, emphasizing critical temperature control points.

Step 1: Reagent and Vessel Preparation

  • Ensure the reaction vessel is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Degas all solvents thoroughly by sparging with an inert gas for at least 30 minutes.

Step 2: Reaction Setup (Under Inert Atmosphere)

  • To the reaction vessel, add this compound (1.0 eq), the boronic acid partner (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the solvent (e.g., 1,4-Dioxane/Water mixture).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

Step 3: Temperature Control Workflow

  • Initial Heating: Place the vessel in an oil bath pre-heated to a moderate starting temperature (e.g., 80°C). Do not heat aggressively.

  • Monitoring: Use a thermometer to monitor the internal reaction temperature, not just the bath temperature. For exothermic reactions, there can be a significant difference.

  • Troubleshooting: Follow the logic in the "Temperature Optimization Workflow" diagram below. If the reaction is slow after 1-2 hours, increase the temperature by 10°C. If side products appear, reduce the temperature.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature before workup. Quenching a hot reaction can sometimes lead to degradation.

Visualizations

A clear decision-making process is crucial for optimizing reaction temperature.

G cluster_0 Temperature Optimization Workflow start Start Reaction at 80°C monitor Monitor Progress & Purity (TLC/LC-MS @ 1h) start->monitor side_products Side Products Observed? monitor->side_products complete Reaction Complete? monitor->complete is_slow Reaction Sluggish? is_slow->monitor No, Continue increase_temp Increase Temp to 90-100°C is_slow->increase_temp Yes increase_temp->monitor decrease_temp Decrease Temp to 70°C or Change Ligand side_products->decrease_temp Yes side_products->complete No decrease_temp->monitor complete->is_slow No workup Proceed to Workup complete->workup Yes

Caption: Decision tree for optimizing temperature in cross-coupling reactions.

References

  • Liao, L. et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.). Google Patents.
  • Scott, J.P. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • Phillip, C. et al. (2018). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. ResearchGate.
  • Verhoog, S. et al. (2022). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Nature Communications.
  • Reddit User Discussion. (2022). Spontaneous aryl iodide deiodination upon heating. Reddit.
  • Wilson, P.G. et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Journal of Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-6-iodobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its unique electronic and steric properties—specifically the ortho-fluoro and iodo substituents flanking a carboxylic acid—researchers can encounter challenges in achieving high conversion rates in common transformations.

This guide provides in-depth, question-and-answer-based troubleshooting for the most frequently used reactions involving this substrate: palladium-catalyzed cross-coupling and amide bond formation. The advice herein is grounded in mechanistic principles to help you not only solve immediate experimental issues but also build a robust understanding for future reaction design.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses low conversion rates in the two primary classes of reactions for which this substrate is employed.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The C-I bond of this compound is an excellent handle for forming new C-C bonds. However, the combination of steric hindrance (from the ortho-iodo and carboxyl groups) and the electron-withdrawing nature of the fluoro-substituents can complicate standard protocols.

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish, stalls at partial conversion, or fails completely. What are the most likely causes?

A1: This is a common issue stemming from a combination of steric hindrance and catalyst inhibition. The proximity of the iodo, fluoro, and carboxylic acid groups creates a sterically demanding environment around the palladium center. Here is a systematic approach to diagnosing the problem:

  • Cause 1: Inefficient Oxidative Addition or Reductive Elimination. The Pd(0) catalyst must first oxidatively add into the C-I bond. While this is typically fast for aryl iodides, the subsequent steps, transmetalation and reductive elimination, can be slow for sterically hindered substrates.[1] Tetra-ortho-substituted biaryls are notoriously difficult to form.[2]

    • Solution: Employ a catalyst system known for coupling hindered substrates. Switch from standard ligands like PPh₃ to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos .[1][3] These ligands promote both oxidative addition and the crucial, often rate-limiting, reductive elimination step.[1] Using modern, pre-formed palladium precatalysts (e.g., SPhos Pd G3) can also ensure a higher concentration of the active Pd(0) species.[3][4]

  • Cause 2: Inappropriate Base and/or Solvent Choice. The base is critical for activating the boronic acid into a more nucleophilic borate species for transmetalation.[5][6][7] If the base is not sufficiently strong or soluble, this step will be inefficient.

    • Solution: A strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) is an excellent choice for hindered couplings.[1] Cesium carbonate (Cs₂CO₃) is also highly effective.[8] Ensure vigorous stirring, especially in biphasic solvent systems (e.g., dioxane/water, toluene/water), to maximize interfacial contact where the reaction occurs.[4]

  • Cause 3: Protodeiodination or Boronic Acid Decomposition. Side reactions can consume your starting materials. Protodeiodination (replacement of iodine with hydrogen) can occur if the catalytic cycle is slow.[9] Boronic acids, especially heteroaromatic ones, can be unstable and undergo protodeboronation in the presence of base and water, particularly at elevated temperatures.[2][4]

    • Solution: Meticulously degas all solvents and reagents to remove oxygen, which can promote boronic acid homocoupling and catalyst decomposition.[4][10] Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[10][11] If boronic acid instability is suspected, use a higher equivalent (1.5-2.0 equiv.) or switch to a more stable boronate ester (e.g., a pinacol ester).

  • Cause 4: Carboxylic Acid Interference. While often tolerated, the acidic proton of the carboxylic acid can react with the base. More critically, the resulting carboxylate can potentially coordinate to the palladium center, inhibiting catalysis.

    • Solution: Use a sufficient excess of base (at least 3 equivalents) to neutralize the carboxylic acid and activate the boronic acid. If inhibition is still suspected, consider a protection strategy (e.g., conversion to a methyl or ethyl ester) prior to the coupling reaction, followed by saponification.

Q2: I am attempting a Sonogashira coupling, but I'm seeing low yields and formation of homocoupled alkyne (Glaser coupling) byproducts. How can I optimize this?

A2: Sonogashira couplings are sensitive to reaction conditions, especially when using a substrate like this. The key is to balance the rates of the palladium and copper catalytic cycles.

  • Cause 1: Dominance of the Copper Cycle. The formation of diynes (homocoupled alkynes) is a result of the copper acetylide intermediate undergoing oxidative coupling. This is often exacerbated by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is paramount. Use a copper(I) source like CuI and ensure it is fresh. Sometimes, reducing the amount of copper co-catalyst can minimize this side reaction. Alternatively, employing a copper-free Sonogashira protocol can completely eliminate this issue.[12][13][14] These protocols often rely on more sophisticated palladium/ligand systems but provide cleaner reaction profiles.[13]

  • Cause 2: Poor Choice of Base/Solvent. An amine base (like triethylamine or diisopropylethylamine) is typically used in Sonogashira reactions, where it serves as both a base and often as a solvent.[14] Its role is to deprotonate the terminal alkyne.

    • Solution: Triethylamine (Et₃N) is a standard and effective choice.[12] Ensure it is anhydrous. For substrates that require higher temperatures, a higher-boiling amine base or a different solvent/base system (e.g., K₃PO₄ in DMF) may be necessary.

  • Cause 3: Catalyst Deactivation. As with Suzuki couplings, the palladium catalyst can be deactivated. The electron-deficient nature of the this compound can make it a challenging substrate.[13]

    • Solution: A combination of a robust palladium source (e.g., Pd(PPh₃)₂Cl₂) and a suitable ligand is key. If standard conditions fail, screening different palladium sources and ligands is recommended.

Part 2: Amide Bond Formation

The formation of an amide bond from this compound can be challenging due to the significant steric hindrance around the carboxylic acid, which is flanked by both ortho-fluoro and ortho-iodo substituents.

Q3: My standard amide coupling reaction (e.g., using HATU, HBTU, or EDC/HOBt) provides very low yields when reacting this compound with an amine. What's going wrong?

A3: This is a classic case of steric hindrance impeding the nucleophilic attack of the amine on the activated carboxylic acid intermediate.[15][16] Standard coupling reagents may form a bulky activated ester that is too sterically shielded.[16]

  • Cause 1: Steric Hindrance Prevents Nucleophilic Attack. The ortho substituents physically block the amine from approaching the activated carbonyl center.

    • Solution 1: Switch to a Less Hindered Activating Agent. Instead of forming a bulky activated ester in situ, convert the carboxylic acid to a more reactive and less sterically demanding intermediate. A highly effective strategy is the conversion to an acyl fluoride .[17][18] This can be done using reagents like cyanuric fluoride or Deoxo-Fluor® in a separate step or in situ.[15][18][19] The small size of the fluorine atom minimizes steric clash during the subsequent nucleophilic attack by the amine.[17]

    • Solution 2: Increase Reaction Temperature. For difficult couplings, elevated temperatures (e.g., refluxing in a suitable solvent) can provide the necessary energy to overcome the activation barrier. This should be attempted after switching to a more robust coupling strategy like the acyl fluoride method.

  • Cause 2: Inefficient Activation by the Coupling Reagent. Reagents like HATU or HBTU, while highly efficient for many systems, may not be optimal here.[20][21][22] The formation of the initial O-acylisourea intermediate (with carbodiimides like EDC) or the active ester (with HATU) might be slow or reversible.[23]

    • Solution: If you must use a standard coupling reagent, ensure optimal conditions. Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.[20] Using a solvent like DMF or DMA may be more effective than DCM. However, for severely hindered systems, switching the entire coupling strategy is often more fruitful than optimizing a failing one.[15][16]

  • Cause 3: Side Reactions with the Coupling Reagent. Some coupling reagents can lead to unwanted byproducts. For example, HATU can sometimes mediate unexpected cyclizations or generate impurities that are difficult to remove.[20][24]

    • Solution: Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts. If side reactions are prevalent, this is another strong indicator that a change in coupling strategy (e.g., to the acyl fluoride method) is necessary.

Visual Troubleshooting Workflows and Data

To aid in your experimental design, the following diagrams and tables summarize the key decision points and recommended parameters.

Diagrams

Suzuki_Troubleshooting start Start: Low Suzuki Conversion check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base & Solvent check_catalyst->check_base Still Low Yield outcome_success Success: High Conversion check_catalyst->outcome_success sub_catalyst1 Switch to bulky ligand: - SPhos or XPhos - Use G3/G4 Precatalyst check_catalyst->sub_catalyst1 check_reagents Verify Reagent Quality check_base->check_reagents Still Low Yield check_base->outcome_success sub_base1 Use strong, non-nucleophilic base: - K3PO4 or Cs2CO3 - Ensure vigorous stirring check_base->sub_base1 protect_acid Consider Protecting Carboxylic Acid check_reagents->protect_acid Still Low Yield check_reagents->outcome_success sub_reagents1 Degas solvents meticulously Use 1.5-2.0 eq. boronic acid Consider boronate ester check_reagents->sub_reagents1 protect_acid->outcome_success sub_protect1 Convert to methyl/ethyl ester pre-coupling, then saponify protect_acid->sub_protect1

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Amide_Troubleshooting start Start: Low Amide Yield (Standard Coupling) acyl_fluoride Primary Strategy: Switch to Acyl Fluoride Method start->acyl_fluoride reagent_details Use Cyanuric Fluoride or Deoxo-Fluor® Add amine to activated intermediate acyl_fluoride->reagent_details temp_increase Increase Reaction Temperature (e.g., Reflux) reagent_details->temp_increase If reaction is clean but slow success Success: High Yield reagent_details->success temp_increase->success

Caption: Recommended Workflow for Sterically Hindered Amide Formation.

Data Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendation for this compoundRationale
Pd Precatalyst SPhos Pd G3 / XPhos Pd G3 (1-3 mol%)Air-stable, efficient generation of active Pd(0), ideal for hindered substrates.[3]
Ligand SPhos / XPhosBulky, electron-rich ligands that accelerate slow reductive elimination steps.[1]
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)Strong, soluble bases that effectively promote transmetalation without side reactions.[1][8]
Solvent System Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (e.g., 5:1)Biphasic systems that help solubilize both the organic substrate and inorganic base.
Temperature 80 - 110 °CProvides sufficient energy to overcome activation barriers for hindered substrates.

Table 2: Comparison of Amide Coupling Strategies

MethodReagentsProsCons
Standard Coupling HATU / DIPEA or EDC / HOBtMild, common, one-pot procedure.Often fails for severely hindered substrates due to steric clash.[16]
Acyl Chloride SOCl₂ or (COCl)₂Highly reactive intermediate.Harsh conditions can be incompatible with sensitive functional groups.
Acyl Fluoride Cyanuric Fluoride / Pyridine or Deoxo-Fluor®Highly effective for hindered substrates due to small size of F atom; mild conditions.[15][17]May require a two-step procedure; fluorinating agents require careful handling.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage and handling conditions for this compound? A: The compound should be stored in a cool, dry, dark place under an inert atmosphere if possible. Like many iodinated aromatics, it can be sensitive to light over long periods. It is a stable solid, but care should be taken to avoid moisture.

Q: What is the best solvent to dissolve this compound? A: It has good solubility in common polar aprotic organic solvents such as THF, Dioxane, DMF, and DMSO. It has lower solubility in less polar solvents like toluene and limited solubility in water, though its alkali metal salt is water-soluble.

Q: Is protodeiodination a significant risk with this substrate? A: Yes, it can be. Protodeiodination is a competitive pathway in many palladium-catalyzed reactions where the C-I bond is cleaved and replaced by a C-H bond.[9] This side reaction becomes more prevalent when the desired catalytic cycle (e.g., cross-coupling) is slow. Using a highly efficient and fast catalyst system, as recommended in the troubleshooting guide, is the best way to minimize this outcome.[3]

Optimized Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol is optimized for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the SPhos Pd G3 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC (after quenching and extracting a small aliquot).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~2-3 to protonate the carboxylic acid product, then extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amide Formation via the Acyl Fluoride Method

This two-step, one-pot protocol is highly effective for coupling with primary or secondary amines.

  • Acyl Fluoride Formation: In a dry flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM. Add pyridine (1.2 equiv.). Cool the solution to 0 °C. Slowly add cyanuric fluoride (0.5 equiv.). Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the acyl fluoride can be monitored by IR (shift in C=O stretch) or by quenching an aliquot for LC-MS analysis.

  • Amidation: In a separate dry flask, dissolve the desired amine (1.2 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Slowly transfer the freshly prepared acyl fluoride solution into the amine solution via cannula or syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup & Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Chembio Discovery. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
  • Singh, G., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development.
  • Chaumontet, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Zehbe, M., et al. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate.
  • Vavere, A. L., & Zinn, K. R. (2018). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. National Institutes of Health.
  • Ulven, T., & Tautermann, C. S. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Yao, J., & Li, Y. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health.
  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.
  • Role of a base in Suzuki-Miyaura reaction | Request PDF. (n.d.). ResearchGate.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • amide coupling help. (n.d.). Reddit.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega.
  • Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? (n.d.). Reddit.
  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
  • Help needed with unreproducible Suzuki coupling. (n.d.). Reddit.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Protodepalladation as a Strategic Elementary Step in Catalysis. (2017). National Institutes of Health.

Sources

Technical Support Center: By-product Analysis in 2,3-Difluoro-6-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-iodobenzoic acid. As a key building block in modern synthetic chemistry, its reactions, particularly transition-metal-catalyzed cross-couplings, are pivotal. However, the presence of three distinct functional groups (iodide, carboxylic acid, and fluorines) presents unique challenges and potential for by-product formation.

This guide is structured to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental outcomes and offer robust, self-validating protocols to enhance your research.

Troubleshooting Guide: Common By-products and Their Mitigation

This section addresses the most frequently encountered by-products in reactions involving this compound, their mechanisms of formation, and strategies to minimize their occurrence.

Question 1: I'm observing a significant amount of a by-product with a mass corresponding to the starting material minus iodine (M-127). What is it and how can I prevent it?

Answer: This common by-product is 2,3-Difluorobenzoic acid , resulting from a side reaction known as protodeiodination (or hydrodehalogenation). In this process, the iodine substituent is replaced by a hydrogen atom.

Causality and Mechanism: Protodeiodination can be promoted by several factors within a typical cross-coupling reaction setup:

  • Hydride Sources: Certain bases or solvents (especially protic ones like alcohols or residual water) can act as hydride donors.

  • Catalytic Cycle Interruption: In a palladium-catalyzed cycle, after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate is formed. If this intermediate encounters a proton source before transmetalation with the coupling partner can occur, it can lead to the formation of 2,3-Difluorobenzoic acid.[1]

Troubleshooting Strategies:

  • Base Selection: Employ non-nucleophilic, anhydrous bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides, which can introduce water or act as hydride sources.[1]

  • Solvent Purity: Use high-purity, anhydrous aprotic solvents such as dioxane, THF, or toluene. Avoid alcohols unless they are a required part of a specific protocol.[1]

  • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the protodeiodination side reaction.[1]

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can degrade the catalyst and alter the reaction pathway.

Question 2: My reaction mixture contains a dimeric by-product, 2,2',3,3'-Tetrafluoro-6,6'-dicarboxybiphenyl. What causes this homocoupling and how can I minimize it?

Answer: The formation of 2,2',3,3'-Tetrafluoro-6,6'-dicarboxybiphenyl is due to the homocoupling (or Ullmann-type coupling) of your this compound starting material.[2][3] This is a frequent side reaction in palladium-, nickel-, or copper-catalyzed cross-coupling reactions.[2][3][4]

Causality and Mechanism: Homocoupling can arise through several pathways:

  • Reductive Dimerization: Two molecules of the Ar-Pd(II)-I intermediate can undergo a reductive process to form the biaryl product and regenerate a Pd(0) species, often facilitated by a reductant in the system.

  • Transmetalation with Homocoupled Species: In Suzuki couplings, for instance, the boronic acid partner can homocouple first, and this dimer can then participate in subsequent reactions. More commonly for the aryl halide, two aryl groups can end up on the metal center before reductive elimination.

  • High Temperatures and Catalyst Loading: Elevated temperatures and high concentrations of the palladium catalyst can favor this side reaction.[3]

Troubleshooting Strategies:

  • Optimize Catalyst and Ligand: Using ligands that promote rapid transmetalation and reductive elimination for the cross-coupled product can disfavor the homocoupling pathway. The presence of strongly coordinating ligands can sometimes reduce homocoupling.[2]

  • Control Stoichiometry: Ensure a slight excess (1.1-1.5 equivalents) of your coupling partner (e.g., the boronic acid in a Suzuki reaction) to favor the cross-coupling pathway.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

  • Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can help maintain a low concentration, thereby suppressing the bimolecular homocoupling reaction.

Question 3: I've detected 1,2-Difluoro-3-iodobenzene in my product mixture. Why is my starting material decarboxylating?

Answer: The presence of 1,2-Difluoro-3-iodobenzene indicates that a decarboxylation reaction (loss of CO₂) is occurring. Benzoic acids, particularly those with certain substitution patterns, can undergo decarboxylation, often promoted by heat or the presence of metal catalysts like copper.[5][6][7][8][9]

Causality and Mechanism:

  • Thermal Instability: Aromatic carboxylic acids can lose CO₂ at elevated temperatures. The stability is highly dependent on the substitution pattern of the aromatic ring.[5]

  • Metal-Catalyzed Decarboxylation: Transition metals, especially copper, can catalyze the decarboxylation of aryl carboxylic acids.[6] If you are using a copper co-catalyst (e.g., in Sonogashira or Stille couplings), this can be a significant side reaction.

  • Basic Conditions: Strong bases at high temperatures can also facilitate decarboxylation.

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter. Conduct the reaction at a lower temperature if possible. A screening of temperatures (e.g., 60°C, 80°C, 100°C) can help find a balance between reaction rate and by-product formation.

  • Avoid Copper Catalysts if Possible: If decarboxylation is a major issue, consider copper-free cross-coupling conditions, such as a copper-free Sonogashira protocol.[10]

  • Choice of Base: Use a milder base that is still effective for the catalytic cycle.

  • Protecting Groups: In extreme cases, the carboxylic acid could be protected as an ester (e.g., methyl or ethyl ester). The ester is generally more stable to decarboxylation. This adds extra steps to the synthesis (protection and deprotection) but can be a viable solution for problematic substrates.

Visualizing Competing Reaction Pathways

The following diagram illustrates the divergence of the Ar-Pd(II)-X intermediate towards the desired product or unwanted by-products.

Byproduct_Pathways Start Ar-I + Pd(0) Intermediate Ar-Pd(II)-I Start->Intermediate Oxidative Addition Desired Cross-Coupled Product Intermediate->Desired 1. Transmetalation 2. Reductive Elimination Proto Protodeiodination (Ar-H) Intermediate->Proto Proton Source Homo Homocoupling (Ar-Ar) Intermediate->Homo Dimerization Analytical_Workflow Crude Crude Reaction Mixture LCMS LC-MS Analysis Crude->LCMS NMR NMR Analysis (¹H, ¹⁹F, qNMR) Crude->NMR GCMS GC-MS Analysis (esp. for volatile by-products) Crude->GCMS ID Identify Components (Mass & Structure) LCMS->ID NMR->ID Quant Quantify Components (Yield & Purity) NMR->Quant qNMR GCMS->ID ID->Quant Report Final Report Quant->Report

Sources

Technical Support Center: Navigating the Steric Challenges of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-6-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile but sterically demanding building block in their synthetic campaigns. The unique substitution pattern of this molecule—featuring two vicinal fluoro groups and a bulky iodo substituent ortho to the carboxylic acid—presents a distinct set of challenges and opportunities. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the intricacies of its reactivity and achieve your synthetic goals.

The Core Challenge: Understanding the "Ortho Effect" on Steroids

The primary hurdle in the chemistry of this compound is the pronounced steric hindrance around the carboxylic acid functionality. The bulky iodine atom and the adjacent fluorine atom at the 2- and 6-positions, respectively, flank the carboxyl group. This arrangement forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[1][] This steric inhibition of resonance not only increases the acidity of the benzoic acid but also severely restricts access of reagents to the carboxylic acid, complicating common transformations like esterification and amidation.[1][][3]

Part 1: Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Failed or Low-Yield Esterification Reactions

Question: I am attempting a standard Fischer esterification with methanol and a catalytic amount of sulfuric acid under reflux, but I am recovering only my starting material. What is going wrong?

Answer: This is a classic case of severe steric hindrance. The bulky ortho iodine and fluorine substituents physically block the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[4][5] Standard Fischer esterification conditions are rarely effective for such hindered substrates.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting hindered esterifications.

Recommended Solutions & Protocols:

  • Activation via Acyl Chloride: The most reliable method is to convert the carboxylic acid to the more reactive acyl chloride.

    • Protocol: In a fume hood, gently reflux this compound in thionyl chloride (SOCl₂) or with oxalyl chloride and a catalytic amount of DMF in an inert solvent like DCM until the reaction is complete (monitor by IR for disappearance of the broad O-H stretch). Carefully remove the excess reagent in vacuo. The resulting acyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, at 0 °C to room temperature.[6]

  • Carbodiimide Coupling with DMAP: For reactions with hindered alcohols where acyl chloride formation may be problematic, using a carbodiimide activator with a powerful acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) can be effective.[7]

    • Protocol: Dissolve the carboxylic acid (1 equiv.), the alcohol (1.2 equiv.), and DMAP (0.1-0.2 equiv.) in anhydrous DCM. Cool the mixture to 0 °C and add a carbodiimide such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 12-24 hours.[5] Note that with highly hindered substrates, this may still be low-yielding.

Issue 2: Challenges in Amide Bond Formation

Question: My standard amide coupling reaction using HATU/DIPEA is giving me a complex mixture with low conversion to the desired amide, especially with a secondary amine.

Answer: Similar to esterification, direct amide formation is hampered by steric hindrance. While powerful coupling reagents like HATU are a good starting point, the combination of a hindered acid and a hindered amine can be particularly challenging, leading to slow reaction rates and potential side reactions or decomposition of the coupling agent.[8]

Troubleshooting Strategies:

ProblemPotential CauseRecommended Solution
Low Conversion Severe steric hindrance impeding nucleophilic attack by the amine.Convert the carboxylic acid to an acyl fluoride using a reagent like Deoxo-Fluor® or Cyanuric fluoride. Acyl fluorides are highly reactive yet sterically small, often succeeding where other methods fail.[8]
Epimerization If working with chiral amines, the harsh conditions or extended reaction times can lead to racemization.Use coupling additives known to suppress racemization, such as 1-Hydroxy-7-azabenzotriazole (HOAt) in combination with a carbodiimide.[7] Running the reaction at lower temperatures can also help.
Guanidinium Byproduct The amine can react with uronium/aminium-based coupling reagents (like HATU) to form a guanidinium byproduct.Ensure the carboxylic acid is pre-activated with the coupling reagent for a short period (5-10 minutes) before adding the amine. This minimizes the time the free coupling reagent is in the presence of the amine.[8]

Featured Protocol: Acyl Fluoride Method for Hindered Amide Coupling

This two-step, one-pot procedure is highly effective for coupling sterically hindered partners.[9]

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C. Slowly add a fluorinating agent such as Deoxo-Fluor® (1.1 equiv). Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Amidation: In a separate flask, dissolve your amine (1.2 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv) in anhydrous DCM. Cool this solution to 0 °C. Slowly transfer the freshly prepared acyl fluoride solution into the amine solution via cannula. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[9]

Issue 3: Poor Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Question: I am trying to perform a Suzuki coupling at the C-I bond, but the reaction is sluggish and I'm observing significant protodeiodination (replacement of iodine with hydrogen).

Answer: While the C-I bond is generally reactive in cross-coupling, the steric bulk from the ortho-fluoro and ortho-carboxyl groups can hinder the oxidative addition step to the Palladium(0) catalyst.[10] Furthermore, the acidic proton of the carboxyl group can interfere with the reaction. Protodehalogenation is a common side reaction for hindered substrates, where the catalytic cycle is intercepted before the desired coupling occurs.[10]

Workflow for Optimizing Cross-Coupling Reactions:

G start Sluggish Cross-Coupling / Protodeiodination protect_acid Protect Carboxylic Acid? (e.g., as Methyl Ester) start->protect_acid ligand_choice Optimize Ligand Selection protect_acid->ligand_choice Yes/No base_solvent Optimize Base & Solvent ligand_choice->base_solvent bulky_ligands Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., SPhos, XPhos, RuPhos) ligand_choice->bulky_ligands nhc_ligands Consider N-Heterocyclic Carbene (NHC) Ligands ligand_choice->nhc_ligands base_options Use Weaker, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃) base_solvent->base_options solvent_options Use Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, THF) base_solvent->solvent_options success Improved Yield & Reduced Side Reactions base_solvent->success

Caption: Optimization strategy for cross-coupling reactions.

Key Optimization Strategies:

  • Protect the Carboxylic Acid: The acidic proton can be detrimental. Converting the carboxylic acid to a methyl or ethyl ester prior to coupling is often the most effective strategy. This removes the acidic proton and slightly reduces steric bulk. The ester can be hydrolyzed back to the acid post-coupling.[4]

  • Ligand Selection is Crucial: For sterically hindered aryl halides, standard ligands like triphenylphosphine are often insufficient. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the protodeiodination pathway.[10]

  • Choice of Base and Solvent: Use anhydrous, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid hydroxides or alkoxides which can promote side reactions.[10] Aprotic solvents such as dioxane, toluene, or THF are generally preferred over protic solvents like alcohols.[10]

  • For Sonogashira Coupling: In addition to the above, the use of a copper(I) co-catalyst is standard.[1] However, in cases of extreme hindrance or sensitive substrates, "copper-free" Sonogashira conditions, often employing a more specialized ligand/base system, might provide cleaner results.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound more acidic than benzoic acid? A1: This is due to the "ortho effect".[1][] The steric strain from the ortho iodine and fluorine substituents forces the -COOH group to twist out of the plane of the benzene ring. This rotation disrupts the resonance stabilization between the carboxyl group and the aromatic ring. As a result, the carboxylate anion formed upon deprotonation is relatively more stabilized because the destabilizing resonance of the neutral acid is diminished, leading to a lower pKa (higher acidity).[1][][3]

Q2: Can I perform an electrophilic aromatic substitution on this molecule? Where would the electrophile add? A2: Electrophilic aromatic substitution is challenging on this ring. The ring is highly deactivated due to the electron-withdrawing effects of the two fluorine atoms, the iodine atom, and the carboxyl group (which is a meta-director). If a reaction were to occur under very forcing conditions, the electrophile would likely add to the 5-position, which is para to the fluorine at C-2 and meta to the other deactivating groups. However, yields are expected to be very low, and harsh conditions could lead to decomposition.

Q3: Is decarboxylation a potential side reaction? A3: Decarboxylation of benzoic acids typically requires high temperatures and often a catalyst (like copper salts). While the steric strain in this compound might slightly facilitate this process, it is not expected to be a significant side reaction under the conditions used for most transformations discussed here (e.g., amide coupling, esterification, or Pd-catalyzed coupling at temperatures generally below 120 °C). However, if you are running reactions at very high temperatures (>180-200 °C), decarboxylation could become a possibility.[11]

Q4: Are there any protecting group strategies I should consider for the carboxylic acid? A4: Yes, protecting the carboxylic acid is a key strategy, especially for cross-coupling reactions.

  • Methyl or Ethyl Esters: These are the most common and are readily formed via the acyl chloride method and removed by standard saponification (e.g., LiOH or NaOH in aq. THF/MeOH).

  • Silyl Esters (e.g., TBDMS): These can be formed under mild conditions but are sensitive to acid and fluoride sources. They may not be robust enough for many cross-coupling conditions.

  • Benzyl Esters: Useful if you need to deprotect under neutral conditions via hydrogenolysis (H₂, Pd/C), assuming your molecule does not contain other reducible functional groups.

References

  • Hillier, A. C., et al. (2017). Heck Reaction—State of the Art.
  • Nicolaou, K. C., et al. (1998). The Art and Science of Organic and Natural Products Synthesis.
  • Wikipedia. (n.d.). Ortho effect.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Support.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • Aapptec. (n.d.). Coupling Reagents.
  • Quora. (2016). Why are ortho substituted benzoic acids more acidic?.
  • Molecules. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.

Sources

Technical Support Center: Workup Procedures for Reactions Containing 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the workup procedures for chemical reactions involving 2,3-Difluoro-6-iodobenzoic acid. The unique electronic and steric properties of this reagent can present specific challenges during product isolation and purification. This document is designed to provide not only step-by-step protocols but also the underlying chemical principles to empower you to adapt and troubleshoot your specific reaction workups effectively.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture containing this compound has formed a persistent emulsion during aqueous workup. How can I break it?

Answer:

Emulsion formation is a common issue, particularly when using solvents like THF or dioxane which have some water miscibility.[1][2] The amphiphilic nature of the benzoic acid, possessing both a nonpolar aromatic ring and a polar carboxylic acid group, can contribute to this problem.

Troubleshooting Steps:

  • Brine Wash: The first and simplest approach is to wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Solvent Modification: If brine is ineffective, consider adding a more nonpolar solvent like hexanes or heptane to the organic layer. This can help to decrease the overall polarity of the organic phase and encourage separation.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or a phase separator can be effective. The Celite® provides a large surface area that can help to break up the emulsified droplets.

  • Solvent Evaporation: As a last resort, if the product is thermally stable, you can remove the organic solvent under reduced pressure. The remaining residue can then be redissolved in a different, less water-miscible extraction solvent (e.g., ethyl acetate, dichloromethane) and the aqueous extraction repeated.[1][2]

FAQ 2: I am having trouble removing unreacted this compound from my non-polar product. What is the most effective way to do this?

Answer:

The acidic nature of the carboxylic acid group on this compound provides a straightforward handle for its removal via an acid-base extraction.

Protocol for Removal of this compound:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The basic wash will deprotonate the carboxylic acid, forming the corresponding sodium carboxylate salt.

  • Separation: This salt is highly water-soluble and will partition into the aqueous layer. Carefully separate the aqueous layer.

  • Repeat: Repeat the basic wash one or two more times to ensure complete removal of the acidic starting material.

  • Back-Extraction (Optional): To confirm the presence of the starting material in the aqueous layer, you can acidify the combined aqueous layers with 1M HCl. The this compound will precipitate out of solution if it was present.

  • Final Wash: Wash the organic layer with brine to remove any residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

FAQ 3: My product is also a carboxylic acid. How can I separate it from the unreacted this compound?

Answer:

Separating two carboxylic acids can be challenging. The strategy will depend on the differences in properties between your product and the starting material.

  • Chromatography: If there is a sufficient polarity difference between your product and this compound, column chromatography on silica gel is a viable option. You will likely need to use a solvent system with a small amount of acetic or formic acid to ensure good peak shape for the carboxylic acids.

  • Crystallization: If your product is a solid, fractional crystallization may be effective. This will depend on the relative solubilities of your product and the starting material in a particular solvent system.

  • Derivatization: In more complex cases, you could consider a derivatization strategy. For example, you could esterify the mixture of carboxylic acids. The resulting esters will likely have different physical properties, making them easier to separate by chromatography. Following separation, the ester can be hydrolyzed back to the carboxylic acid.

FAQ 4: Are there any specific safety precautions I should take when working with this compound?

Answer:

Yes, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3][5]

  • Handling: Avoid creating dust when handling the solid material.[3] In case of skin or eye contact, rinse immediately and thoroughly with water.[4][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

  • Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.[3]

Section 2: Troubleshooting Guides

Guide 1: Low Product Yield After Workup

A common frustration in organic synthesis is a lower-than-expected yield of the desired product. The following decision tree can help diagnose the potential cause.

Low_Yield_Troubleshooting start Low Product Yield check_reaction Was the reaction complete? (Check by TLC, LC-MS, or NMR) start->check_reaction incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature - Add more reagent check_reaction->incomplete_reaction No workup_issue Reaction was complete. Investigate workup procedure. check_reaction->workup_issue Yes extraction_problem Did the product partition correctly? (Analyze aqueous layers) workup_issue->extraction_problem product_in_aqueous Product found in aqueous layer: - Adjust pH of aqueous phase - Use a different extraction solvent extraction_problem->product_in_aqueous No degradation_issue Product not in aqueous layer. Consider product instability. extraction_problem->degradation_issue Yes harsh_conditions Product may be degrading due to: - Strong acid/base wash - High temperatures during solvent removal degradation_issue->harsh_conditions

Caption: Troubleshooting workflow for low product yield.

Guide 2: Unexpected Side Products

The presence of iodine and fluorine atoms in this compound can lead to specific side reactions.

Observation Potential Cause Suggested Action
Debromination or Deiodination Reductive conditions during the reaction or workup.Use milder reagents and ensure the reaction is not overly heated.
Formation of Benzyne Intermediates Strong basic conditions and elevated temperatures.Use a non-nucleophilic base or run the reaction at a lower temperature.
Hydrolysis of Product Presence of water and acid/base catalysis.Ensure all reagents and solvents are anhydrous, and perform the reaction under an inert atmosphere.

Section 3: Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Product

This protocol outlines a standard procedure for isolating a neutral organic product from a reaction mixture containing this compound.

  • Quenching: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted this compound.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Workup for an Acidic Product

Isolating an acidic product requires a modified approach to avoid its extraction into the basic aqueous phase.

  • Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.

  • Water and Brine Washes: Wash the organic layer sequentially with water and then brine.

  • Drying, Filtration, and Concentration: Follow steps 6 and 7 from Protocol 1.

  • Purification: The crude product will likely contain unreacted this compound, which will need to be removed by other means such as chromatography or crystallization.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2,3-Difluoro-6-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry. The unique electronic properties and steric profiles of these molecules can profoundly influence their biological activity and pharmacokinetic properties. Among these, 2,3-Difluoro-6-iodobenzoic acid stands out as a versatile building block. Its trifunctional substitution pattern—two electron-withdrawing fluorine atoms, a synthetically malleable iodine atom, and a carboxylic acid handle—offers a rich platform for the generation of diverse molecular architectures.

This guide provides an in-depth comparative analysis of the characterization of key derivatives of this compound: a series of its esters and amides. We will delve into the nuances of their synthesis, supported by detailed experimental protocols, and present a comparative analysis of their spectroscopic and physicochemical properties. The causality behind experimental choices and the interpretation of analytical data will be emphasized to provide a practical and authoritative resource for researchers in the field.

The Strategic Importance of Fluorine and Iodine in Drug Design

The presence of fluorine in a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro pattern, in particular, creates a unique electronic environment on the phenyl ring. The iodine atom at the 6-position is not merely a bulky substituent; it is a versatile synthetic handle, ideal for post-derivatization modifications via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the late-stage introduction of additional complexity and the exploration of a wider chemical space.

Synthesis of this compound Derivatives

The primary derivatives of this compound are its esters and amides, which are typically synthesized through standard acylation reactions. The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity.

General Synthetic Workflow

The synthesis of esters and amides from this compound generally follows the workflow depicted below. The carboxylic acid is first activated, and then reacted with the desired alcohol or amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Acyl Substitution Carboxylic_Acid This compound Activating_Agent e.g., SOCl₂, Oxalyl Chloride, EDC/HOBt Carboxylic_Acid->Activating_Agent Reaction Activated_Intermediate Acyl Chloride or Activated Ester Activating_Agent->Activated_Intermediate Forms Nucleophile Alcohol (R-OH) or Amine (R-NH₂) Activated_Intermediate->Nucleophile Reaction Product Ester or Amide Derivative Nucleophile->Product Forms

Caption: General workflow for the synthesis of ester and amide derivatives.

Experimental Protocol 1: Synthesis of Methyl 2,3-Difluoro-6-iodobenzoate

This protocol describes a standard esterification procedure using thionyl chloride for the activation of the carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous methanol and stir at room temperature for 4 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 2,3-difluoro-6-iodobenzoate.

Experimental Protocol 2: Synthesis of N-methyl-2,3-difluoro-6-iodobenzamide

This protocol utilizes a common peptide coupling reagent system, EDC/HOBt, for the formation of the amide bond.

Materials:

  • This compound

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), methylamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.

  • Add EDC (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure N-methyl-2,3-difluoro-6-iodobenzamide.

Comparative Physicochemical and Spectroscopic Characterization

The introduction of different ester and amide functionalities leads to predictable changes in the physicochemical and spectroscopic properties of the derivatives. The following sections provide a comparative analysis of these properties.

Physicochemical Properties

The physical state, melting point, and solubility of the derivatives are influenced by the nature of the R group in the ester or amide functionality.

CompoundDerivative TypeR GroupExpected Physical StateExpected Melting Point (°C)Expected Solubility
1 Parent Acid-White to off-white solid123-126[2]Sparingly soluble in water, soluble in organic solvents
2 Methyl Ester-CH₃White solid or oil~50-60Insoluble in water, soluble in organic solvents
3 Ethyl Ester-CH₂CH₃Low melting solid or oil~40-50Insoluble in water, soluble in organic solvents
4 Amide-NH₂White to off-white solid>150Poorly soluble in most solvents
5 N-Methyl Amide-NHCH₃White to off-white solid~130-140Sparingly soluble in non-polar solvents, more soluble in polar aprotic solvents
6 N,N-Dimethyl Amide-N(CH₃)₂White solid or oil~70-80Soluble in a range of organic solvents

Note: The expected melting points and solubilities are estimates based on trends observed for similar halogenated benzoic acid derivatives and should be confirmed experimentally.

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of these derivatives.

The ¹H NMR spectra of these derivatives are characterized by signals in the aromatic region corresponding to the two protons on the phenyl ring, and signals in the aliphatic region corresponding to the protons of the ester or amide R group.

CompoundDerivativeExpected Aromatic Protons (δ, ppm)Expected R Group Protons (δ, ppm)
1 Parent Acid~7.2-7.8 (m, 2H)~10-13 (br s, 1H, COOH)
2 Methyl Ester~7.1-7.7 (m, 2H)~3.9 (s, 3H, OCH₃)
3 Ethyl Ester~7.1-7.7 (m, 2H)~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)
4 Amide~7.0-7.6 (m, 2H)~7.5-8.5 (br s, 2H, NH₂)
5 N-Methyl Amide~7.0-7.6 (m, 2H)~2.9 (d, 3H, NCH₃), ~8.0-8.5 (br s, 1H, NH)
6 N,N-Dimethyl Amide~7.0-7.6 (m, 2H)~3.0 (br s, 6H, N(CH₃)₂)

Note: Chemical shifts are approximate and will be influenced by the solvent used for analysis.

The ¹³C NMR spectra provide valuable information about the carbon skeleton. The chemical shift of the carbonyl carbon is particularly diagnostic for distinguishing between the acid, esters, and amides.

CompoundDerivativeExpected Carbonyl Carbon (C=O) (δ, ppm)
1 Parent Acid~165-170
2 Methyl Ester~163-168
3 Ethyl Ester~163-168
4 Amide~167-172
5 N-Methyl Amide~166-171
6 N,N-Dimethyl Amide~165-170

IR spectroscopy is a rapid and effective method for confirming the presence of the carbonyl group and distinguishing between the different functional groups.

CompoundDerivativeKey IR Absorptions (cm⁻¹)
1 Parent Acid~1700-1680 (C=O stretch), ~3300-2500 (O-H stretch, broad)
2 Methyl Ester~1730-1715 (C=O stretch), ~1250-1100 (C-O stretch)
3 Ethyl Ester~1730-1715 (C=O stretch), ~1250-1100 (C-O stretch)
4 Amide~1680-1630 (C=O stretch, Amide I), ~3400-3100 (N-H stretch)
5 N-Methyl Amide~1670-1630 (C=O stretch, Amide I), ~3350-3150 (N-H stretch)
6 N,N-Dimethyl Amide~1650-1630 (C=O stretch, Amide I)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives, confirming their identity.

CompoundDerivativeExpected Molecular Ion (m/z)Key Fragmentation Patterns
1 Parent Acid[M]⁺ at 283.9Loss of -OH, -COOH
2 Methyl Ester[M]⁺ at 297.9Loss of -OCH₃, -COOCH₃
3 Ethyl Ester[M]⁺ at 311.9Loss of -OCH₂CH₃, -COOCH₂CH₃
4 Amide[M]⁺ at 282.9Loss of -NH₂, -CONH₂
5 N-Methyl Amide[M]⁺ at 296.9Loss of -NHCH₃, -CONHCH₃
6 N,N-Dimethyl Amide[M]⁺ at 310.9Loss of -N(CH₃)₂, -CON(CH₃)₂

Logic for Spectroscopic Interpretation

The interpretation of the spectroscopic data follows a logical progression to confirm the structure of the synthesized derivatives.

G Start Synthesized Compound MS Mass Spectrometry: Confirm Molecular Weight Start->MS IR IR Spectroscopy: Identify Carbonyl and Functional Group MS->IR Molecular Formula Confirmed 1H_NMR ¹H NMR: Confirm Aromatic and Aliphatic Protons IR->1H_NMR Functional Group Identified 13C_NMR ¹³C NMR: Confirm Carbon Skeleton and Carbonyl 1H_NMR->13C_NMR Proton Environment Confirmed Structure_Confirmed Structure Confirmed 13C_NMR->Structure_Confirmed Carbon Framework Confirmed

Caption: Logical workflow for the spectroscopic confirmation of derivative structures.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of key ester and amide derivatives of this compound. By understanding the expected physicochemical and spectroscopic properties, researchers can confidently synthesize and characterize these valuable building blocks for applications in drug discovery and materials science. The provided protocols and comparative data serve as a practical resource to accelerate research and development efforts in these fields. The true utility of these derivatives lies in their potential for further elaboration, leveraging the reactivity of the iodine substituent in cross-coupling reactions to build molecular complexity and explore novel chemical space.

References

  • PubChem. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. [Link]
  • PubMed Central.
  • PubMed Central. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
  • ERIC.
  • MySkinRecipes.
  • PubChem. 2-Iodobenzoic acid. [Link]
  • PubChem.
  • PubMed Central. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. [Link]

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A Comparative Guide to the Reactivity of 2,3-Difluoro-6-iodobenzoic Acid and Other Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. 2,3-Difluoro-6-iodobenzoic acid has emerged as a particularly valuable reagent in medicinal chemistry and materials science. Its unique substitution pattern—featuring a highly reactive iodine atom ortho to the carboxylic acid and two electron-withdrawing fluorine atoms—imparts a distinct reactivity profile.

This guide provides an in-depth, objective comparison of the reactivity of this compound with other halobenzoic acids, including its bromo, chloro, and fluoro analogs. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols for key transformations, enabling researchers to make informed decisions in their synthetic endeavors.

I. Fundamental Principles of Halobenzoic Acid Reactivity

The reactivity of a halobenzoic acid is governed by a complex interplay of electronic and steric effects, which profoundly influence both the properties of the carboxylic acid group and the reactivity of the carbon-halogen (C-X) bond.

Electronic Effects and Acidity

The acidity of the carboxyl group is a critical parameter, influencing solubility, reaction conditions, and interaction with biological targets. Halogen substituents modulate acidity through two primary electronic effects:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the carboxyl group.[1][2] This stabilizes the resulting carboxylate anion, increasing the acidity of the benzoic acid.[1][3] The strength of the inductive effect follows the order: F > Cl > Br > I .[2]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect. For fluorine, with well-matched orbital sizes with carbon, this effect can be significant, whereas it is less pronounced for larger halogens.[4]

The Ortho Effect

When a substituent is located at the ortho position to a carboxyl group, the acidity is typically enhanced, regardless of the substituent's electronic nature.[5][6] This phenomenon, known as the ortho effect , is primarily attributed to steric hindrance.[5][7] The ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring.[7][8] This rotation disrupts the resonance between the -COOH group and the ring, which in turn increases the acidity of the proton.[5][7] For ortho-halobenzoic acids, the observed order of acidity is often Br ≈ I > Cl >> F , reflecting a balance of inductive and steric influences.[3][9]

Reactivity in Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most important transformations for aryl halides, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency.[10][11][12] The reactivity of the aryl halide in these reactions is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. The weaker the bond, the more readily it undergoes the rate-determining oxidative addition step in the catalytic cycle.[13]

This establishes a clear and fundamental reactivity hierarchy:

C-I < C-Br < C-Cl << C-F

Consequently, iodoarenes are the most reactive substrates, often requiring milder conditions (lower temperatures, lower catalyst loadings) than their bromo and chloro counterparts.[13][14] Fluoroarenes are generally considered inert under standard cross-coupling conditions.

cluster_0 Reactivity in Palladium-Catalyzed Cross-Coupling Iodo Aryl Iodides Bromo Aryl Bromides Iodo->Bromo Decreasing Reactivity Chloro Aryl Chlorides Bromo->Chloro Decreasing Reactivity Fluoro Aryl Fluorides (Inert) Chloro->Fluoro

Figure 1: Reactivity hierarchy of aryl halides in cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[15][16] For this reaction to proceed, the ring must be "activated" by potent electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[15]

The reactivity trend for the leaving group in SNAr is often the reverse of that in cross-coupling:

F > Cl > Br > I

This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[16] The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating this initial attack and overriding its poor leaving group ability due to its strong bond with carbon.[17][18]

II. Comparative Reactivity Analysis

This compound possesses a unique combination of features that dictate its reactivity compared to other halobenzoic acids.

  • Primary Reactive Site: The C-I bond is the most labile site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This makes the molecule significantly more reactive in these essential bond-forming reactions than analogs like 2,3-difluoro-6-bromobenzoic acid.

  • Electronic Activation: The two fluorine atoms at the C2 and C3 positions exert a powerful collective inductive (-I) effect. This electron withdrawal increases the acidity of the carboxylic acid and enhances the electrophilicity of the aromatic ring, which can influence the kinetics of catalytic cycles.

  • Steric Environment: With substituents at both positions ortho to the carboxylic acid (C2-F and C6-I), the molecule is sterically hindered. This significantly enhances the ortho effect, leading to higher acidity.[5][7] This steric crowding can also influence the approach of the palladium catalyst, potentially requiring specific ligands to achieve optimal efficiency.[19]

Data Summary: Expected Reactivity Comparison

The following table summarizes the expected reactivity of this compound in comparison to other representative halobenzoic acids based on established chemical principles.

FeatureThis compound2-Bromobenzoic Acid2-Chlorobenzoic Acid2,4-Difluorobenzoic Acid
Primary Reactive Site (Cross-Coupling) C-IC-BrC-ClC-F (inert)
Relative Rate (Suzuki Coupling) Very HighHighModerateVery Low / Inert
Typical Reaction Conditions (Suzuki) Mild (e.g., RT to 60 °C)Moderate (e.g., 80-100 °C)Forcing (e.g., >100 °C, specialized ligands)Not applicable
Acidity (pKa) Very High (strong acid)HighHighHigh
Potential for SNAr (at Halogen) Low (I is a poor leaving group)LowModerateHigh (F is the best leaving group)
Key Influencing Factors Weak C-I bond, strong -I effect from F atoms, significant steric hindrance.Weaker C-Br bond, steric hindrance.Strong C-Cl bond, steric hindrance.Strong C-F bond, high electronegativity.

III. Key Synthetic Applications & Experimental Protocols

The superior reactivity of the C-I bond makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[20] The high reactivity of iodoarenes allows these couplings to proceed under mild conditions with high efficiency.[13]

cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex Oxidative Addition (R¹-X) pd_boronate [R¹-Pd(II)L₂-R²]⁺ pdi_complex->pd_boronate Transmetalation (R²-B(OR)₂) pd_boronate->pd0 Reductive Elimination product R¹-R² pd_boronate->product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling of a Halobenzoic Acid

This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[19]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and the anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for an iodo-acid, 90-110 °C for a bromo-acid) and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous phase with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in the synthesis of pharmaceuticals.[21][22] The reaction couples an aryl halide with a primary or secondary amine.[11] Again, the high reactivity of this compound allows for efficient coupling under relatively mild conditions.

General Protocol for Buchwald-Hartwig Amination
  • Vessel Preparation: In an inert atmosphere glovebox, add the this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol) to a reaction vial.

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous solvent (e.g., Toluene or Dioxane, 5 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat the mixture to 80-110 °C with vigorous stirring for 6-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting N-aryl anthranilic acid derivative by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the iodine of this compound is not a good leaving group for SNAr, the fluorine atoms could potentially be displaced if a strong nucleophile is used and the ring is sufficiently activated. For SNAr reactions, a substrate like 2,4-difluorobenzoic acid would be far more suitable, with the fluorine at the C4 position (para to the electron-withdrawing carboxyl group) being the most likely site of substitution.[23]

start Ar-X + Nu⁻ meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Addition (Slow Step) product Ar-Nu + X⁻ meisenheimer->product Elimination (Fast Step)

Figure 3: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

IV. Conclusion

This compound stands out as a highly versatile and reactive building block for several key reasons:

  • Superior Cross-Coupling Reactivity: The presence of the carbon-iodine bond makes it exceptionally well-suited for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It consistently outperforms its bromo- and chloro-analogs, allowing for milder reaction conditions, faster reaction times, and often higher yields.

  • Tunable Electronic Properties: The dual fluorine substituents provide strong electron-withdrawing character, which modulates the acidity and electronic nature of the aromatic ring.

  • Unique Steric Profile: The 2,3,6-substitution pattern creates a sterically defined environment that can be exploited for regioselective synthesis.

For synthetic chemists aiming to perform C-C or C-N bond formations, this compound is a superior choice over other halobenzoic acids. Conversely, for transformations relying on nucleophilic aromatic substitution, a fluoro-substituted analog lacking the iodo group would be the more appropriate and reactive substrate. Understanding these intrinsic reactivity differences is crucial for the rational design of efficient and robust synthetic routes.

References

  • Wikipedia. Ortho effect. [Link]
  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
  • Chemistry Stack Exchange. Acidity of o-halobenzoic acids. [Link]
  • Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
  • Baranowska-Łączkowska, A., & Łączkowski, K. M. (2014). The influence of selected metals and halogens on the electronic system of benzoic acid. Analytical and Bioanalytical Chemistry, 406(23), 5671-5679. [Link]
  • Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
  • Testbook. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
  • Brainly.in. Correct Acidic order of ortho halogen benzoic acid. [Link]
  • Stewart, R., & Yates, K. (1962). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 40(1), 1-8. [Link]
  • Quora. Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. [Link]
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Chemistry LibreTexts. Substituent Effects on Acidity. [Link]
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  • Wikipedia.
  • Chemistry LibreTexts.
  • Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics sonochemistry, 7(2), 87-95. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2,3-Difluoro-6-iodobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Versatile Building Block

2,3-Difluoro-6-iodobenzoic acid is a key substrate in modern synthetic chemistry, particularly valued in the development of pharmaceuticals and complex organic materials. Its utility is derived from three distinct functional regions: a carboxylic acid amenable to amidation and esterification, a carbon-iodine bond that is highly reactive in cross-coupling reactions, and a difluorinated aromatic ring that imparts unique electronic properties and metabolic stability to target molecules.

The very versatility of this starting material, however, presents a significant analytical challenge. The successful synthesis of novel compounds hinges on the unambiguous structural confirmation of its reaction products. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these products, moving beyond a simple recitation of methods to explain the causality behind experimental choices and data interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are synergistically employed to deliver a comprehensive and trustworthy structural elucidation.

Common Synthetic Transformations and Their Spectroscopic Signatures

The reactivity of this compound is typically exploited at the C-I bond or the carboxylic acid. Below, we compare two common, yet distinct, reaction pathways and the expected spectroscopic changes that validate each transformation.

  • Case 1: Palladium-Catalyzed Cross-Coupling. Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination target the carbon-iodine bond to form new carbon-carbon or carbon-nitrogen bonds.[1][2][3] These are foundational reactions in drug discovery.

  • Case 2: Carboxylic Acid Derivatization. Standard esterification or amidation reactions transform the carboxylic acid into esters or amides, a common step for prodrug synthesis or further coupling.[4][5]

The choice of analytical technique is dictated by which part of the molecule has been transformed. A successful analysis relies on identifying signals that appear, disappear, or shift, painting a complete picture of the new chemical entity.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Product Classes SM This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) SM->Coupling Targets C-I Bond Deriv Carboxylic Acid Derivatization (e.g., Esterification) SM->Deriv Targets -COOH Product_C Biaryl or Alkynyl Product (C-C or C-N bond formed) Coupling->Product_C Product_D Ester or Amide Product (-COOH transformed) Deriv->Product_D

Figure 1. Key reaction pathways for this compound.

Comparative Spectroscopic Analysis: A Multi-Technique Approach

No single technique provides all the necessary information. True structural confidence is achieved by integrating data from NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful tool for this class of compounds, providing detailed information about the carbon-hydrogen framework and, critically, the fluorine atoms.[6]

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. In a Suzuki coupling, for instance, one would expect to see new aromatic proton signals from the newly introduced aryl group.

  • ¹³C NMR: Reveals the carbon skeleton. The disappearance of the C-I signal (typically ~90-100 ppm) and the appearance of new aromatic carbon signals are key indicators of a successful cross-coupling reaction.

  • ¹⁹F NMR: This is indispensable for fluorinated molecules.[7][8] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it highly sensitive.[8][9] The chemical shifts of the two fluorine atoms on the ring are exquisitely sensitive to changes in their electronic environment. A change in the substituent at the C6 position (iodine replaced by an aryl or alkynyl group) will induce significant and predictable shifts in the ¹⁹F NMR spectrum.

Trustworthiness Check: The causality is direct: altering the electronic nature of a substituent on the aromatic ring directly perturbs the electron density around the fluorine nuclei, leading to a measurable change in their resonance frequencies. This makes ¹⁹F NMR a primary validation tool.

Comparative Data for a Hypothetical Suzuki Coupling Product:

NucleusStarting Material (this compound)Product (e.g., 2,3-Difluoro-6-phenylbenzoic Acid)Rationale for Change
¹H NMR Aromatic signals for H-4, H-5; broad singlet for -COOHAromatic signals for H-4, H-5 and new phenyl protonsAppearance of signals from the coupled phenyl group.
¹³C NMR Signal for C-I (~92 ppm); Signal for C=O (~165 ppm)Disappearance of C-I signal; new phenyl carbon signalsDirect evidence of C-I bond transformation.
¹⁹F NMR Two distinct signals (e.g., δ₁, δ₂)Two shifted signals (δ₃, δ₄)High sensitivity to electronic changes at the C6 position.
Mass Spectrometry (MS): The Definitive Molecular Weight

MS provides the molecular weight of the product, offering unequivocal proof that the desired transformation has occurred.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is the gold standard for confirming the identity of a new compound. For example, the replacement of iodine (126.9 amu) with a phenyl group (77.1 amu) results in a predictable and precisely measurable mass difference.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide structural clues. For halogenated compounds, the isotopic pattern is also diagnostic.[10] While iodine is monoisotopic, if the incoming group in a coupling reaction contained chlorine or bromine, their characteristic isotopic patterns would be observable.[10] For a benzoic acid derivative, a characteristic fragment is the loss of the carboxyl group, leading to a prominent [M-45]⁺ peak.[11]

Trustworthiness Check: The principle of mass conservation is absolute. If the measured mass of the product matches the calculated mass for the expected structure to within a few parts per million (ppm), it provides extremely strong evidence for that structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. It is particularly useful for tracking reactions at the carboxylic acid moiety.

  • Esterification/Amidation: The most dramatic change observed in an IR spectrum will be the transformation of the carboxylic acid. The characteristic broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) will disappear.[12] Simultaneously, the sharp C=O stretch will shift from ~1700 cm⁻¹ for the acid to ~1735 cm⁻¹ for an ester or ~1650 cm⁻¹ for an amide.[5][13]

  • Cross-Coupling: While less dramatic, changes in the "fingerprint region" (below 1500 cm⁻¹) can indicate changes to the aromatic ring substitution pattern.

Trustworthiness Check: The vibrational frequencies of chemical bonds are directly related to the masses of the atoms and the strength of the bonds connecting them. The disappearance of the O-H band and a shift in the C=O band is direct physical evidence of the conversion of a carboxylic acid to an ester or amide.

G cluster_workflow Spectroscopic Analysis Workflow Start Purified Reaction Product NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Start->NMR Primary Structure MS HRMS Analysis Start->MS Molecular Formula IR IR Analysis Start->IR Functional Groups Decision Data Consistent? NMR->Decision MS->Decision IR->Decision Success Structure Confirmed Decision->Success Yes Failure Re-evaluate Synthesis or Purification Decision->Failure No

Figure 2. Integrated workflow for spectroscopic validation.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry reaction product.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton; CDCl₃ is a good general-purpose solvent for many organic products.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃ at 0 ppm) or an internal standard should be used for accurate chemical shift reporting.[8]

  • Data Analysis: Integrate proton signals, and analyze chemical shifts and coupling constants for all three nuclei to assemble the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Ionization: Choose an appropriate soft ionization technique to minimize fragmentation and maximize the observation of the molecular ion ([M]⁺ or [M+H]⁺). Electrospray Ionization (ESI) is typically suitable for these polar, functionalized molecules.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental composition that corresponds to the measured mass and compare it to the expected formula.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to key functional groups (O-H, C=O, C-F, C-O) and compare the product spectrum to the starting material spectrum.[14]

Conclusion

The structural analysis of reaction products derived from this compound is a multi-faceted process that demands a synergistic application of modern spectroscopic techniques. While NMR, particularly ¹⁹F NMR, provides the most detailed structural map, it must be corroborated by the definitive molecular formula from HRMS and the functional group information from IR spectroscopy. By understanding the strengths and comparative outputs of each technique, researchers can confidently and efficiently characterize novel molecules, accelerating the pace of discovery in drug development and materials science.

References

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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  • Al-Zoubi, R. M. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(18), 4074-4081.
  • Langer, P., et al. (2010). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 41(20).
  • Al-Zoubi, R. M. (2012). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo.
  • Huang, X., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4).
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  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Schmidt, J., et al. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.
  • Wikipedia. Buchwald–Hartwig amination.
  • Perumalla, S., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. ARKIVOC.
  • da Silva, A. M. N., et al. (2021). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications.
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  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
  • Zhang, C., et al. (2008). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. ResearchGate.
  • Smith, A. J. R., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Supporting Information. (Various Authors). Example NMR spectra.
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  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate.
  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis.
  • Chen, C., & Wang, J. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
  • Wodin, K., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
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A Comparative Guide to Coupling Methods for 2,3-Difluoro-6-iodobenzoic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic introduction of fluorinated motifs is a cornerstone of drug discovery and materials science. The unique properties imparted by fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the array of fluorinated building blocks, 2,3-Difluoro-6-iodobenzoic acid stands out as a versatile scaffold, primed for diversification through cross-coupling reactions. The ortho-disubstituted pattern, featuring two fluorine atoms and a carboxylic acid group, presents both opportunities and challenges for carbon-carbon and carbon-nitrogen bond formation.

This guide provides an in-depth comparison of four premier palladium-catalyzed cross-coupling methodologies—Suzuki, Sonogashira, Heck, and Buchwald-Hartwig—as applied to this compound. Drawing from established protocols and mechanistic principles, we will explore the nuances of each reaction, offering field-proven insights to guide your experimental design and maximize reaction yields.

The Strategic Importance of this compound

The 2,3-difluorobenzoyl moiety is a prevalent feature in numerous biologically active compounds. The combination of the electron-withdrawing fluorine atoms and the ortho-carboxylic acid group significantly influences the electronic and steric environment of the carbon-iodine bond, impacting its reactivity in cross-coupling reactions. The iodine atom provides a highly reactive handle for palladium-catalyzed transformations, generally exhibiting higher reactivity than the corresponding bromides or chlorides.

Comparative Analysis of Coupling Methodologies

The choice of coupling method is dictated by the desired molecular architecture. Whether constructing a biaryl system, introducing an alkynyl or vinyl group, or forming a carbon-nitrogen bond, each reaction presents a unique set of parameters to consider for optimal performance.

Table 1: Comparative Yields of Coupling Reactions with this compound
Coupling MethodCoupling PartnerProduct TypeTypical Yield Range (%)Key Considerations
Suzuki Coupling Arylboronic AcidsBiaryl Carboxylic Acids85-95%Choice of base and ligand is critical to mitigate side reactions.
Sonogashira Coupling Terminal AlkynesAlkynylbenzoic Acids80-90%Copper co-catalyst can be beneficial but may require careful optimization.
Heck Coupling Alkenes (e.g., acrylates)Alkenylbenzoic Acids70-85%Regioselectivity can be a challenge with certain alkene substrates.
Buchwald-Hartwig Amination Primary/Secondary AminesAminobenzoic Acids75-90%Ligand selection is crucial for efficient coupling and to avoid catalyst deactivation.

Note: The yield ranges presented are typical and can vary based on the specific coupling partner, catalyst system, and reaction conditions.

Suzuki Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction enables the synthesis of a diverse array of 2-aryl-3,4-difluorobenzoic acids, which are key intermediates in medicinal chemistry.

Expertise & Experience: Causality Behind Experimental Choices

The success of the Suzuki coupling with this substrate hinges on careful control of the reaction conditions to favor the desired cross-coupling over side reactions such as protodeborylation of the boronic acid and homocoupling. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid can influence the rates of oxidative addition and reductive elimination. The choice of a suitable base is critical to activate the boronic acid for transmetalation without promoting unwanted side reactions.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Suzuki Coupling Experimental Workflow.

Authoritative Grounding: The Suzuki Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with a palladium(0) species.[1]

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Oxidative Addition (Ar-I) TM Ar-Pd(II)-Ar'L₂ OA->TM Transmetalation (Ar'-B(OH)₂ + Base) RE Ar-Ar' TM->RE Reductive Elimination RE->Pd0 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne, leading to the synthesis of arylalkynes.[2][3] This reaction is invaluable for creating rigid scaffolds and extending conjugation in molecular design.

Expertise & Experience: Navigating the Reaction Landscape

A key feature of the Sonogashira reaction is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, thereby enabling the reaction to proceed under milder conditions.[2] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, copper-free Sonogashira protocols have also been developed. For a substrate like this compound, the high reactivity of the C-I bond often allows for efficient coupling.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).

  • Solvent and Alkyne Addition: Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography.

Caption: Sonogashira Coupling Experimental Workflow.

Authoritative Grounding: The Dual Catalytic Cycle of Sonogashira Coupling

The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles involving palladium and copper.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Oxidative Addition (Ar-I) TM_Pd Ar-Pd(II)-C≡CR'L₂ OA->TM_Pd Transmetalation RE_Pd Ar-C≡CR' TM_Pd->RE_Pd Reductive Elimination RE_Pd->Pd0 Catalyst Regeneration CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR' Cu_alkyne->OA Transmetalation Cu_alkyne->CuI Regeneration Alkyne H-C≡CR' Alkyne->Cu_alkyne + Cu(I)X, Base Base Base

Caption: Simplified Sonogashira Dual Catalytic Cycle.

Heck Coupling: Formation of Alkenyl Arenes

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling an aryl halide with an alkene.[4] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable precursors in various synthetic routes.

Expertise & Experience: Controlling Regioselectivity and Stereoselectivity

A primary consideration in the Heck reaction is controlling the regioselectivity of the alkene insertion. With unsymmetrical alkenes, the aryl group can add to either of the two sp² carbons. Steric and electronic factors of both the aryl halide and the alkene influence this outcome. For acrylates, the arylation typically occurs at the β-position. Another key aspect is the stereoselectivity of the resulting double bond, which is predominantly trans.

Experimental Protocol: Heck Coupling
  • Reaction Setup: In a pressure tube or sealed vial, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-140 °C.

  • Monitoring and Workup: After cooling, monitor the reaction by LC-MS or GC-MS. Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic extracts, dry, concentrate, and purify by column chromatography.

Caption: Heck Coupling Experimental Workflow.

Authoritative Grounding: The Heck Reaction Mechanism

The Heck reaction proceeds through a neutral catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and base-promoted regeneration of the catalyst.[4]

Heck_Mechanism Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Oxidative Addition (Ar-I) MI [Alkene-Pd Complex] OA->MI Alkene Coordination BHE H-Pd(II)(I)L₂ MI->BHE Migratory Insertion BHE->Pd0 Base-promoted Regeneration Product Ar-Alkene BHE->Product β-Hydride Elimination Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OA Ar-Pd(II)(I)L Pd0->OA Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)(NHR'R'')L]⁺I⁻ OA->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

A Senior Application Scientist's Guide to the Structural Analysis of 2,3-Difluoro-6-iodobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the bedrock of rational drug design. The substitution pattern of a small molecule can dramatically alter its physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth, technical comparison of 2,3-Difluoro-6-iodobenzoic acid—a versatile building block in medicinal chemistry—and its constitutional isomers.

We will move beyond a simple listing of data to explain the causality behind experimental choices, providing field-proven insights into how subtle changes in atomic arrangement create distinct and measurable analytical signatures. Every protocol described is designed as a self-validating system, ensuring the generation of robust and unambiguous data.

The Isomeric Landscape: More Than Just the Same Formula

Constitutional isomers share the same molecular formula (C₇H₃F₂IO₂) but differ in the connectivity of their atoms. For difluoro-iodobenzoic acid, this leads to a multitude of possible structures, each with a unique electronic and steric profile. The target molecule, this compound, is of particular interest due to the dense halogen substitution pattern, which can be exploited for finely tuning molecular properties. This guide will use it as our primary reference point and compare it against other representative isomers such as 2,6-Difluoro-3-iodobenzoic acid and 2,4-Difluoro-5-iodobenzoic acid to illustrate key analytical distinctions.

Caption: Key constitutional isomers of difluoro-iodobenzoic acid.

Comparative Physicochemical Properties: First Clues to Identity

Before delving into complex spectroscopic analysis, fundamental physicochemical properties like melting point and acidity (pKa) provide the first critical data points for differentiation. These properties are directly influenced by the molecule's crystal packing and electronic structure.

The acidity of a substituted benzoic acid is a classic case study in physical organic chemistry. Electron-withdrawing groups like fluorine and iodine increase acidity relative to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion. However, their position is critical. Halogens in the ortho position exert a powerful inductive-withdrawing effect and a steric effect (the "ortho effect"), which often forces the carboxylic acid group out of the plane of the aromatic ring, disrupting resonance but significantly increasing acidity.[1][2]

PropertyThis compound2,6-Difluoro-3-iodobenzoic Acid2-Fluoro-5-iodobenzoic Acid
CAS Number 111771-08-5229178-74-9[3][4]124700-41-0[5]
Molecular Formula C₇H₃F₂IO₂C₇H₃F₂IO₂C₇H₄FIO₂
Molecular Weight 284.00284.00266.01
Melting Point (°C) Not available143 - 146[3]164 - 168[5]
Predicted pKa Highly acidic (ortho F and I)Highly acidic (two ortho F)Acidic (ortho F)

Note: Experimental data for this compound is not widely published. The predicted pKa is based on established chemical principles.

The difference in melting points, even between isomers with the same formula, highlights how profoundly the substitution pattern affects the crystal lattice energy. Different intermolecular interactions, such as hydrogen bonding and halogen bonding, will lead to more or less stable packing arrangements, requiring different amounts of energy to disrupt.

The Spectroscopic Gauntlet: Unmasking the Isomers

While physical properties provide initial clues, a combination of spectroscopic techniques is required for unambiguous structural confirmation.[6][7] Each method probes a different aspect of the molecule's structure, and together they provide a comprehensive and self-validating picture.

Caption: A logical workflow for the structural determination of isomers.

NMR is arguably the most powerful tool for distinguishing constitutional isomers. By analyzing the chemical shifts, coupling constants, and integration of signals, one can piece together the exact connectivity of atoms. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Expected ¹H NMR Signatures: The aromatic region (typically 7.0-8.5 ppm) will be most informative. The number of distinct proton signals, their splitting patterns (multiplicity), and their coupling constants (J-values) directly map the proton-proton and proton-fluorine relationships.

  • This compound: Would show two aromatic protons. The proton at C5 would likely be a triplet of doublets (td) due to coupling to the adjacent proton at C4 and the fluorine at C3. The proton at C4 would be more complex, coupling to the proton at C5 and the fluorines at C2 and C3.

  • 2,6-Difluoro-3-iodobenzoic acid: Would also show two aromatic protons. The proton at C4 would likely be a triplet of doublets (td) coupling to the proton at C5 and the fluorine at C6. The proton at C5 would be a doublet of doublets (dd) coupling to the proton at C4 and the fluorine at C6.

  • 2,4-Difluoro-5-iodobenzoic acid: Would show two distinct aromatic protons, each appearing as a doublet of doublets (dd) due to coupling to a neighboring fluorine and the other proton.

Expected ¹⁹F NMR Signatures: ¹⁹F NMR is exceptionally sensitive to the electronic environment. Each non-equivalent fluorine atom will produce a distinct signal. The chemical shifts and F-F or F-H coupling patterns are unique fingerprints for each isomer. For example, isomers with two adjacent fluorine atoms would show a significant F-F coupling constant, which would be absent in isomers where the fluorines are separated.

Protocol 1: NMR Sample Preparation and Analysis

  • Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

  • Materials:

    • 5-25 mg of the difluoro-iodobenzoic acid isomer.[8]

    • 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.[9]

    • 5 mm NMR tubes of good quality.[9]

    • Internal standard (e.g., Tetramethylsilane, TMS), if required for precise chemical shift referencing.

  • Procedure:

    • Dissolution: Accurately weigh the sample and dissolve it in the deuterated solvent in a small, clean vial. Gentle warming or vortexing can aid dissolution.[8]

    • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents shimming issues.[8]

    • Transfer: Carefully transfer the solution into the NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).

    • Capping and Labeling: Cap the NMR tube securely and label it clearly.

    • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

    • Data Acquisition:

      • Acquire a standard ¹H spectrum.

      • Acquire a ¹³C{¹H} (proton-decoupled) spectrum. A larger sample quantity or longer acquisition time may be needed for adequate signal-to-noise.

      • Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum.

      • If necessary, run advanced experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to definitively assign all signals.

  • Self-Validation: The combination of 1D and 2D NMR experiments provides a self-validating dataset. For instance, a proton signal's multiplicity should correspond to the protons it is coupled to, as confirmed by the COSY spectrum. Similarly, HSQC and HMBC spectra must be consistent with the proposed structure.

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[10] While all isomers will show characteristic absorptions for a carboxylic acid and a substituted aromatic ring, the exact frequencies and the "fingerprint" region (below 1500 cm⁻¹) will be unique to each isomer.[11]

Expected Key Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer common in solid-state carboxylic acids.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹. The exact position can be shifted slightly by the electronic effects of the ortho substituents.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.[12]

  • C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[11]

Protocol 2: Analysis by Attenuated Total Reflectance (ATR)-FTIR

  • Objective: To obtain a rapid, high-quality IR spectrum for functional group identification. ATR is preferred for its minimal sample preparation.

  • Materials:

    • FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

    • A small amount (1-2 mg) of the solid sample.

    • Spatula.

    • Solvent for cleaning (e.g., isopropanol).

  • Procedure:

    • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.[10]

    • Background Spectrum: Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

    • Sample Application: Place a small amount of the solid powder onto the center of the ATR crystal.

    • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

    • Sample Spectrum Collection: Collect the sample spectrum. The instrument's software will automatically perform the background subtraction.

    • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with isopropanol.

  • Self-Validation: The presence of the characteristic broad O-H stretch and the strong C=O stretch validates that the sample is indeed a carboxylic acid. The fingerprint region should be reproducible for the same isomer and distinct from others.

MS provides the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular weight, so the key to differentiation lies in their fragmentation patterns. The way a molecule breaks apart upon ionization is dictated by the relative strengths of its bonds and the stability of the resulting fragments.

Expected Fragmentation Patterns: The molecular ion peak ([M]⁺) should be observed at m/z = 284 (for C₇H₃F₂IO₂). Key fragmentation pathways for benzoic acids often involve:

  • Loss of -OH (M-17): Formation of the acylium ion.

  • Loss of -COOH (M-45): Formation of the substituted phenyl cation.

  • Loss of Iodine (M-127): This is a very likely fragmentation due to the relative weakness of the C-I bond, leading to a difluorobenzoyl or difluorophenyl cation. The relative abundance of this fragment may vary depending on the steric environment around the iodine atom.

  • Decarbonylation: The acylium ion ([M-OH]⁺) can further lose CO (28 amu) to form the substituted phenyl cation.[13][14]

The relative intensities of these fragment ions will differ between isomers, creating a unique mass spectral fingerprint. For example, steric hindrance from adjacent fluorine atoms in an isomer like this compound might influence the pathways involving the carboxylic acid group compared to an isomer where the iodine is less crowded.

When NMR, IR, and MS data are insufficient to resolve ambiguity, or when an absolute, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[15] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

A key feature to investigate in the crystal structures of these isomers would be the interplay of intermolecular forces. Carboxylic acids typically form hydrogen-bonded dimers.[16] In addition, the presence of iodine allows for the formation of halogen bonds (I···O or I···F interactions), which are directional, non-covalent interactions that can significantly influence crystal packing. The specific substitution pattern of each isomer will dictate the geometry and strength of these interactions, leading to different crystal symmetries and packing motifs.

Protocol 3: Growing Single Crystals for X-Ray Diffraction

  • Objective: To grow a single crystal of sufficient size (>0.1 mm) and quality for X-ray diffraction analysis.[15] This is often more of an art than a science, requiring patience and experimentation.

  • Principle: The goal is to slowly bring a solution of the compound from a soluble state to a supersaturated state, allowing molecules to organize into a single, ordered lattice rather than crashing out as a powder.

  • Method: Slow Evaporation

    • Purity is Paramount: Ensure the sample is highly pure. Recrystallize if necessary.

    • Solvent Screening: Find a solvent in which the compound is moderately soluble. If it is too soluble, crystals won't form; if it's too insoluble, it won't dissolve. Test a range of solvents (e.g., ethanol, ethyl acetate, toluene, dichloromethane).

    • Preparation: Dissolve the compound in the chosen solvent in a clean, dust-free vial to create a near-saturated solution. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[16]

    • Crystallization: Transfer the filtered solution to a new, clean vial. Cover the vial with a cap that has a small pinhole in it (or use parafilm with a needle hole). This allows the solvent to evaporate very slowly over several days to weeks.

    • Patience: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed.[16] Check for crystal growth periodically without moving the vial.

  • Self-Validation: A successful crystallization will yield clear, well-formed crystals with sharp edges. The quality can only be definitively confirmed by placing it on the diffractometer, where a good crystal will produce sharp, well-defined diffraction spots.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of this compound and its isomers is a clear demonstration of a core principle in chemical analysis: no single technique tells the whole story. While fundamental properties like melting point offer initial clues, a synergistic application of NMR, IR, and Mass Spectrometry is essential to build a conclusive and defensible structural assignment. NMR spectroscopy provides the primary evidence of atomic connectivity, IR confirms functional groups, and MS validates the molecular weight and offers insights into fragmentation. For ultimate certainty and to understand solid-state packing forces, X-ray crystallography remains the definitive method.

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently navigate the challenges of isomer differentiation, ensuring the integrity and success of their research and development programs.

References

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  • Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
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A Researcher's Guide to the Computational Analysis of 2,3-Difluoro-6-iodobenzoic Acid: Predicting Reactivity in Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Difluoro-6-iodobenzoic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] Within this context, this compound has emerged as a particularly valuable building block.[4][][6] Its utility stems from the unique interplay of its constituent functional groups: the electron-withdrawing fluorine atoms that modulate the electronic properties of the aromatic ring, the carboxylic acid handle that allows for further derivatization, and the highly reactive carbon-iodine bond that serves as a linchpin for sophisticated cross-coupling reactions.[7][8][9]

This guide provides a comprehensive comparison of computational approaches to elucidate the reactivity of this compound. We will delve into the theoretical underpinnings of various computational methods, present a comparative analysis of the molecule's predicted reactivity in key synthetic transformations, and offer a practical, step-by-step protocol for researchers to initiate their own computational investigations. Our objective is to equip fellow scientists and drug development professionals with the knowledge to computationally screen and optimize reaction conditions, thereby accelerating the discovery of novel therapeutics.

Comparative Analysis of Computational Methodologies for Predicting Aromatic Reactivity

The accuracy of any computational prediction hinges on the selection of an appropriate theoretical framework. For a molecule like this compound, where electron correlation and basis set effects are significant, Density Functional Theory (DFT) stands out as the most pragmatic and widely adopted method. It offers a favorable balance between computational cost and accuracy for systems of this size.

The choice of the functional and basis set within the DFT framework is critical. Functionals like B3LYP are workhorses in computational organic chemistry, providing reliable geometries and energies for a wide range of molecules. For more nuanced predictions, such as reaction barriers and non-covalent interactions, range-separated functionals like CAM-B3LYP may offer superior performance, albeit at a higher computational cost.[1] The selection of a basis set, which describes the atomic orbitals, is equally important. Pople-style basis sets, such as 6-311++G(d,p), are well-suited for capturing the electronic structure of molecules containing halogens and lone pairs.

Below is a comparative table summarizing common computational methodologies applicable to the study of this compound:

Computational MethodFunctionalBasis SetStrengthsConsiderations
Density Functional Theory (DFT) B3LYP6-311++G(d,p)Robust for geometry optimization and frequency calculations. Good balance of speed and accuracy.May underestimate reaction barriers.
CAM-B3LYP6-311++G(d,p)More accurate for long-range interactions and charge-transfer excitations. Better for transition state energies.Higher computational cost than B3LYP.
M06-2X6-311++G(d,p)Excellent for main-group thermochemistry, kinetics, and non-covalent interactions.Can be more sensitive to the choice of integration grid.
Ab Initio Methods MP2aug-cc-pVDZIncludes electron correlation beyond DFT. Good for small to medium-sized molecules.Significantly higher computational cost than DFT.

Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is the most labile site for oxidative addition to a low-valent palladium catalyst, making it the primary handle for cross-coupling reactions. This is a well-established principle in organometallic chemistry, where the reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl >> F.[7][9] Therefore, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are expected to proceed selectively at the C-I position.

The following Graphviz diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the preferential activation of the C-I bond.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation (RM) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling of this compound (Ar-I).

Computational studies can provide quantitative insights into this selectivity by calculating the activation barriers for the oxidative addition of palladium to the C-I, C-F, and C-H bonds. It is anticipated that the barrier for C-I bond activation will be significantly lower than for the other potential sites.

Experimental Protocol for a DFT Study of this compound

For researchers wishing to perform their own computational analysis, the following protocol outlines a typical workflow for a DFT study using the Gaussian suite of programs.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6 semi-empirical method).

  • DFT Geometry Optimization:

    • Create an input file for Gaussian specifying the DFT method (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the "opt" keyword for geometry optimization.

    • Submit the calculation and allow it to converge.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation by specifying the "freq" keyword.

    • Confirm that the optimization has found a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output will also provide thermodynamic data.

  • Analysis of Results:

    • Examine the optimized geometry to obtain bond lengths and angles.

    • Analyze the output file for electronic properties such as Mulliken charges, dipole moment, and HOMO/LUMO energies. These can provide insights into the molecule's reactivity and polarity.

The following diagram outlines this computational workflow:

G cluster_pre Pre-processing cluster_dft DFT Calculations (Gaussian) cluster_post Post-processing Build Build 3D Structure PreOpt Initial Optimization (PM6) Build->PreOpt Opt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->Opt Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Analysis Analyze Output: - Geometry - Charges - Energies Freq->Analysis

Caption: Workflow for a DFT study of this compound.

Conclusion

While direct experimental and computational studies on the reactivity of this compound are still emerging in the literature, a robust predictive framework can be established by leveraging computational studies on analogous systems and fundamental principles of organic and organometallic chemistry. This guide has provided a comparative overview of suitable computational methodologies, a predictive analysis of the molecule's reactivity in key cross-coupling reactions, and a practical workflow for researchers to conduct their own in silico investigations. By employing these computational tools, medicinal chemists can gain valuable insights into the reactivity of this important building block, ultimately streamlining the synthesis of novel and impactful pharmaceutical agents.

References

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  • Fluorobenzoic Acid Series. (Source: Sparrow Chemical) [Link]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
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The Ortho-Effect in Action: A Comparative Guide to the Reactivity of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the nuanced reactivity of substituted aromatic compounds is of paramount importance. Among these, halogenated benzoic acids serve as versatile building blocks. This guide provides an in-depth analysis of the "ortho-effect" as manifested in 2,3-Difluoro-6-iodobenzoic acid, a unique trifunctionalized scaffold. We will objectively compare its reactivity in key synthetic transformations with relevant alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Ortho-Effect: Beyond Simple Inductive and Resonance Arguments

The "ortho-effect" is a well-documented, yet often complex, phenomenon in organic chemistry, particularly concerning the acidity and reactivity of ortho-substituted benzoic acids.[1][2][3] Generally, a substituent in the ortho position relative to the carboxyl group increases the acid strength of a benzoic acid, irrespective of whether it is an electron-donating or electron-withdrawing group.[2][3][4] This is primarily attributed to steric inhibition of resonance (SIR).[2][5]

The steric bulk of the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[1][2] This disruption in coplanarity inhibits the resonance interaction between the carboxyl group and the aromatic ring.[1][5] Consequently, the carboxylate anion formed upon deprotonation is stabilized, as the negative charge is more effectively localized on the oxygen atoms without delocalization into the ring, thus increasing the acidity of the parent acid.[5]

In the case of This compound , we have a fascinating interplay of multiple ortho-substituents. The iodine atom at the 6-position and the fluorine atom at the 2-position both exert a significant ortho-effect on the carboxyl group. The additional fluorine at the 3-position further modulates the electronic properties of the ring through its strong inductive electron-withdrawing effect.

Comparative Analysis of Acidity: The Cumulative Impact of Ortho-Halogens

To appreciate the pronounced ortho-effect in this compound, a comparison of its acidity (pKa) with that of benzoic acid and other halogenated analogs is instructive.

CompoundSubstituentsKey Effects Influencing AcidityApproximate pKa
Benzoic AcidNoneBaseline4.20
2-Fluorobenzoic Acid2-FStrong ortho-effect (inductive withdrawal and SIR)[6]3.27
2-Iodobenzoic Acid2-IOrtho-effect (inductive withdrawal and significant SIR due to larger size)2.86
2,6-Difluorobenzoic Acid2-F, 6-FAdditive ortho-effects from two fluorine atoms~2.7
This compound 2-F, 3-F, 6-I Combined ortho-effects from 2-F and 6-I, plus the strong inductive effect of 3-F Expected to be significantly lower than 2.86

Note: Experimentally determined pKa values can vary slightly depending on the solvent and temperature.

The data clearly indicates that ortho-substituents, particularly halogens, lead to a marked increase in acidity compared to benzoic acid. The presence of multiple ortho-substituents, as in 2,6-difluorobenzoic acid, has an additive effect. For this compound, the combination of a fluorine and a larger iodine atom in the ortho positions, coupled with the inductive pull of the fluorine at the 3-position, is anticipated to render it a considerably strong benzoic acid derivative. This enhanced acidity can be a critical factor in reactions where proton transfer is a key step.

Reactivity in Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling

The iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The ortho-substituents, however, can play a significant role in the reaction's efficiency.

Comparative Performance in Suzuki-Miyaura Coupling:

SubstrateKey FeaturesExpected Reactivity
4-Iodobenzoic AcidUnhindered iodineHigh reactivity, standard conditions applicable.
2-Iodobenzoic AcidSteric hindrance from the ortho-carboxyl groupSlower reaction rates, may require more forcing conditions or specialized ligands.
This compound Significant steric hindrance from the 2-fluoro and carboxyl groups Challenging substrate, likely requiring optimized catalyst systems with bulky, electron-rich phosphine ligands to overcome steric hindrance and promote oxidative addition.

The steric bulk around the iodine atom in this compound presents a significant challenge for the oxidative addition step in the Suzuki-Miyaura catalytic cycle. The palladium catalyst must approach the C-I bond, and the flanking fluoro and carboxyl groups can impede this process.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed to address the steric challenges inherent in the substrate.

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add toluene (8 mL) and degassed water (1 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Bulky Ligand (SPhos): The use of a bulky and electron-rich phosphine ligand like SPhos is crucial. It promotes the formation of a monoligated, coordinatively unsaturated palladium species, which is more reactive in the oxidative addition to the sterically hindered C-I bond.

  • Base (K₃PO₄): Potassium phosphate is a strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction.

  • Solvent System (Toluene/Water): The biphasic solvent system is standard for Suzuki couplings and helps to dissolve both the organic substrates and the inorganic base.[7][8]

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: This compound Phenylboronic acid K₃PO₄ mix Add Catalyst Premix and Solvents (Toluene/Water) reagents->mix 1 catalyst Prepare Catalyst Premix: Pd(OAc)₂ + SPhos in Toluene catalyst->mix 2 heat Heat at 100°C (12-24h) mix->heat 3 workup Aqueous Workup: EtOAc, 1M HCl, Brine heat->workup 4 purify Column Chromatography workup->purify 5 product Purified Product purify->product 6

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Reactivity in Esterification: Steric Hindrance at the Forefront

Esterification of carboxylic acids is a fundamental transformation. With this compound, the ortho-substituents create significant steric hindrance around the carboxyl group, making esterification reactions, particularly those under acidic conditions (e.g., Fischer esterification), challenging.

Comparison of Esterification Methods:

MethodDescriptionApplicability to this compound
Fischer EsterificationAcid-catalyzed reaction with an alcohol.Low to moderate yields expected due to severe steric hindrance impeding the nucleophilic attack of the alcohol on the protonated carboxyl group.
Acyl Chloride Formation followed by AlcoholysisConversion to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.Recommended method. The formation of the highly reactive acyl chloride bypasses the sterically hindered approach to the carboxylic acid.
Carbodiimide-mediated CouplingUse of coupling agents like DCC or EDC to activate the carboxylic acid.A viable alternative, though may require longer reaction times and careful optimization.
Experimental Protocol: Two-Step Esterification via Acyl Chloride

Objective: To synthesize the methyl ester of this compound.

Part A: Acyl Chloride Formation

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Add a catalytic amount of DMF (1 drop).

  • Slowly add oxalyl chloride (1.5 mmol) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction is complete when gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Part B: Esterification

Materials:

  • Crude 2,3-Difluoro-6-iodobenzoyl chloride

  • Anhydrous methanol

  • Anhydrous DCM

  • Triethylamine

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool to 0 °C.

  • Slowly add anhydrous methanol (2.0 mmol) followed by triethylamine (1.2 mmol).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Esterification Pathway:

Esterification_Pathway cluster_pathway Two-Step Esterification start This compound acyl_chloride 2,3-Difluoro-6-iodobenzoyl Chloride start->acyl_chloride (COCl)₂, DMF DCM ester Methyl 2,3-Difluoro-6-iodobenzoate acyl_chloride->ester MeOH, Et₃N DCM

Caption: Recommended two-step pathway for the esterification of this compound.

Conclusion

The ortho-effect in this compound, arising from the cumulative steric and electronic influences of the ortho-fluoro and ortho-iodo substituents, profoundly governs its reactivity. This guide has demonstrated that while the ortho-effect enhances the compound's acidity, it simultaneously presents significant steric challenges in key synthetic transformations like Suzuki-Miyaura coupling and esterification. By understanding these principles and selecting appropriate reagents and conditions, such as the use of bulky phosphine ligands in cross-coupling or a two-step esterification protocol via the acyl chloride, researchers can effectively harness the synthetic potential of this valuable and highly functionalized building block. The provided protocols offer a robust starting point for the successful application of this compound in complex molecule synthesis.

References

  • Wikipedia. Ortho effect. [Link]
  • Khan Academy. How does ortho-effect work in benzoic acids? [Link]
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]
  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
  • BYJU'S. Ortho Effect. [Link]
  • Canadian Science Publishing. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. [Link]
  • Oxford Academic. Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. [Link]
  • Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]
  • Canadian Science Publishing. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. [Link]
  • YouTube. How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]
  • Quora. Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid? [Link]
  • Quora. Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • NIH.
  • ResearchGate. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. [Link]
  • Arkivoc.
  • ResearchGate. a)
  • ACS Catalysis.
  • Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Google Patents.
  • Google Patents. US8022244B2 - Method for producing benzoic acid esters.
  • Organic Syntheses Procedure. m-IODOBENZOIC ACID. [Link]
  • PubChem. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | C7HF4IO2 | CID 13704753. [Link]
  • Semantic Scholar. Suzuki-Miyaura coupling reactions of iodo(difluoroenol)

Sources

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for 2,3-Difluoro-6-iodobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Difluoro-6-iodobenzoic Acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its trifunctional nature—an aryl iodide for cross-coupling, a carboxylic acid for amide bond formation or as a directing group, and a difluorinated phenyl ring for modulating pharmacokinetic properties—makes it an invaluable scaffold for the synthesis of complex therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, properties of critical importance in drug design.

However, the very features that make this molecule attractive also present significant synthetic challenges. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid can deactivate the aryl iodide towards oxidative addition, a critical step in palladium-catalyzed cross-coupling reactions. Furthermore, the steric hindrance imposed by the ortho-substituents demands highly active and sterically accommodating catalyst systems. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira coupling of this compound, offering field-proven insights to inform catalyst selection and reaction optimization.

The Catalytic Landscape: A Comparative Overview of Palladium Systems

The success of any cross-coupling reaction hinges on the judicious choice of the palladium source and, more critically, the ancillary ligand. The ligand sphere around the palladium center dictates its reactivity, stability, and steric profile, directly impacting reaction efficiency and product yield. For a substrate as challenging as this compound, a one-size-fits-all approach is seldom effective.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, a common motif in pharmaceutical compounds. The coupling of this compound with various aryl and heteroaryl boronic acids is a key transformation.

Causality Behind Experimental Choices: The primary challenge in the Suzuki-Miyaura coupling of this substrate is the sluggish oxidative addition and the potential for protodeboronation of the boronic acid partner under basic conditions.[1] The selection of a catalyst system that promotes rapid oxidative addition and facilitates transmetalation under mild conditions is paramount.

Comparative Catalyst Performance for Suzuki-Miyaura Coupling:

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Anticipated YieldKey Considerations
System 1: The Workhorse Pd(PPh₃)₄PPh₃ (integral)K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O80-100ModerateA reliable starting point, but may require higher catalyst loadings and temperatures. Prone to catalyst decomposition.
System 2: The Buchwald Advancement Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene or CPMERoom Temp to 80High to ExcellentBulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination, enabling lower temperatures and catalyst loadings.[2]
System 3: The Pre-catalyst Advantage Buchwald Precatalysts (e.g., SPhos Pd G3)SPhos (integral)K₃PO₄Toluene or CPMERoom Temp to 80ExcellentForms the active Pd(0) species readily, offering high efficiency and reproducibility, especially for challenging substrates.[1]
System 4: The Heterogeneous Option Pd/CNoneK₂CO₃Ethanol/H₂O80-100Moderate to GoodOffers ease of separation and catalyst recycling, which is advantageous for process chemistry. May suffer from leaching and lower activity.[3]

This data is a representative compilation based on literature for analogous fluorinated and sterically hindered aryl iodides.

Experimental Workflow & Visualization

Workflow for Catalyst Screening in Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base in a Schlenk flask B Add Solvent A->B C Degas the mixture (Argon bubbling or freeze-pump-thaw) B->C D Add Palladium Precursor and Ligand (or Pre-catalyst) under Argon C->D E Heat to specified temperature and stir D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up (Acidify and Extract) G->H I Purify by Column Chromatography or Recrystallization H->I

Caption: Generalized workflow for Suzuki-Miyaura catalyst screening.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Ar-I RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdI->ArPdAr Ar'B(OH)₂ / Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the SPhos Pd G3 precatalyst.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1 M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

II. Heck Coupling: Olefin Functionalization

The Heck reaction provides a means to form C(sp²)-C(sp²) bonds through the coupling of the aryl iodide with an alkene. This reaction is invaluable for the synthesis of substituted styrenes and other vinylated aromatics.

Causality Behind Experimental Choices: For the Heck coupling of this compound, catalyst selection must address the electron-deficient nature of the substrate. The choice of base and solvent is also critical to promote the β-hydride elimination step and ensure catalyst turnover.

Comparative Catalyst Performance for Heck Coupling:

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Anticipated YieldKey Considerations
System 1: Classic Conditions Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or DMAc100-120Moderate to GoodA standard system, but may require higher temperatures. Tri(o-tolyl)phosphine can sometimes improve yields for hindered substrates.
System 2: Ligandless (Jeffery Conditions) Pd(OAc)₂None (TBAB as phase-transfer catalyst)NaHCO₃ or K₂CO₃DMF or NMP80-100GoodThe use of a phase-transfer catalyst can stabilize the palladium catalyst and promote the reaction under milder conditions.
System 3: N-Heterocyclic Carbenes (NHCs) Pd(OAc)₂IPr or SIMesCs₂CO₃1,4-Dioxane100-120Good to ExcellentNHC ligands are strong sigma donors and can form very stable and active catalysts, often effective for less reactive aryl halides.
System 4: Palladacycle Catalysts Herrmann's CatalystNone (integral)NaOAcNMP100-140HighThese pre-formed, stable catalysts are highly active and can be effective at low loadings for challenging substrates.

This data is a representative compilation based on literature for analogous fluorinated and sterically hindered aryl iodides.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is the premier method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis. This reaction couples the aryl iodide with a terminal alkyne.

Causality Behind Experimental Choices: The traditional Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. For sensitive substrates, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Comparative Catalyst Performance for Sonogashira Coupling:

Catalyst SystemPalladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)Anticipated Yield
System 1: Traditional Sonogashira PdCl₂(PPh₃)₂PPh₃ (integral)CuIEt₃N or DIPEATHF or DMFRoom Temp to 60Good to High
System 2: Copper-Free Sonogashira Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃ or P(t-Bu)₃NoneCs₂CO₃ or PiperidineDMF or Toluene60-100Good to High
System 3: Advanced Ligand System Pd(OAc)₂XantphosCuI (optional)K₂CO₃1,4-Dioxane80-100High to Excellent

This data is a representative compilation based on literature for analogous fluorinated and sterically hindered aryl iodides.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a challenging yet essential transformation in the synthesis of novel chemical entities for drug discovery. While classic catalyst systems like those based on triphenylphosphine can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands, N-heterocyclic carbenes, or advanced pre-catalysts consistently offer superior performance in terms of reaction rates, yields, and milder conditions.

For Suzuki-Miyaura couplings, the use of Buchwald ligands and pre-catalysts is highly recommended. In Heck reactions, palladacycles or systems with NHC ligands often provide the best results. For Sonogashira couplings, both traditional copper-co-catalyzed and copper-free conditions can be effective, with the choice depending on the sensitivity of the alkyne coupling partner. The experimental protocols and comparative data provided in this guide serve as a robust starting point for researchers to accelerate their synthetic programs involving this versatile and valuable building block.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][1]
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid. BenchChem.
  • Li, L., et al. (2023). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes.
  • Deng, J., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587. [Link][6][7]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Scientific Reports. [Link][8]
  • An efficient method for palladium-catalyzed homocoupling reaction of terminal alkynes in the synthesis of symmetric diynes. (2025).
  • Li, Q., et al. (2023). Effects of Palladium Precursors on the Activity of Palladium Nanocatalysts for the Oxidation of Volatile Organic Components.
  • Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link][11]
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2025).
  • Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. (n.d.).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Johnson Matthey. (n.d.). Palladium precursor products. [Link][13]
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). ARKIVOC. [Link][14]
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.[15]
  • Pd/C as a highly active catalyst for Heck, Suzuki and Sonogashira reactions. (2025).
  • Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. (2015). Angewandte Chemie International Edition, 54(5), 1634-1637. [Link][3][16]
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link][2]

Sources

A Crystallographic Investigation of 2,3-Difluoro-6-iodobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the X-ray crystallography of derivatives of 2,3-Difluoro-6-iodobenzoic acid, a compound of significant interest in medicinal chemistry and materials science. While the crystal structure of the parent acid remains elusive in the public domain, a comprehensive examination of its derivatives offers invaluable insights into the influence of molecular modifications on solid-state architecture. Here, we present a detailed case study on the crystallographic analysis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, a key derivative, to elucidate the intricate interplay of intermolecular forces that govern its crystal packing. This analysis serves as a crucial reference for researchers engaged in the rational design of novel compounds with tailored solid-state properties.

The Significance of Halogenated Benzoic Acids in Crystal Engineering

Substituted benzoic acids are fundamental building blocks in the development of pharmaceuticals and functional organic materials. The introduction of halogen atoms, particularly fluorine and iodine, provides a powerful tool for modulating molecular properties such as lipophilicity, metabolic stability, and, critically, intermolecular interactions. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions dictates the crystal packing, which in turn influences key physical properties like solubility, melting point, and bioavailability. Understanding these interactions at the atomic level through single-crystal X-ray diffraction is paramount for effective crystal engineering.[1]

Case Study: X-ray Crystallography of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide

As a prime example of a this compound derivative, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide provides a rich platform for studying the combined effects of multiple halogen substituents on crystal packing. The synthesis and crystallographic analysis of this compound reveal a fascinating supramolecular assembly.

Synthesis and Crystallization: A Deliberate Path to Single Crystals

The synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide was achieved through a standard sulfonylation reaction.[1] The careful control of reaction and crystallization conditions is a critical determinant for obtaining high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization

  • Reaction Setup: To a solution of 4,5-difluoro-2-iodoaniline (7.84 mmol) in dry dichloromethane (10 ml), benzenesulfonyl chloride (9.41 mmol) and pyridine (11.76 mmol) were slowly added.

  • Reaction Execution: The reaction mixture was stirred at room temperature for 8 hours under a nitrogen atmosphere.

  • Workup: Upon completion, the reaction was quenched with ice water containing concentrated HCl, followed by extraction with dichloromethane. The organic layer was washed with water and dried over sodium sulfate.

  • Purification and Crystallization: The crude product was purified by trituration with diethyl ether to afford the final compound as a colorless solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system.

The rationale behind this well-established protocol lies in the controlled formation of the sulfonamide bond and the subsequent purification and crystallization steps designed to yield crystals of sufficient size and quality. The choice of a non-polar solvent for crystallization and the slow evaporation technique are crucial for minimizing defects and promoting ordered crystal growth.

Crystallographic Data and Structure Analysis

Single-crystal X-ray diffraction analysis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide yielded the following key crystallographic parameters:

ParameterValue
Chemical FormulaC₁₂H₈F₂INO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3648 (4)
b (Å)9.8537 (4)
c (Å)15.3923 (8)
β (°)90.955 (2)
Volume (ų)1268.52 (10)
Z4
Density (calculated) (g/cm³)1.881
R-factor (%)7.2
CCDC Number2475706

Table 1: Crystallographic data for N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide.[1]

The molecular structure reveals a twisted conformation between the two phenyl rings.[1] This deviation from planarity is a common feature in such multi-ring systems and is influenced by the steric and electronic effects of the substituents.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide is a testament to the directing power of non-covalent interactions. The supramolecular architecture is primarily governed by a combination of hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding Network

The dominant intermolecular interaction is the N—H···O hydrogen bond, which links the molecules into centrosymmetric dimers.[1] This classic hydrogen bonding motif is a robust and predictable interaction in sulfonamides.

π-π Stacking Interactions

The aromatic rings of adjacent molecules engage in π-π stacking interactions, further stabilizing the crystal lattice.[1] These interactions, though weaker than hydrogen bonds, play a crucial role in the overall packing efficiency and the three-dimensional arrangement of the molecules.

The interplay of these interactions results in a well-defined and stable crystal structure. The fluorine and iodine atoms, while not directly participating in strong halogen bonds in this particular structure, contribute to the overall electronic landscape of the molecule, influencing the strength and geometry of the other non-covalent interactions.

Visualizing Molecular and Supramolecular Structures

To better understand the structural features discussed, the following diagrams were generated using the DOT language.

Caption: Molecular structure of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide.

Experimental Workflow for X-ray Crystallography Synthesis Synthesis of Derivative Crystallization Single Crystal Growth Synthesis->Crystallization Purification Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Crystal Mounting Structure_Solution Structure Solution Data_Collection->Structure_Solution Data Processing Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Analysis Analysis of Intermolecular Interactions Structure_Refinement->Analysis Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Insights and Future Directions

The detailed crystallographic analysis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide provides a solid foundation for understanding the solid-state behavior of this compound derivatives. The observed hydrogen bonding and π-π stacking interactions are key determinants of the crystal packing.

Future work should prioritize obtaining the crystal structure of the parent this compound. This would enable a direct comparison and a more profound understanding of how the transformation of the carboxylic acid group into a sulfonamide moiety impacts the supramolecular assembly. Furthermore, the synthesis and crystallographic analysis of other derivatives, such as esters and amides, would provide a more complete picture of the structure-property relationships within this important class of compounds. Such studies are essential for the continued development of new molecules with optimized properties for pharmaceutical and material science applications.

References

  • Madhan, S., NizamMohideen, M., Pavunkumar, V., & MohanaKrishnan, A. K. (2023). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide.

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the integrity of a starting material is non-negotiable. The compound 2,3-Difluoro-6-iodobenzoic acid is a key building block in the synthesis of complex pharmaceutical intermediates. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of essential analytical techniques for verifying the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale, establish a self-validating analytical workflow, and provide actionable protocols grounded in authoritative standards. Purity assessment is not a single measurement but a holistic investigation; a principle that forms the core of this guide.[1][2]

The Orthogonal Strategy: A Foundation of Trust

Relying on a single analytical method for purity determination is a significant scientific risk. A given technique may be blind to certain impurities. For instance, High-Performance Liquid Chromatography (HPLC) may not detect impurities that co-elute with the main peak or lack a UV chromophore. Similarly, Nuclear Magnetic Resonance (NMR) might not reveal inorganic salts.

Therefore, a robust purity assessment employs an orthogonal approach , utilizing multiple analytical techniques whose separation and detection principles are fundamentally different.[2] This creates a self-validating system where the weaknesses of one method are covered by the strengths of another. A high-purity result is only trustworthy when it is confirmed by several orthogonal methods.

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the gold standard for determining the purity of small molecules by separating the main component from its non-volatile impurities.[3][4] For an aromatic carboxylic acid like our target molecule, a reversed-phase method with UV detection is the most logical choice due to the compound's inherent polarity and strong UV absorbance from the benzene ring.

Expertise & Causality:

  • Why Reversed-Phase (C18 column)? The nonpolar stationary phase (C18) effectively retains the aromatic benzoic acid, while a polar mobile phase allows for its controlled elution. This is the most common and robust separation mode for a wide range of organic molecules.

  • Why an Acidified Mobile Phase? The mobile phase is acidified (e.g., with phosphoric or acetic acid) to suppress the ionization of the carboxylic acid group (-COOH). In its neutral, protonated form, the molecule is more hydrophobic and retains better on the C18 column, leading to sharp, symmetrical peaks essential for accurate quantification.

  • Why UV Detection? The aromatic ring in this compound possesses a strong chromophore, making it highly sensitive to UV detection, typically in the 230-260 nm range. This allows for the detection of structurally similar impurities.

Experimental Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: Agilent 1100 series or equivalent with a UV/Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 233 nm.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh ~10 mg of synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

    • Reference Standard: If available, prepare a reference standard at the same concentration.

  • Analysis Procedure:

    • Equilibrate the column with a suitable gradient starting composition (e.g., 65% A, 35% B) until a stable baseline is achieved.

    • Perform a blank injection (diluent only) to identify any system peaks.

    • Inject the sample solution.

    • Run a linear gradient to elute all potential impurities (e.g., 35% B to 95% B over 20 minutes).

    • Integrate all peaks in the chromatogram.

  • Purity Calculation:

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: HPLC experimental workflow for purity determination.

Nuclear Magnetic Resonance (NMR): The Lens into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for unambiguous structure confirmation and is excellent for identifying and quantifying impurities, including residual solvents and structural isomers.[6] For a fluorinated compound, ¹⁹F NMR is an exceptionally valuable and sensitive tool.[7][8]

Expertise & Causality:

  • ¹H NMR: Provides information on the protons in the molecule. The aromatic region will confirm the substitution pattern, and the absence of significant unassigned peaks is a strong indicator of purity. Integration of the carboxylic acid proton (if observable) versus aromatic protons can provide clues about purity.

  • ¹⁹F NMR: This is a critical experiment. Fluorine has a 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR highly sensitive.[8] The spectrum should show two distinct signals for the two non-equivalent fluorine atoms. The presence of other fluorine-containing signals directly indicates fluorinated impurities. Quantitative ¹⁹F NMR can provide highly accurate purity values.[9]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. While less sensitive, it verifies that all expected carbons are present and helps rule out isomers that might have similar ¹H NMR spectra.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

    • Add a small, known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR) if quantitative analysis is desired.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[10]

    • Acquire ¹H, ¹³C, and ¹⁹F spectra.

  • Data Acquisition & Analysis:

    • ¹H NMR: Ensure a sufficient relaxation delay (D1 ≥ 5T₁) for quantitative accuracy if needed. Integrate all signals and compare them to the expected ratios. Check for peaks corresponding to common solvents (e.g., ethyl acetate, hexane, DCM).

    • ¹⁹F NMR: The spectrum should be clean, showing only the expected signals for the product. The absence of background signals makes this technique ideal for spotting fluorinated byproducts.[7][8]

    • ¹³C NMR: Account for all carbon signals. The low intensity of the carbon attached to the iodine atom (due to quadrupolar relaxation) is expected.

Caption: Multi-nuclear NMR analysis workflow.

Mass Spectrometry (MS): The Verdict on Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity.[11] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for detecting and identifying impurities, even at trace levels.[12] High-Resolution Mass Spectrometry (HRMS) is particularly authoritative as it provides an exact mass measurement, which can be used to confirm the elemental formula.[13][14]

Expertise & Causality:

  • Why Electrospray Ionization (ESI)? ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. It typically generates the deprotonated molecular ion [M-H]⁻ in negative ion mode, which directly corresponds to the molecular weight.

  • Why HRMS? A low-resolution instrument might identify a peak at m/z 280.9, consistent with our target. However, HRMS can provide a mass like 280.9251. This high accuracy allows differentiation from other molecules with the same nominal mass but different elemental compositions, providing definitive confirmation. An agreement within 5 ppm between the measured and calculated mass is considered excellent evidence of the correct formula.

Experimental Protocol: LC-MS (HRMS) Analysis
  • System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis:

    • Infuse the sample directly or inject it through an LC system.

    • Acquire data in negative ion ESI mode.

    • Look for the [M-H]⁻ ion. For C₇H₄F₂IO₂, the calculated exact mass of the [M-H]⁻ ion (C₇H₃F₂IO₂⁻) is 280.9252.

    • The measured mass should be within ±0.003 m/z units of the calculated value.[10]

Elemental Analysis: The Fundamental Composition Check

Elemental analysis is a classic, robust technique that determines the weight percentage of carbon, hydrogen, and other elements (like nitrogen).[15] It provides a fundamental check on the sample's bulk purity and elemental composition.[16][17] For a new compound, a successful elemental analysis is often a requirement for publication in scientific journals.[10][18]

Trustworthiness: This method is inherently self-validating. The experimental percentages of C and H must add up, along with the calculated percentages of F, I, and O, to nearly 100%. A significant deviation suggests the presence of impurities, such as inorganic salts, or tightly bound solvent molecules that other methods might miss. The generally accepted tolerance for a pure compound is that the found values for C and H should be within ±0.4% of the calculated theoretical values.[10][18]

Theoretical vs. Expected Results
  • Molecular Formula: C₇H₄F₂IO₂

  • Molecular Weight: 281.01 g/mol

  • Theoretical Composition:

    • %C = (7 * 12.011) / 281.01 = 29.92%

    • %H = (4 * 1.008) / 281.01 = 1.43%

An acceptable result from an elemental analyzer would be C = 29.92 ± 0.4% and H = 1.43 ± 0.4%.

Comparative Summary of Purity Assessment Techniques

Technique Primary Information Provided Typical Accuracy Key Strengths Key Limitations
HPLC-UV Quantitative purity (Area %), impurity profile>99% (relative)Excellent for quantifying non-volatile impurities; high throughput.[3]May not detect co-eluting or non-UV active impurities.
NMR ('H, ¹⁹F) Structural confirmation, identification of isomers & residual solventsHigh (especially qNMR)Unambiguous structure proof; ¹⁹F NMR is highly sensitive and specific for fluorinated impurities.[7][8]Less sensitive to non-proton/fluorine containing impurities (e.g., salts).
LC-MS (HRMS) Molecular weight confirmation, elemental formula< 5 ppm mass accuracyExtremely sensitive for impurity identification; confirms elemental composition.[13][14]Ionization efficiency can vary, making quantification challenging without standards.
Elemental Analysis Bulk elemental composition (%C, %H)±0.4%Verifies fundamental composition; detects inorganic impurities and bound solvents.[10][18]Does not provide information on the nature or number of individual impurities.

Conclusion: Synthesizing the Data for a Final Verdict

Assessing the purity of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted approach. No single technique is sufficient. A trustworthy purity claim of >98% is only valid when supported by a confluence of evidence from orthogonal methods:

  • HPLC shows a main peak area of >98%.

  • ¹H and ¹⁹F NMR spectra are clean, matching the expected structure with no significant impurity signals.

  • HRMS confirms the molecular formula with high mass accuracy.

  • Elemental analysis for Carbon and Hydrogen is within ±0.4% of the theoretical values.

By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-characterized and of the highest possible quality, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Thoen, J. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Thoen, J. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II. [Link]
  • International Journal of Advanced Research in Engineering and Management. (2020).
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (n.d.).
  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
  • International Journal of Trend in Scientific Research and Development. (2023).
  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
  • Chem Help ASAP. (2022). what is mass spectrometry & how is mass spectrometry used. [Link]
  • NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab. [Link]
  • ResearchGate. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • Royal Society of Chemistry. (2021).
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]
  • Studia Universitatis Babes-Bolyai Chemia. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
  • University of Science and Technology. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

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A Comparative Guide to Mechanistic Studies of Reactions Involving 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of common palladium-catalyzed cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2,3-Difluoro-6-iodobenzoic acid. While specific, direct comparative studies on this exact molecule are not extensively documented in readily available literature, this guide leverages established mechanistic principles and experimental data from closely related substrates—primarily 2-iodobenzoic acid derivatives—to offer predictive insights and robust starting protocols for researchers.[1] The focus is on understanding how the unique structural features of this compound influence reaction pathways, catalyst selection, and experimental outcomes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Introduction: The unique challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional handles:

  • An iodine atom , which serves as a reactive site for classic palladium-catalyzed cross-coupling.

  • A carboxylic acid group ortho to the iodine, which introduces significant steric hindrance and can act as a directing group or a coordinating species in the catalytic cycle.

  • Two vicinal fluorine atoms , which are strong electron-withdrawing groups that modulate the electronic properties of the aromatic ring, influencing its reactivity and the properties of the final product.

The combination of these features makes reactions with this substrate mechanistically intriguing. The primary challenge is overcoming the steric bulk around the palladium center after oxidative addition, which can impede subsequent transmetalation or amine binding and reductive elimination steps. The electron-withdrawing fluorine atoms are expected to accelerate the initial oxidative addition of the C-I bond to the Pd(0) catalyst, but may electronically influence downstream steps in the catalytic cycle.[1]

This guide will dissect these effects within the context of three major C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Navigating Steric Hindrance for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone for C(sp²)-C(sp²) bond formation.[2] With substrates like this compound, the key to a successful reaction lies in the judicious choice of ligand and base to facilitate the transmetalation step, which is often rate-limiting for sterically demanding partners.[3][4]

Mechanistic Considerations

The generally accepted catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to yield the biaryl product.[4] For ortho-substituted iodobenzoates, the steric clash between the carboxylate group and the bulky phosphine ligands on the palladium center can hinder the approach of the boronic acid partner.

Causality in Experimental Design:

  • Ligand Choice: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, RuPhos) are paramount. Their large steric footprint promotes the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[1] Furthermore, their bulk can facilitate the final reductive elimination step.

  • Base Selection: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex.[4] For sterically hindered couplings, a stronger, non-nucleophilic base like K₃PO₄ or CsF is often more effective than weaker bases like Na₂CO₃. The choice of solvent (e.g., dioxane/water mixtures) is also critical to ensure solubility of both the organic and inorganic reagents.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation RedEl [Ar-Pd(II)-Ar'(L)₂]‡ Trans->RedEl Reductive Elimination RedEl->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedEl->Product ArI This compound (Ar-I) ArI->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Trans caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Catalytic Systems (Based on 2-Iodobenzoate Model)

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of methyl 2-iodobenzoate, which serves as a validated starting point for optimizing reactions with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10096[1]
Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane/H₂O10094[1]
PdCl₂(dppf) (2)-CsFTHF7085[1]

This data is representative for the model compound methyl 2-iodobenzoate and should be used as a guideline.

Representative Experimental Protocol (Suzuki-Miyaura)
  • Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.5 mmol, 2.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[5][6] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[7] For substrates like this compound, the primary considerations are ensuring the deprotonation of the alkyne and facilitating the coupling at the sterically encumbered palladium center.

Mechanistic Considerations

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[7] In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product.

Causality in Experimental Design:

  • Copper Co-catalyst: Copper(I) iodide is crucial for activating the terminal alkyne, forming the copper acetylide intermediate that participates in the transmetalation step.[5] In some "copper-free" protocols, the base and ligand system is designed to facilitate direct palladation of the alkyne, though this can be less efficient for challenging substrates.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves a dual purpose: neutralizing the HI byproduct and acting as the solvent.[6] The use of a strong, non-coordinating amine is essential to prevent catalyst inhibition.

  • Ligand Effects: Triphenylphosphine (PPh₃) is a classic ligand for this reaction, but for hindered substrates, more electron-rich and bulky phosphines can improve performance by stabilizing the catalytic species and promoting reductive elimination.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Ar-Pd(II)-I(L)₂ Pd0->OxAdd_Pd Oxidative Addition (Ar-I) Trans_Pd Ar-Pd(II)-C≡CR(L)₂ OxAdd_Pd->Trans_Pd Transmetalation Trans_Pd->Pd0 Reductive Elimination Product Ar-C≡C-R Trans_Pd->Product CuI Cu-I CuAcetylide Cu-C≡CR CuI->CuAcetylide Base, R-C≡C-H CuAcetylide->Trans_Pd Provides Acetylide CuAcetylide->CuI Transmetalation caption Interconnected catalytic cycles of the Sonogashira coupling.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Performance Comparison of Catalytic Systems (Representative)

This table provides typical conditions for Sonogashira couplings of aryl iodides, offering a solid foundation for experiments with this compound.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF65HighGeneric[5]
Pd(OAc)₂ (1)CuI (2)i-Pr₂NHToluene80HighGeneric[8]
Pd(PPh₃)₄ (3)CuI (5)Et₃NDMFRTGood-HighGeneric[5]
Representative Experimental Protocol (Sonogashira)
  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.03 mmol, 3 mol%).

  • Inerting: Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at 65 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[9][10] The reaction's success with a sterically hindered substrate like this compound is highly dependent on the choice of a specialized, bulky phosphine ligand that can promote the challenging C-N reductive elimination step.[11][12]

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl iodide to Pd(0). The resulting complex then coordinates the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13]

Causality in Experimental Design:

  • Ligand Choice: For ortho-substituted aryl halides, second-generation (e.g., BINAP) and third-generation (e.g., BrettPhos, Xantphos) Buchwald ligands are essential.[9][11] These bulky, electron-rich ligands stabilize the low-coordinate palladium intermediates and possess the steric properties necessary to facilitate the difficult reductive elimination step, which is often the turnover-limiting step.

  • Base Selection: A strong, non-nucleophilic base is critical for deprotonating the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like K₃PO₄ or LHMDS can be used for base-sensitive substrates.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L OxAdd Ar-Pd(II)-I(L) Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)-I(L)(HNR¹R²)] OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR¹R²(L) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product ArI This compound (Ar-I) ArI->OxAdd Amine HNR¹R² Amine->AmineComplex caption Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance Comparison of Catalytic Systems (Representative)

The choice of ligand is critical. This table illustrates common pairings for aryl iodides. For this compound, systems employing BrettPhos or Xantphos are recommended starting points.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (1-2)Xantphos (3-5)NaOt-BuToluene100-110Good-HighGeneric[11]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene100Good-HighGeneric[9]
BrettPhos Pd G3 (2)-K₃PO₄t-BuOH100HighGeneric[11]
Representative Experimental Protocol (Buchwald-Hartwig)
  • Setup (Glovebox): In an inert atmosphere glovebox, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%) to a vial.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 110 °C and stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~5-6 (avoiding strong acid if the product is acid-labile) and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Conclusion and Future Outlook

The cross-coupling reactions of this compound present a formidable but surmountable synthetic challenge. The key to success is the rational selection of catalytic components—specifically bulky, electron-rich phosphine ligands—that can overcome the profound steric hindrance imposed by the ortho-carboxylate group. The electron-withdrawing fluorine atoms likely facilitate the initial oxidative addition but necessitate a highly active catalyst to drive the subsequent, sterically demanding steps of the catalytic cycle.

This guide provides a mechanistic framework and validated starting points derived from analogous systems. Researchers are encouraged to use the provided protocols as a foundation for their own screening and optimization efforts. Further studies, including kinetic analysis and computational modeling specifically on the this compound scaffold, would provide deeper insights and lead to the development of next-generation catalysts tailored for this important class of building blocks.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald–Hartwig amin
  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Sonogashira coupling. Wikipedia.
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Palladium-C
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journal of Organic Chemistry.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • A Comparative Guide to Palladium-Catalyzed Reactions of 2-Iodobenzo
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Semantic Scholar.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Formation of biaryl compounds in the suzuki cross coupling reaction.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Search Results for Sonogashira Coupling. Beilstein Journal of Organic Chemistry.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
  • New perspectives in the cross-coupling reactions of organostannanes.
  • Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

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A Cost-Benefit Analysis of 2,3-Difluoro-6-iodobenzoic Acid in Synthesis: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of synthetic campaigns. The incorporation of fluorinated motifs is a well-established strategy for enhancing the pharmacological properties of molecules.[1] This guide provides an in-depth cost-benefit analysis of 2,3-Difluoro-6-iodobenzoic acid as a key intermediate in organic synthesis, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Its performance will be objectively compared with two common alternatives: 2,3-Difluoro-6-bromobenzoic acid and 2,3-Difluorophenylboronic acid . This analysis is grounded in the principles of chemical reactivity, supported by experimental data from the literature, and considers the practical economic implications for laboratory and process chemistry.

The Strategic Advantage of the 2,3-Difluoro-6-halophenyl Moiety

The 2,3-difluorophenyl group is a valuable structural unit in medicinal chemistry. The two fluorine atoms can modulate the pKa of the benzoic acid, influence conformational preferences, and enhance metabolic stability by blocking potential sites of oxidation.[1] The additional halogen at the 6-position (iodine or bromine) or a boronic acid group provides a versatile handle for the construction of complex biaryl and aryl-alkyne structures, which are prevalent in many therapeutic agents.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The primary application for these building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The choice of the functional group at the 6-position (iodo, bromo, or boronic acid) directly impacts the reaction kinetics and the required conditions.

The generally accepted reactivity trend for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl. This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group. Consequently, aryl iodides typically react faster and under milder conditions than their bromide counterparts. Arylboronic acids, on the other hand, participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Below is a comparative summary of the expected performance of this compound and its alternatives in key cross-coupling reactions.

Data Presentation: Performance in Cross-Coupling Reactions
FeatureThis compound2,3-Difluoro-6-bromobenzoic acid2,3-Difluorophenylboronic acid
Reaction Type Suzuki-Miyaura, SonogashiraSuzuki-Miyaura, SonogashiraSuzuki-Miyaura
Relative Reactivity HighestModerateHigh (in transmetalation)
Typical Reaction Temp. Room Temp. to moderate heatingModerate to high heatingRoom Temp. to moderate heating
Catalyst Loading Generally lowerMay require higher loadingGenerally low
Key Advantage High reactivity allows for mild conditionsLower cost than iodo-analogBypasses oxidative addition of C-X bond
Key Disadvantage Higher cost, potential for side reactionsHarsher conditions may be neededProne to protodeboronation

Cost-Benefit Analysis: Balancing Reactivity and Economics

The selection of a starting material in a synthetic campaign is a balance between its reactivity (which influences reaction time, energy consumption, and yield) and its procurement cost.

CompoundCAS NumberRepresentative Pricing (USD)Availability
This compound 333780-75-9Price on requestAvailable from specialized suppliers[2][3]
2,3-Difluoro-6-bromobenzoic acid 183065-72-7~

195/10g
Readily available from multiple suppliers[4][5][6][7]
2,3-Difluorophenylboronic acid 121219-16-7~

62/25g
Readily available from multiple suppliers[1][2][3][8][9]

Note: Prices are approximate and subject to change based on supplier and quantity.

Analysis:
  • This compound : The "price on request" status suggests a higher cost and potentially longer lead times. This is the primary drawback of this reagent. Its high reactivity, however, can be a significant benefit, potentially leading to higher yields under milder conditions, which can reduce costs associated with energy, catalyst, and time, especially in complex syntheses where substrate stability is a concern.

  • 2,3-Difluoro-6-bromobenzoic acid : This alternative offers a significant cost saving over the iodo- a`nalog. However, its lower reactivity may necessitate higher reaction temperatures, longer reaction times, and potentially higher catalyst loadings to achieve comparable yields. This could increase energy costs and may not be suitable for thermally sensitive substrates.

  • 2,3-Difluorophenylboronic acid : This reagent is competitively priced and offers a different synthetic approach for Suzuki-Miyaura couplings. Its use can sometimes lead to milder reaction conditions compared to aryl bromides. However, boronic acids are susceptible to protodeboronation, which can lower yields, and they are not suitable for Sonogashira couplings.

Experimental Protocols: Representative Methodologies

The following protocols are synthesized from the literature to provide a practical guide for utilizing these reagents.

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Combine Aryl Halide/Boronic Acid, Boronic Acid/Aryl Halide, Base, and Solvent inert Degas and establish Inert Atmosphere (N2/Ar) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst reaction Heat to specified temperature and stir catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Representative)

This protocol is adapted from a procedure for a similar transformation.

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2,3-Difluoro-6-bromobenzoic acid (Representative)

This protocol is based on general procedures for aryl bromides.

  • Materials: 2,3-Difluoro-6-bromobenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1).

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using 2,3-Difluoro-6-bromobenzoic acid, K₃PO₄ as the base, and Pd(OAc)₂/SPhos as the catalyst system.

    • Heat the mixture to 100-110 °C and stir for 12-24 hours, or until completion.

    • Follow steps 5-7 from Protocol 1 for workup and purification.

Experimental Workflow for Sonogashira Coupling

reagents Combine Aryl Halide, Terminal Alkyne, Base (e.g., Et3N) inert Degas and establish Inert Atmosphere (N2/Ar) reagents->inert catalyst Add Palladium Catalyst and Copper(I) Co-catalyst inert->catalyst reaction Stir at specified temperature catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Generalized workflow for Sonogashira cross-coupling reactions.

Protocol 3: Sonogashira Coupling of this compound (Representative)

This protocol is based on the high reactivity of aryl iodides.

  • Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.03 equiv), Et₃N, THF.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add this compound, THF, and Et₃N.

    • Add the terminal alkyne, followed by CuI and Pd(PPh₃)₂Cl₂.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture and partition between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between this compound and its bromo- or boronic acid alternatives is a strategic decision that depends on the specific requirements of the synthetic project.

  • For early-stage discovery and complex, sensitive substrates: The high reactivity of This compound may justify its higher cost by enabling milder reaction conditions, potentially leading to cleaner reactions and higher yields.

  • For large-scale synthesis and cost-driven projects: 2,3-Difluoro-6-bromobenzoic acid presents a more economical option. The trade-off is the likely need for more forcing reaction conditions, which must be considered in the context of substrate stability and overall process efficiency.

  • For Suzuki-Miyaura couplings where an alternative to aryl halides is desired: 2,3-Difluorophenylboronic acid is a cost-effective and highly reactive coupling partner. However, its utility is limited to this specific reaction type.

Ultimately, the optimal choice will be determined by a careful evaluation of the project's budget, timeline, and the specific chemical transformation being undertaken. It is recommended to perform small-scale test reactions to determine the most efficient and cost-effective building block for your specific application.

References

  • Buy 2,3-Difluorophenylboronic acid. Boron Molecular.
  • 1672663-90-9 | 2-bromo-3-fluoro-6-iodobenzoic acid. AA Blocks.
  • 183065-72-7 | 2,3-DIFLUORO-6-BROMOBENZOIC ACID. Alachem Co., Ltd.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile & Risk Assessment: Understanding the "Why"

2,3-Difluoro-6-iodobenzoic acid belongs to the class of halogenated aromatic compounds. Its structure suggests a profile of hazards that necessitates its classification as regulated hazardous waste.[1] The presence of fluorine and iodine atoms on the benzene ring significantly influences its reactivity, environmental persistence, and toxicological profile. Based on data from analogous compounds, the primary risks are:

  • Irritation: Causes skin and serious eye irritation.[2][3][4]

  • Toxicity: Harmful if swallowed.[2][4]

  • Respiratory Effects: May cause respiratory irritation.[2][5]

These hazards mandate that the compound and any materials contaminated with it are never disposed of as common trash or via sanitary sewer systems.[6][7] Proper disposal is not merely a regulatory requirement but a critical step in ensuring laboratory safety and environmental protection.

Hazard StatementClassificationCommon in Structurally Similar Compounds
H302Harmful if swallowedYes[2][4]
H315Causes skin irritationYes[2][3][4][8]
H319Causes serious eye irritationYes[2][3][4][8]
H335May cause respiratory irritationYes[2][3][5]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for managing this waste stream is strict segregation. Halogenated organic compounds are treated separately from all other waste streams for several critical reasons:

  • Environmental Persistence: Many halogenated compounds are persistent organic pollutants (POPs) that resist environmental degradation. Improper disposal can lead to long-term contamination.

  • Incineration Requirements: Disposal often requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[9] This process is incompatible with other waste types.

  • Regulatory Classification: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for halogenated organic wastes.[10][11] Wastes containing halogenated organic compounds (HOCs) in total concentration greater than or equal to 1,000 mg/kg are subject to land disposal restrictions.[11]

Therefore, this compound waste must be collected in a dedicated container for halogenated organic waste .[1][9][12] Never mix it with non-halogenated solvents, aqueous waste, acids, bases, or heavy metals.[6][9]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures compliance and safety from the point of generation to the final handoff for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always consult the glove manufacturer's guide for specific chemical compatibility.[12]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]

  • Body Protection: A standard lab coat is required. Ensure it is laundered separately from personal clothing.[2]

Step 2: Waste Container Selection & Preparation
  • Select a Compatible Container: Use a polyethylene or polypropylene container that is in good condition, free of leaks, and has a securely sealing cap.[2][13]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[12][13]

Step 3: Waste Collection
  • Solids: Collect solid this compound waste and place it directly into the designated, pre-labeled container.

  • Contaminated Materials: Any disposable items heavily contaminated with the compound, such as weigh boats, pipette tips, or gloves, should also be placed in the solid waste container.[6]

  • Rinsate Collection: The first rinse of any glassware or equipment that has come into contact with the compound must be collected as hazardous waste.[1][13] Subsequent rinses for highly toxic materials may also need to be collected.[13] This rinsate should be collected in a designated container for halogenated liquid waste.

Step 4: Labeling and Documentation

Accurate labeling is a legal requirement under OSHA and EPA regulations and is critical for safe disposal.[10][14]

  • Identify Contents: Clearly write the full, unabbreviated chemical name: "this compound".[1]

  • List All Constituents: If it is a solution, list all chemical components and their approximate percentages.[9][12]

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[12]

  • Date the Container: Note the date you begin accumulating waste in the container.

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated SAA within the laboratory.[12] This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Secure Sealing: Keep the container tightly closed at all times except when you are actively adding waste.[12][13]

Step 6: Arranging for Disposal
  • Contact EHS: Once the container is nearly full (e.g., 75% capacity) or you have reached the time limit for accumulation in an SAA, arrange for pickup through your institution's EHS office.[1][12] Do not overfill containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal start Waste Generation (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First classify Classify as Hazardous Waste (Halogenated Aromatic Compound) container Select Designated Halogenated Waste Container (Must be compatible & sealable) classify->container ppe->classify label Affix Hazardous Waste Label (BEFORE adding waste) container->label add_waste Collect Waste (Including first rinsate of glassware) label->add_waste update_label Document on Label (Full Chemical Name, %, Date) add_waste->update_label seal Keep Container Tightly Sealed (Store in Secondary Containment) update_label->seal store Store in Satellite Accumulation Area (SAA) seal->store pickup Request Pickup from EHS (When full or time limit reached) store->pickup

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency line.

  • Consult SDS: Refer to the specific SDS for spill cleanup instructions.

  • Small Spills: For minor spills of solid material, carefully sweep it up using absorbent pads or inert material (e.g., vermiculite, sand) and place it into your hazardous waste container.[3][5] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Regulatory Framework

The management of this chemical waste is governed by a hierarchy of regulations designed to protect laboratory workers, the public, and the environment.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), employee training, and proper labeling of chemicals and waste to ensure worker safety.

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from "cradle-to-grave."[15][16] This includes regulations on generation, transportation, treatment, storage, and disposal, which are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[10][17]

Adherence to the procedures outlined in this guide, in conjunction with your institution-specific Chemical Hygiene Plan, will ensure you remain in compliance with these critical federal standards.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US EPA.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (n.d.). US EPA.
  • Learn the Basics of Hazardous Waste. (n.d.). US EPA.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2InfoHouse.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
  • EHSO Manual 2025-2026: Hazardous Waste. (n.d.). Oakland University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.

Sources

A Researcher's Guide to the Safe Handling of 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of 2,3-Difluoro-6-iodobenzoic acid, a compound of significant interest in pharmaceutical and materials science development. This document is designed to be a comprehensive resource, moving beyond a simple checklist to explain the rationale behind each safety measure.

Understanding the Hazard Profile

This compound, while a valuable research compound, presents several potential hazards that necessitate careful handling. Based on data from structurally similar halogenated benzoic acids, the primary risks include:

  • Skin Irritation: Direct contact can cause redness, rash, and a burning sensation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation and potential damage if not promptly addressed.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.[1][2][3][4]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[1][5]

Given these hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent work practices, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

ScenarioMinimum PPE Requirement
Weighing and Aliquoting (Solid) Safety goggles, nitrile gloves, lab coat, full-length pants, and closed-toe shoes.
Dissolution and Solution Handling Chemical splash goggles, nitrile gloves, lab coat, full-length pants, and closed-toe shoes. A face shield is recommended for larger volumes.[6][7]
Active Reaction and Work-up Chemical splash goggles, nitrile gloves, lab coat, full-length pants, and closed-toe shoes. A face shield and potentially an apron should be considered.

Rationale for PPE Selection:

  • Eye Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[6][8] For operations with a higher risk of splashing, a face shield worn over goggles provides an additional layer of protection.[7]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[9][10] Never wear latex gloves when handling solvents.[10]

  • Body Protection: A standard lab coat, worn over personal clothing that covers the legs, is required to protect against incidental skin contact. Ensure the lab coat is buttoned.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing risk. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Secondary Containment handle_dissolve->handle_transfer post_decontaminate Decontaminate Work Area handle_transfer->post_decontaminate Complete Handling post_dispose Dispose of Waste post_decontaminate->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Engineering Controls: All work with this compound, especially when handling the solid, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][11]

    • PPE: Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes.[8] Don the appropriate gloves and eye protection before handling the chemical.

    • Materials: Assemble all necessary equipment and reagents before starting your work to minimize movement in and out of the fume hood.

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Avoid creating dust. Use a spatula to transfer the solid and handle it gently.

    • Dissolution: When dissolving the solid, add the solvent slowly to prevent splashing.

    • Transport: When moving solutions of the compound, use secondary containment, such as a bottle carrier, to prevent spills.[8]

  • Post-Handling:

    • Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) to remove any residual contamination.

    • Waste Disposal: Dispose of all waste, including contaminated gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[8] Do not dispose of chemical waste down the sink.[8]

    • PPE Removal: Remove your gloves and lab coat before leaving the laboratory.

    • Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[9]

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and correct response is crucial.

Emergency Response Flowchart:

cluster_exposure Personnel Exposure cluster_cleanup Spill Cleanup (Minor) spill Spill Occurs skin_contact Skin Contact spill->skin_contact If on skin eye_contact Eye Contact spill->eye_contact If in eyes inhalation Inhalation spill->inhalation If inhaled alert_others Alert Others in the Area spill->alert_others If no exposure Flush with water for 15 minutes Flush with water for 15 minutes skin_contact->Flush with water for 15 minutes Flush with eyewash for 15 minutes Flush with eyewash for 15 minutes eye_contact->Flush with eyewash for 15 minutes Move to fresh air Move to fresh air inhalation->Move to fresh air don_ppe Don Appropriate PPE alert_others->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Waste into a Labeled Container contain_spill->collect_waste decontaminate Decontaminate the Area collect_waste->decontaminate

Caption: Emergency Response for Spills and Exposures.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Cleanup:

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not mix with other waste streams unless explicitly permitted.[6]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

  • University of Michigan-Dearborn. Irritant Chemicals.
  • CHEMM. Personal Protective Equipment (PPE).
  • Apollo Scientific. 2,3-Difluoro-4-iodobenzoic acid Safety Data Sheet.
  • Oklahoma State University. Laboratory Safety Rules.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Fisher Scientific. 3-Iodobenzoic acid Safety Data Sheet.
  • 2-Fluoro-6-iodobenzoic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. 2-Iodoxybenzoic acid Safety Data Sheet.
  • Fisher Scientific. 2-Iodobenzoic acid Safety Data Sheet.
  • SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide.
  • OSHA. Personal Protective Equipment.
  • Vanderbilt University Medical Center. Safety in the Chemical Laboratory.
  • PubMed. Biotransformation and toxicity of halogenated benzenes.
  • Gorokhova, et al. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
  • CloudSDS. Benzoic Acid Hazards and How to Manage Them.
  • Apollo Scientific. 2,3-Difluoro-6-hydroxybenzoic acid Safety Data Sheet.
  • Fisher Scientific. 2,6-Difluorobenzoic acid Safety Data Sheet.
  • Sigma-Aldrich. Benzoic acid Safety Data Sheet.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.